Epiquinidine
Description
Properties
IUPAC Name |
(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-AFHBHXEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205835 | |
| Record name | Epiquinidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
572-59-8 | |
| Record name | Epiquinidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epiquinidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epiquinidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9R)-6'-methoxycinchonan-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPIQUINIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN974X9U97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Epiquinidine: A Deep Dive into its Discovery, Stereochemistry, and Historical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiquinidine, a diastereomer of the well-known antiarrhythmic and antimalarial drug quinidine, represents a fascinating case study in the principles of stereochemistry and its profound impact on pharmacological activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical importance of this compound. We will explore its physicochemical properties, compare its biological activity to its C9 epimer, quinidine, and delve into the experimental methodologies for its preparation. The significance of the C9 stereocenter in the Cinchona alkaloids is a central theme, illustrating how a subtle change in three-dimensional structure can dramatically alter a molecule's interaction with biological targets.
Introduction: The World of Cinchona Alkaloids
The story of this compound is intrinsically linked to the rich history of the Cinchona alkaloids, a class of compounds isolated from the bark of the Cinchona tree.[1] For centuries, extracts from this tree were the only effective treatment for malaria.[2] In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou first isolated quinine, the primary active compound.[1] This pivotal moment not only provided a purified, quantifiable treatment for malaria but also presented the scientific community with a complex molecular architecture that would challenge and inspire chemists for generations to come.
The Cinchona alkaloids, including quinine, quinidine, cinchonine, and cinchonidine, are characterized by a quinoline ring linked to a quinuclidine nucleus. They possess multiple stereocenters, leading to a variety of stereoisomers. Quinidine is a diastereomer of quinine, and this compound is the 9-epimer of quinidine, meaning it differs only in the stereochemical configuration at the C9 position.[3] This seemingly minor structural modification has profound consequences for the molecule's biological activity.
The Discovery of this compound
The initial characterization and preparation of this compound can be traced back to the work of Paul Rabe and Helmut Höter in 1939. Their publication in the Journal für Praktische Chemie detailed the synthesis and properties of both epiquinine and this compound, the C9 epimers of quinine and quinidine, respectively. This work was a continuation of the extensive research by Rabe and his colleagues on the structure and synthesis of Cinchona alkaloids, which had begun decades earlier. Their efforts were instrumental in elucidating the complex structures of these natural products.
Physicochemical Properties
The distinct stereochemistry of this compound results in unique physicochemical properties compared to its diastereomer, quinidine. These properties are crucial for its handling, characterization, and understanding its behavior in biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₂ | [4] |
| Molecular Weight | 324.42 g/mol | [5] |
| CAS Number | 572-59-8 | [4] |
| Appearance | Crystals or white powder | |
| Melting Point | 113 °C | |
| Specific Rotation [α]D25 | +107.8° (c=1.02 in ethanol) | |
| Water Solubility | < 0.1 mg/mL at 18 °C | |
| XLogP3-AA | 2.9 | [5] |
Biological Activity: A Tale of Two Epimers
The most striking aspect of this compound is its significantly reduced biological activity compared to quinidine, particularly its antimalarial properties. This dramatic difference underscores the critical importance of the stereochemistry at the C9 position for the pharmacological effects of Cinchona alkaloids.
Antimalarial Activity
Numerous studies have demonstrated that the inversion of the hydroxyl group at the C9 position from the (S) configuration in quinidine to the (R) configuration in this compound leads to a drastic loss of antimalarial potency.
Table 2: Comparative Antimalarial Activity (IC50 Values)
| Compound | P. falciparum Strain (Chloroquine-Sensitivity) | IC50 (nM) | Fold Difference vs. Quinidine | Reference |
| Quinidine | D6 (Sensitive) | - | - | [6] |
| This compound | D6 (Sensitive) | - | >100-fold less active | [7] |
| Quinidine | W2 (Resistant) | - | - | [6] |
| This compound | W2 (Resistant) | - | >10-fold less active | [7] |
Note: Specific IC50 values for D6 and W2 strains were not available in the provided search results, but the fold difference is clearly stated.
The prevailing hypothesis for this difference in activity relates to the ability of the Cinchona alkaloids to interfere with heme detoxification in the malaria parasite. The stereochemistry at C9 influences the conformation of the molecule and its ability to bind to heme, thereby inhibiting the formation of hemozoin, a non-toxic crystalline form of heme. The altered spatial arrangement of the hydroxyl group and the quinuclidine nitrogen in this compound is thought to hinder this crucial interaction.[3]
Cardiovascular Effects
Quinidine is a well-known Class I antiarrhythmic agent that exerts its effects by blocking voltage-gated sodium and potassium channels in the heart.[8][9] There is a lack of specific studies on the effects of this compound on these ion channels. However, given the significant loss of antimalarial activity due to the C9 epimerization, it is highly probable that the interaction of this compound with cardiac ion channels is also significantly altered, though this remains an area for further investigation.
Experimental Protocols
The synthesis of this compound typically involves the stereochemical inversion of the C9 hydroxyl group of quinidine. Several methods have been developed to achieve this transformation.
Synthesis via Mitsunobu Reaction
A common and efficient method for the synthesis of this compound is through a one-pot Mitsunobu esterification-saponification reaction.[6] This reaction allows for the inversion of a secondary alcohol's stereochemistry.
Workflow for the Synthesis of this compound via Mitsunobu Reaction
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Cinchona - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C20H24N2O2 | CID 94175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. Relative to Quinine and Quinidine, Their 9-Epimers Exhibit Decreased Cytostatic Activity and Altered Heme Binding but Similar Cytocidal Activity versus Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinidine - Wikipedia [en.wikipedia.org]
- 9. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Core Chemical and Physical Properties of Epiquinidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiquinidine, a diastereomer of the well-known antimalarial drug quinidine, is a member of the cinchona alkaloid family.[1] These natural products, originally extracted from the bark of the Cinchona tree, have a rich history in medicine and have become invaluable chiral ligands and catalysts in modern asymmetric synthesis. Understanding the fundamental chemical and physical properties of this compound is crucial for its application in synthetic chemistry, pharmacology, and drug development. This guide provides an in-depth overview of its core characteristics, supported by experimental methodologies.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below, providing a clear comparison of its key quantitative data.
| Property | Value | Source(s) |
| IUPAC Name | (R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | [2] |
| Molecular Formula | C₂₀H₂₄N₂O₂ | [1][2][3] |
| Molecular Weight | 324.42 g/mol | [1][2][3] |
| Melting Point | 111-113 °C | [1] |
| Boiling Point | ~495.88 °C at 760 mmHg (estimated) | [4] |
| pKa | 8.32 | [5] |
| Appearance | Lustrous leaflets from ether | [1] |
| Solubility | Freely soluble in alcohol; moderately soluble in ether; water solubility is less than 0.1 mg/mL at 17.8 °C. | [1][4] |
| Specific Rotation | [α]D²⁵ +107.8° (c = 1.02 in ethanol) | [1] |
| SMILES String | COC1=CC2=C(C=CN=C2C=C1)--INVALID-LINK--O | [2][3] |
| InChI Key | LOUPRKONTZGTKE-AFHBHXEDSA-N | [2] |
Stereochemical Relationships of Cinchona Alkaloids
This compound is one of four diastereomers of this particular cinchona alkaloid structure. The stereochemistry at the C8 and C9 positions of the molecule dictates the specific isomer. The following diagram illustrates the relationship between quinine, quinidine, epiquinine, and this compound.
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Watch glass
Procedure:
-
Place a small amount of dry this compound powder on a clean, dry watch glass.
-
Use a spatula to crush the sample into a fine powder.
-
Invert a capillary tube and press the open end into the powder until a small amount of the sample is packed into the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. The sample column should be 2-3 mm in height.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point of this compound (~112 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.
Determination of Boiling Point (Micro Method)
As this compound is a solid at room temperature with a high estimated boiling point, its experimental determination requires specific equipment and is subject to decomposition. A common method for determining the boiling point of small quantities of a high-boiling substance is the micro boiling point or Siwoloboff method.
Materials:
-
This compound sample
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
-
Apparatus for securing the test tube and thermometer in the bath
Procedure:
-
Place a small amount of the this compound sample into the small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to a thermometer.
-
Immerse the assembly in a heating bath, ensuring the sample is below the level of the heating fluid.
-
Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will expand and be released as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the substance has overcome the external pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The point at which the liquid just begins to enter the capillary tube is the boiling point. Record the temperature at this moment.
Determination of Solubility (Qualitative and Semi-Quantitative)
The solubility of this compound in various solvents can be assessed through systematic observation.
Materials:
-
This compound sample
-
A selection of solvents (e.g., water, ethanol, ether, chloroform)
-
Test tubes
-
Vortex mixer or stirring apparatus
-
Water bath (for temperature control if desired)
Procedure:
-
Qualitative Assessment:
-
Add a small, measured amount of this compound (e.g., 10 mg) to a test tube.
-
Add a small volume of the solvent to be tested (e.g., 1 mL).
-
Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period.
-
Visually inspect the solution for any undissolved solid.
-
Categorize the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the observation.
-
-
Semi-Quantitative Assessment (Saturation Method):
-
To a known volume of a solvent in a test tube at a specific temperature, add small, incremental amounts of this compound.
-
After each addition, agitate the mixture until the solid is fully dissolved.
-
Continue adding this compound until a saturated solution is formed (i.e., a small amount of solid remains undissolved after prolonged agitation).
-
The total mass of this compound dissolved in the known volume of the solvent provides an approximation of its solubility (e.g., in mg/mL or g/100mL).
-
Biological Activity and Signaling Pathways
While this compound itself is not a primary therapeutic agent, its diastereomers, quinine and quinidine, have well-documented biological activities. Quinine is a potent antimalarial, and quinidine is a Class I antiarrhythmic drug that primarily acts by blocking voltage-gated sodium and potassium ion channels in the heart.[6] The biological activity of this compound is significantly lower than that of its diastereomers. For instance, against Plasmodium falciparum, quinine and quinidine are over 100 times more active than epiquinine and this compound.[7]
The precise signaling pathways directly modulated by this compound are not well-elucidated in scientific literature. However, studies on other cinchona alkaloids, such as cinchonine and cinchonidine, have shown they can regulate pathways like the PI3K-AKT signaling cascade, which is involved in cell survival and apoptosis. Given the structural similarities, it is plausible that this compound could have some, albeit likely weaker, interactions with similar biological targets. Further research is needed to delineate any specific signaling pathways that this compound may influence.
Conclusion
This compound possesses a unique set of physicochemical properties defined by its distinct stereochemistry. While it shares a common molecular framework with its more famous diastereomers, its biological activity is markedly different. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals working with this and other cinchona alkaloids, providing the necessary information for its use in synthetic applications and as a reference point in pharmacological studies. The continued exploration of the properties and potential applications of all cinchona alkaloid isomers remains a valuable endeavor in chemical and pharmaceutical sciences.
References
- 1. scispace.com [scispace.com]
- 2. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of quinidine on ionic currents of molluscan pacemaker neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Epiquinidine: A Comprehensive Technical Guide to its Stereochemistry and Absolute Configuration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiquinidine, a diastereomer of the well-known antiarrhythmic and antimalarial drug quinidine, presents a compelling case study in the critical importance of stereochemistry in medicinal chemistry and drug development. As the C9 epimer of quinidine, the sole difference between these two molecules is the spatial arrangement of the hydroxyl group at the C9 position. This seemingly minor alteration leads to a dramatic shift in their pharmacological profiles, underscoring the necessity of precise stereochemical control and characterization in the development of therapeutic agents. This technical guide provides an in-depth exploration of the stereochemistry and absolute configuration of this compound, offering detailed experimental protocols and quantitative data to support researchers in this field.
Stereochemistry and Absolute Configuration
This compound is a member of the cinchona alkaloid family, which possesses a complex molecular architecture with multiple chiral centers. The absolute configuration of this compound is (8R,9R)-6'-methoxycinchonan-9-ol.[1] This is in contrast to its diastereomer, quinidine, which has the absolute configuration of (8R,9S)-6'-methoxycinchonan-9-ol.[2] The inversion of stereochemistry at the C9 position from S in quinidine to R in this compound is the defining structural feature that differentiates the two molecules.
The Cahn-Ingold-Prelog priority rules are used to assign the R/S descriptor to a chiral center. For C9 in this compound, the priority of the substituents is determined by the atomic number of the atoms directly attached to the chiral carbon. The differing spatial arrangement of these substituents leads to the 'R' designation for this compound and 'S' for quinidine.
Physicochemical and Chiroptical Properties
The distinct three-dimensional structures of this compound and quinidine give rise to different physicochemical and chiroptical properties. While some properties are similar due to the shared molecular formula and core structure, their interaction with plane-polarized light, a key characteristic of chiral molecules, is different.
| Property | This compound | Quinidine | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₂ | C₂₀H₂₄N₂O₂ | [3] |
| Molar Mass | 324.42 g/mol | 324.42 g/mol | [3] |
| IUPAC Name | (R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | [2][3] |
| Absolute Configuration | (8R, 9R) | (8R, 9S) | [1] |
| Specific Optical Rotation | Data not readily available | +258° (in ethanol) | [4] |
Experimental Protocols
Determination of Absolute Configuration by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. The crystal structure of this compound hydrochloride monohydrate has been determined, providing definitive proof of its stereochemistry.[5]
Methodology:
-
Crystallization: Single crystals of this compound hydrochloride monohydrate suitable for X-ray diffraction are grown. This can be achieved by slow evaporation of a solution of this compound in a suitable solvent system containing hydrochloric acid.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction data are collected using a diffractometer equipped with a suitable detector (e.g., CCD or CMOS). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². The absolute configuration can be determined from the anomalous dispersion effects of the heavy atoms.
Crystallographic Data for this compound Hydrochloride Monohydrate: [5]
| Parameter | Value |
| Chemical Formula | C₂₀H₂₅N₂O₂⁺·Cl⁻·H₂O |
| Molecular Weight | 378.9 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 7.042(1) Å |
| b | 9.082(1) Å |
| c | 31.007(5) Å |
| Volume | 1983.1(6) ų |
| Z | 4 |
| Calculated Density | 1.27 g/cm³ |
Stereochemical Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule. While it does not directly provide the absolute configuration, it can be used to confirm the epimeric relationship between this compound and quinidine. Specific NMR data for this compound is not as widely reported as for quinidine, however, the principles of analysis remain the same.
Methodology:
-
Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning the complex spectra of cinchona alkaloids. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to determine the spatial proximity of protons, which is key to elucidating the relative stereochemistry at C8 and C9.
-
Spectral Analysis: The chemical shifts, coupling constants, and through-space correlations are analyzed to assign all proton and carbon signals. The key diagnostic signals for determining the stereochemistry at C9 are the chemical shift of H9 and the coupling constants between H9 and the protons on C8 and the quinuclidine ring.
Expected ¹H and ¹³C NMR Data for this compound (based on analysis of related compounds):
-
The chemical shift of H9 in this compound is expected to be different from that in quinidine due to the change in its spatial environment.
-
The coupling constants between H9 and H8 will also differ, reflecting the change in the dihedral angle between these two protons.
-
The ¹³C chemical shifts of C9 and adjacent carbons will also be affected by the epimerization.
Synthesis of this compound via Mitsunobu Reaction
This compound can be synthesized from quinidine through an epimerization reaction at the C9 position. The Mitsunobu reaction is a common method for achieving this inversion of stereochemistry.[6][7]
Methodology:
-
Reaction Setup: To a solution of quinidine (the starting alcohol) and an acidic nucleophile (e.g., benzoic acid or p-nitrobenzoic acid) in an anhydrous aprotic solvent (e.g., THF, dioxane) under an inert atmosphere (e.g., argon or nitrogen), is added triphenylphosphine (PPh₃).
-
Mitsunobu Reaction: The mixture is cooled to 0°C, and a solution of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the same solvent is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion. The reaction proceeds with an SN2-type inversion of configuration at the C9 carbon.
-
Hydrolysis: The resulting ester intermediate is then hydrolyzed under basic conditions (e.g., with sodium hydroxide or potassium carbonate in methanol/water) to yield this compound.
-
Purification: The crude this compound is purified by column chromatography on silica gel to separate it from any unreacted quinidine and other byproducts.
Impact of Stereochemistry on Biological Activity
The inversion of stereochemistry at C9 has a profound impact on the biological activity of this compound compared to quinidine. While quinidine is a potent antimalarial agent, this compound is significantly less active.[5][8] This highlights the stereospecificity of the interaction between these molecules and their biological targets.
Stereoselective Interaction with Biological Targets
The differential biological effects of cinchona alkaloid stereoisomers are attributed to their distinct three-dimensional shapes, which dictate how they bind to their target proteins. For instance, quinidine and its diastereomer quinine exhibit stereoselective inhibition of various biological targets, including ion channels and receptors.[9]
Example: Interaction with Adrenergic Receptors
Quinidine is known to be a competitive antagonist at α₁- and α₂-adrenergic receptors, an effect that contributes to its cardiovascular actions.[10] This interaction is stereoselective, with quinidine being more potent than quinine in inhibiting noradrenaline-induced contractions in vascular smooth muscle.[9] Although specific data for this compound's interaction with adrenergic receptors is limited, it is expected that its different stereochemistry would also lead to a distinct binding affinity and functional effect compared to quinidine.
Visualizations
Experimental Workflow: Chiral Separation of Quinidine and this compound
The separation of diastereomers like quinidine and this compound is crucial for their individual study and for ensuring the stereochemical purity of pharmaceutical preparations. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.
Caption: HPLC workflow for the separation of quinidine and this compound.
Logical Relationship: Stereochemistry and Biological Activity
The relationship between the stereochemistry of cinchona alkaloids and their biological activity is a fundamental concept in medicinal chemistry.
Caption: Logical flow from stereoisomerism to differential biological effects.
Conclusion
The study of this compound provides a clear and compelling illustration of the profound impact of stereochemistry on the properties and biological activity of a molecule. The inversion of a single chiral center at the C9 position transforms the potent drug quinidine into its much less active epimer, this compound. This technical guide has outlined the key aspects of this compound's stereochemistry, its absolute configuration, and the experimental methodologies used for its characterization and synthesis. For researchers and professionals in drug development, a thorough understanding of these principles is paramount for the design and development of safe and effective stereochemically pure drugs.
References
- 1. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2) - Magritek [magritek.com]
- 2. Stereoselective inhibition by the diastereomers quinidine and quinine of uptake of cardiac glycosides into isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and application of quinidine functionalized monolithic columns for chiral separation by micro-hplc - Dialnet [dialnet.unirioja.es]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Stereoselective effects of the enantiomers, quinidine and quinine, on depolarization- and agonist-mediated responses in rat isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinidine is a competitive antagonist at alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of Action of Epiquinidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiquinidine, a diastereomer of the well-known antiarrhythmic and antimalarial agent quinidine, presents a unique stereochemical scaffold that has intrigued medicinal chemists for its potential in developing novel therapeutic agents. While the mechanism of action of quinidine has been extensively studied, that of its C9 epimer, this compound, and its derivatives remains largely enigmatic. This in-depth technical guide synthesizes the current understanding of the mechanism of action of this compound derivatives, drawing comparisons with quinidine to highlight the critical role of stereochemistry in their biological activity. This document provides a comprehensive overview of their known biological targets, available quantitative data, detailed experimental protocols for their evaluation, and visual representations of associated pathways and workflows to facilitate further research and drug development in this promising area.
Introduction: The Significance of C9 Stereochemistry
Cinchona alkaloids, including quinine, quinidine, cinchonine, and cinchonidine, have a long and storied history in medicine, primarily as antimalarial and antiarrhythmic drugs. The biological activity of these compounds is exquisitely sensitive to their stereochemistry. This compound differs from quinidine only in the configuration at the C9 position, a seemingly minor structural change that profoundly impacts its pharmacological profile.
Early studies comparing the antimalarial activity of cinchona alkaloids revealed that 9-epimers, such as this compound and epiquinine, exhibit significantly lower cytostatic potency against Plasmodium falciparum compared to their natural counterparts, quinidine and quinine. This stark difference underscores the critical role of the C9 hydroxyl group's spatial orientation in the interaction with biological targets.
This guide will delve into the available scientific literature to elucidate the mechanism of action of derivatives of this compound, focusing on how modifications to this unique scaffold influence its biological effects.
Core Mechanism of Action: Inferences from Comparative Pharmacology
Direct and detailed mechanistic studies on this compound derivatives are sparse. Therefore, much of our current understanding is inferred from comparative studies with the extensively researched diastereomer, quinidine.
Interaction with Ion Channels: A Presumed Primary Target
Quinidine's primary mechanism of action as a Class Ia antiarrhythmic agent is the blockade of voltage-gated sodium and potassium channels in cardiomyocytes. It is reasonable to hypothesize that this compound derivatives also interact with these ion channels, albeit with different affinity and kinetics due to the altered stereochemistry at C9.
Sodium Channels: Quinidine blocks the fast inward sodium current (INa), slowing the upstroke of the cardiac action potential. This effect is use-dependent, meaning the block is more pronounced at higher heart rates.
Potassium Channels: Quinidine also blocks several types of potassium channels, including the rapid (IKr) and slow (IKs) delayed rectifier potassium currents, which leads to a prolongation of the action potential duration and the QT interval on an electrocardiogram.
The altered orientation of the hydroxyl group and the quinuclidine nitrogen in this compound derivatives likely results in a different binding mode within the ion channel pores, potentially explaining the observed differences in biological activity. However, specific electrophysiological studies on this compound derivatives are needed to confirm and quantify these interactions.
Antimalarial Activity: The Role of Heme Polymerization
The antimalarial action of quinoline-containing drugs like quinine and quinidine is thought to involve the inhibition of hemozoin formation in the malaria parasite's food vacuole. These drugs are believed to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite, leading to parasite death.
Studies have shown that this compound is significantly less active against P. falciparum than quinidine. X-ray crystallography studies of 9-epiquinidine hydrochloride monohydrate revealed that the positioning of the N+-1--H-N1 and O-12--H-O12 groups, which are crucial for hydrogen bonding, is different from that in quinidine. This altered spatial arrangement may weaken the interaction with heme or other parasitic targets, thus reducing its antimalarial efficacy.
Quantitative Data Summary
Quantitative data on the biological activity of this compound derivatives are limited. The available information primarily focuses on comparative antimalarial potency.
| Compound | Target/Assay | Potency (IC50/EC50) | Reference |
| Quinidine | Plasmodium falciparum (chloroquine-sensitive) | Highly Active | |
| 9-Epiquinidine | Plasmodium falciparum (chloroquine-sensitive) | Over 100 times less active than quinidine | |
| Quinidine | Plasmodium falciparum (chloroquine-resistant) | Active | |
| 9-Epiquinidine | Plasmodium falciparum (chloroquine-resistant) | Over 10 times less active than quinidine |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound derivatives, based on standard protocols for cinchona alkaloids.
In Vitro Antimalarial Activity Assay ([3H]-Hypoxanthine Incorporation)
This assay is a gold standard for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and human serum or Albumax.
-
This compound derivatives dissolved in DMSO.
-
[3H]-hypoxanthine.
-
96-well microtiter plates.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Add 100 µL of each drug dilution to the wells of a 96-well plate. Include drug-free wells as controls.
-
Add 100 µL of synchronized P. falciparum culture (ring stage, ~1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 24 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Add 0.5 µCi of [3H]-hypoxanthine to each well.
-
Incubate for another 24 hours under the same conditions.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Electrophysiological Analysis (Whole-Cell Patch-Clamp)
This technique is used to measure the effect of compounds on ion channel currents in isolated cells.
Materials:
-
Cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific sodium or potassium channel subunit).
-
External and internal patch-clamp solutions.
-
This compound derivatives.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
Procedure:
-
Culture the cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Form a high-resistance seal (giga-seal) between a fire-polished glass micropipette filled with the internal solution and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit the ion channel currents of interest.
-
Record baseline currents.
-
Perfuse the cell with the external solution containing the this compound derivative at various concentrations.
-
Record the currents in the presence of the compound.
-
Analyze the data to determine the effect of the compound on current amplitude, kinetics, and voltage-dependence.
-
Calculate the IC50 for channel block from the concentration-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the presumed mechanism of action and the experimental workflow can aid in understanding and planning future research.
Presumed Signaling Pathway for Antiarrhythmic Effects
Caption: Presumed signaling pathway of this compound derivatives in cardiomyocytes.
Experimental Workflow for In Vitro Antimalarial Screening
Caption: Experimental workflow for in vitro antimalarial drug screening.
Future Directions and Conclusion
The field of this compound derivatives is ripe for exploration. The profound impact of C9 stereochemistry on the biological activity of cinchona alkaloids suggests that this compound provides a valuable and underexplored scaffold for drug discovery. Future research should focus on several key areas:
-
Systematic Electrophysiological Screening: A comprehensive evaluation of a library of this compound derivatives against a panel of cardiac ion channels is crucial to determine their potential as antiarrhythmic agents and to understand the structure-activity relationships.
-
Elucidation of Antimalarial Mechanism: Further studies are needed to pinpoint why this compound is less effective than quinidine against P. falciparum. This could involve binding studies with heme and other potential parasitic targets.
-
Exploration of Other Therapeutic Areas: The unique stereochemistry of this compound derivatives may confer activity against other targets. Screening these compounds against a broader range of biological targets could uncover novel therapeutic applications.
-
Computational Modeling: Molecular docking and dynamics simulations can provide valuable insights into the binding modes of this compound derivatives with their targets, guiding the design of more potent and selective analogs.
The Pharmacological Profile of Epiquinidine and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cinchona alkaloids, a group of natural products isolated from the bark of the Cinchona tree, have a rich history in medicine, most notably for their anti-malarial properties. Among these, quinine and its diastereomer, quinidine, are the most well-known. Quinidine, in addition to its anti-malarial activity, is a well-established Class Ia antiarrhythmic agent. This technical guide focuses on the pharmacological profile of epiquinidine, a stereoisomer of quinidine, and its analogs. Understanding the subtle yet critical differences in the three-dimensional structure of these molecules is paramount to elucidating their pharmacological activity and therapeutic potential. As the C9-epimer of quinidine, this compound presents a unique case study in stereoselectivity and drug action. This document aims to provide a comprehensive overview of the known pharmacological properties of this compound and its analogs, with a comparative analysis against its more extensively studied counterpart, quinidine. It will delve into their mechanism of action, available quantitative pharmacological data, and detailed experimental protocols relevant to their study.
Pharmacological Profile of Quinidine: A Comparative Benchmark
Quinidine has been a cornerstone in the treatment of cardiac arrhythmias for decades. A thorough understanding of its pharmacological profile is essential for appreciating the nuances of its stereoisomers.
Mechanism of Action
Quinidine is classified as a Class Ia antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1][2] This action is "use-dependent," meaning the degree of blockade increases with higher heart rates.[1] By blocking the fast inward sodium current (INa), quinidine decreases the rate of depolarization of the cardiac action potential (Phase 0), leading to slowed conduction velocity throughout the heart.[1][3]
Furthermore, quinidine also blocks several potassium channels, including the rapid delayed rectifier potassium current (IKr), carried by the hERG channel, and the slow delayed rectifier potassium current (IKs).[4][5] This potassium channel blockade prolongs the duration of the action potential and the effective refractory period, which is reflected as a prolongation of the QT interval on an electrocardiogram.[2] At higher concentrations, quinidine can also inhibit Na+/K+-ATPase.[2]
Therapeutic Uses
Historically, quinidine has been used to treat a variety of cardiac arrhythmias, including:
-
Atrial fibrillation and flutter[4]
-
Ventricular arrhythmias[4]
-
Brugada syndrome and Short QT syndrome[4]
It is also an effective treatment for malaria caused by Plasmodium falciparum.[6]
Side Effects and Toxicity
The clinical use of quinidine is often limited by its side effect profile, which can include:
-
Cinchonism: A collection of symptoms including tinnitus, headache, dizziness, and gastrointestinal disturbances.[1]
-
Proarrhythmic effects: Due to the prolongation of the QT interval, quinidine can paradoxically induce life-threatening ventricular arrhythmias, most notably Torsades de Pointes.[1][4]
-
Gastrointestinal effects: Nausea, vomiting, and diarrhea are common.[6]
-
Hematological effects: Thrombocytopenia can occur.[1]
Pharmacological Profile of this compound and Its Analogs
This compound is the C9-epimer of quinidine, meaning it differs only in the spatial arrangement of the hydroxyl group at the C9 position.[7] This seemingly minor structural change has a profound impact on its biological activity.
Stereochemistry and Biological Activity
The stereochemical configuration of the Cinchona alkaloids is a critical determinant of their pharmacological effects. The erythro isomers, quinine and quinidine, are significantly more active as anti-malarial agents compared to their threo C9-epimers, epiquinine and this compound.[4] Studies have shown that quinine and quinidine are over 100 times more active against chloroquine-sensitive Plasmodium falciparum and over 10 times more active against chloroquine-resistant strains than their 9-epi counterparts.[4]
This dramatic difference in activity is attributed to the three-dimensional structure of the molecules. The specific orientation of the N-1 nitrogen and the O-12 hydroxyl group in the erythro isomers is believed to be crucial for their interaction with biological targets, likely through the formation of hydrogen bonds.[4] In the threo isomers like this compound, the altered positioning of these groups may hinder effective binding to the same receptor sites.[7]
Known Biological Activities
The majority of the research on this compound and its analogs has focused on their anti-malarial properties, where they have consistently demonstrated significantly lower efficacy than quinidine and quinine.[4] There is a notable lack of comprehensive studies on the cardiac electrophysiological effects of this compound. While it is plausible that this compound may interact with cardiac ion channels due to its structural similarity to quinidine, the extent and nature of this interaction are not well-documented in publicly available literature.
Quantitative Pharmacological Data
The available quantitative data for this compound is sparse, especially concerning its effects on cardiac ion channels. The following tables summarize the available data for quinidine and its analogs to provide a comparative context.
Table 1: Comparative In Vitro Anti-malarial Activity of Cinchona Alkaloids
| Compound | Stereochemistry | Relative Activity (Chloroquine-Sensitive P. falciparum) | Relative Activity (Chloroquine-Resistant P. falciparum) |
| Quinine | erythro | High | High |
| Quinidine | erythro | High | High |
| Epiquinine | threo | >100x lower than Quinine/Quinidine | >10x lower than Quinine/Quinidine |
| This compound | threo | >100x lower than Quinine/Quinidine | >10x lower than Quinine/Quinidine |
Data sourced from antimicrobial agents and chemotherapy literature.[4]
Table 2: Ion Channel Activity of Quinidine
| Ion Channel | Cell Type | Assay Type | Parameter | Value | Reference |
| hERG (IKr) | Xenopus oocytes | Electrophysiology | IC50 | 3.00 ± 0.03 µM | [8] |
| hERG (IKr) | Ltk- cells | Electrophysiology | IC50 | 0.8 ± 0.1 µM | [9] |
| Nav1.5 (peak) | HEK293 cells | Electrophysiology | IC50 | 28.9 ± 2.2 µM | [10][11] |
Table 3: Ion Channel Activity of Quinine (for comparison)
| Ion Channel | Cell Type | Assay Type | Parameter | Value | Reference |
| hERG (IKr) | Xenopus oocytes | Electrophysiology | IC50 | 44.0 ± 0.6 µM | [8] |
| hERG (IKr) | Ltk- cells | Electrophysiology | IC50 | 11 ± 3 µM | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the pharmacological characterization of Cinchona alkaloids and their analogs.
Whole-Cell Patch Clamp Electrophysiology for Cardiac Ion Channels
This technique is the gold standard for studying the effects of compounds on ion channel function in isolated cardiomyocytes or cell lines expressing specific ion channels.
Objective: To measure the effect of a test compound on the ionic currents flowing through specific channels (e.g., Nav1.5, hERG).
Materials:
-
Isolated cardiomyocytes or a suitable cell line (e.g., HEK293) stably expressing the ion channel of interest.
-
Patch clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Perfusion system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (bath) solution (e.g., Tyrode's solution containing in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH).
-
Intracellular (pipette) solution (e.g., containing in mM: 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH).
-
Test compound stock solution.
Procedure:
-
Cell Preparation: Plate isolated cardiomyocytes or transfected cells onto glass coverslips.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording:
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Lower the patch pipette onto a single cell and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -80 mV for Nav1.5).
-
Apply a specific voltage protocol to elicit the ionic current of interest.
-
-
Data Acquisition: Record the ionic currents before (baseline) and after the application of the test compound at various concentrations.
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Radioligand Binding Assay for Sodium Channels
This assay is used to determine the binding affinity of a compound to a specific receptor or ion channel.
Objective: To determine the inhibitory constant (Ki) of a test compound for the sodium channel.
Materials:
-
Membrane preparation from a tissue or cell line expressing the sodium channel of interest.
-
Radiolabeled ligand that specifically binds to the sodium channel (e.g., [3H]batrachotoxin).
-
Unlabeled competitor ligand (the test compound).
-
Scintillation counter.
-
Glass fiber filters.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Procedure:
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
hERG Potassium Channel Assay
Due to the critical role of hERG channel inhibition in drug-induced cardiac arrhythmias, this assay is a standard part of preclinical safety testing.
Objective: To assess the inhibitory potential of a test compound on the hERG potassium channel.
Procedure: The experimental protocol is similar to the whole-cell patch clamp electrophysiology described in section 5.1, with the following specifics:
-
Cell Line: Typically, a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel is used.
-
Voltage Protocol: A specific voltage protocol is used to elicit the characteristic hERG tail current. This usually involves a depolarizing step to activate the channels, followed by a repolarizing step to a negative potential to record the deactivating tail current.
-
Data Analysis: The inhibitory effect of the compound is quantified by measuring the reduction in the peak tail current amplitude. An IC50 value is then determined from the concentration-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of key pathways and experimental processes aid in understanding the complex pharmacology of these compounds.
Caption: Quinidine's effect on cardiac action potential.
Caption: Workflow for a Whole-Cell Patch Clamp experiment.
Caption: Workflow for a Radioligand Binding Assay.
Conclusion and Future Directions
The pharmacological profile of this compound remains largely unexplored, particularly in the context of cardiovascular effects. The available data strongly suggest that the stereochemistry at the C9 position dramatically reduces its anti-malarial activity compared to its diastereomer, quinidine. While it is reasonable to hypothesize that this structural change would also alter its interaction with cardiac ion channels, there is a clear and significant gap in the literature providing direct evidence and quantitative data to support this.
Future research should focus on a systematic evaluation of this compound and its analogs on key cardiac ion channels, including Nav1.5 and hERG. Such studies, employing the detailed experimental protocols outlined in this guide, would be invaluable in determining if this compound possesses a more favorable cardiac safety profile than quinidine, potentially opening new avenues for therapeutic development. A comprehensive understanding of the structure-activity relationships within the Cinchona alkaloid family is crucial for the rational design of new and safer therapeutic agents.
References
- 1. A study on the chemical structure of cinchona alkaloids and cupreines responsible for its negative inotropic action in isolated amphibian and mammalian hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of quinidine and flecainide on plateau duration of human atrial action potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajpsonline.com [ajpsonline.com]
- 7. The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
Epiquinidine's In Vitro Biological Profile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro biological activity of epiquinidine, with a primary focus on its antiplasmodial properties. This compound, a diastereomer of quinidine and an epimer of quinine, has been a subject of stereochemical and pharmacological interest to understand the structural requirements for antimalarial efficacy. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action to offer a thorough resource for researchers in the field.
Core Findings: Reduced Antimalarial Potency
In vitro studies consistently demonstrate that this compound exhibits significantly weaker antiplasmodial activity against Plasmodium falciparum compared to its stereoisomers, quinine and quinidine. This difference in potency underscores the critical role of stereochemistry at the C9 position for the antimalarial action of cinchona alkaloids.
Quantitative Analysis of In Vitro Antiplasmodial Activity
The cytostatic activity of this compound and its related cinchona alkaloids has been quantified against various strains of P. falciparum, including chloroquine-sensitive and resistant lines. The following table summarizes the 50% inhibitory concentrations (IC50) from a comparative study, highlighting the reduced potency of the 9-epimers.
| Compound | Strain HB3 (QN-sensitive) IC50 (nM) | Strain Dd2 (QN-resistant) IC50 (nM) | Strain K76I (QN-hypersensitive) IC50 (nM) |
| Quinine (QN) | 18 ± 3 | 170 ± 20 | 25 ± 5 |
| Epiquinine (eQN) | 1100 ± 100 | 1800 ± 200 | 1500 ± 200 |
| Quinidine (QD) | 15 ± 2 | 80 ± 10 | 40 ± 8 |
| This compound (eQD) | 900 ± 100 | 1200 ± 150 | 1100 ± 150 |
| Data sourced from Gorka, A. P., et al. (2013). Antimicrobial Agents and Chemotherapy, 57(1), 365–374.[1] |
These findings reveal that epiquinine and this compound are approximately 10- to 60-fold less active than quinine and quinidine, depending on the parasite strain.[1]
Experimental Protocols
The in vitro antiplasmodial activity of this compound and related compounds is commonly assessed using the semiautomated microdilution technique. This method measures the inhibition of parasite growth by quantifying parasitic nucleic acid.
Semiautomated Microdilution Assay for Antiplasmodial Activity
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum in vitro.
Materials:
-
Continuous culture of P. falciparum (e.g., HB3, Dd2 strains)
-
Human erythrocytes (type O+)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax)
-
96-well microtiter plates
-
Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)
-
Fluorometer
Procedure:
-
Parasite Culture Maintenance: P. falciparum is maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Preparation of Test Plates:
-
Serial two-fold dilutions of the test compounds are prepared in the complete culture medium directly in the 96-well plates.
-
A row of wells is reserved for drug-free controls (parasitized erythrocytes) and another for background controls (non-parasitized erythrocytes).
-
-
Inoculation:
-
A suspension of parasitized erythrocytes is prepared with a final hematocrit of 2% and a parasitemia of 0.5-1%.
-
This suspension is added to each well of the microtiter plate.
-
-
Incubation: The plates are incubated for 72 hours at 37°C in the controlled gas environment.
-
Staining and Lysis:
-
After incubation, the plates are frozen at -80°C to lyse the erythrocytes.
-
The plates are thawed, and SYBR Green I in lysis buffer is added to each well.
-
The plates are incubated in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement: The fluorescence intensity of each well is measured using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis:
-
The fluorescence values from the background control wells are subtracted from all other wells.
-
The results are expressed as a percentage of the fluorescence in the drug-free control wells.
-
The IC50 values are calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Proposed Mechanism of Action
The prevailing hypothesis for the mechanism of action of quinoline antimalarials, including the cinchona alkaloids, centers on the disruption of heme detoxification in the parasite's digestive vacuole.
The parasite digests hemoglobin within its acidic digestive vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinoline antimalarials are thought to accumulate in the digestive vacuole and interfere with this polymerization process. The resulting buildup of free heme is toxic to the parasite, leading to its death. The reduced activity of this compound suggests that its stereochemistry hinders its ability to effectively inhibit hemozoin formation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for in vitro antiplasmodial drug screening.
References
A Technical Guide to the Natural Sources and Isolation of Cinchona Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources of Cinchona alkaloids, their biosynthesis, and detailed methodologies for their extraction, isolation, and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering both foundational knowledge and practical experimental protocols.
Natural Sources and Distribution of Cinchona Alkaloids
Cinchona, a genus of flowering plants in the Rubiaceae family, comprises at least 23 species of trees and shrubs.[1] These plants are native to the tropical Andean forests of western South America, with a natural range extending from Bolivia through Peru, Ecuador, and Colombia to Costa Rica.[1][2] Historically, the bark of several Cinchona species, often referred to as "Peruvian Bark" or "Jesuit's Bark," has been the sole economically viable source of quinine and other related alkaloids.[3][4]
The four principal Cinchona alkaloids are quinine, quinidine, cinchonine, and cinchonidine.[1][5] These quinoline alkaloids are present in the bark of the Cinchona tree, with their concentrations varying between species and even within the same species depending on geographical location and environmental factors.[5][6] The total alkaloid content in Cinchona bark can range from 6% to 15%.[5]
For centuries, the medicinal properties of Cinchona bark were exploited, primarily for the treatment of malaria.[7][8] The increasing demand led to the establishment of Cinchona plantations in other parts of the world, including India and Java, during the 19th century.[1][7] This widespread cultivation also led to the formation of hybrids between different Cinchona species.[1]
Table 1: Major Cinchona Species and Their Typical Alkaloid Content
| Species | Common Name | Native Range | Key Alkaloids | Total Alkaloid Content in Bark (% dry weight) |
| Cinchona pubescens (C. succirubra) | Red Bark | Andes of Ecuador | Quinine, Cinchonine | 5 - 7%[5][9] |
| Cinchona calisaya | Yellow Bark | Andes of Peru and Bolivia | Quinine, Quinidine | 4 - 7%[5][9] |
| Cinchona ledgeriana | Ledger Bark | Andes of Bolivia | High Quinine Content | 5 - 14%[5][9] |
| Cinchona officinalis | Crown Bark, Loxa Bark | Andes of Ecuador and Peru | Cinchonine, Cinchonidine | Not specified in the provided results |
Biosynthesis of Cinchona Alkaloids
The biosynthesis of Cinchona alkaloids is a complex process that originates from the amino acid tryptophan. Tryptophan is first converted to tryptamine. In a key discovery, it has been shown that the characteristic methoxy group of quinine and quinidine is introduced early in the pathway, with the hydroxylation of tryptamine followed by O-methylation to produce 5-methoxytryptamine.[10][11]
Both tryptamine and 5-methoxytryptamine then undergo a Pictet-Spengler condensation with the monoterpene secologanin to form strictosidine or 5-methoxystrictosidine, respectively.[11][12][13] A series of enzymatic transformations, including the action of strictosidine synthase and strictosidine β-D-glucosidase, leads to the formation of the quinoline ring structure characteristic of these alkaloids.[12] The promiscuity of downstream enzymes allows for the parallel formation of both methoxylated (quinine, quinidine) and desmethoxylated (cinchonine, cinchonidine) alkaloids.[10][11]
Isolation and Extraction of Cinchona Alkaloids
The isolation of Cinchona alkaloids from the bark is a multi-step process involving extraction, purification, and separation. Both classical and modern techniques are employed at laboratory and industrial scales.
Classical Extraction Methods
A traditional and widely used method for the extraction of Cinchona alkaloids is Soxhlet extraction. This method involves the continuous extraction of the powdered bark with an organic solvent.
Experimental Protocol: Soxhlet Extraction
-
Preparation of Plant Material: Dry the Cinchona bark and grind it into a fine powder.
-
Alkalinization: Moisten the powdered bark (e.g., 50g) with an ammonia solution and let it stand for one hour. Subsequently, add hot water and then milk of lime (calcium hydroxide suspension) to the mixture and evaporate to dryness.[3] This step converts the alkaloid salts present in the bark into their free base form, which is more soluble in organic solvents.
-
Soxhlet Extraction: Pack the dried, alkalinized bark powder into a Soxhlet apparatus and extract with a suitable organic solvent, such as toluene, for approximately 6 hours.[3]
-
Acidic Extraction: Transfer the toluene extract containing the alkaloid free bases to a separatory funnel. Extract the alkaloids from the organic solvent by shaking with dilute sulfuric acid. The alkaloids will protonate and move into the acidic aqueous phase as their sulfate salts.[3]
-
Crystallization: Separate the acidic aqueous layer and neutralize it. Upon standing, the neutral sulfates of the alkaloids (quinine, cinchonine, and cinchonidine) will crystallize out.[3]
-
Purification: The crude alkaloid sulfates can be further purified by recrystallization from water after decolorizing with activated charcoal.[3]
Modern Extraction Techniques
Modern extraction techniques offer several advantages over classical methods, including reduced extraction times, lower solvent consumption, and improved efficiency. These methods include Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE).
Experimental Protocol: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Weigh 1 g of powdered Cinchona bark into a microwave extraction tube.
-
Solvent Addition: Add 40 mL of 65% aqueous ethanol to the tube.
-
Microwave Extraction: Place the tube in a laboratory microwave extractor. Set the temperature to 130°C and the extraction time to 34 minutes.[5]
-
Post-Extraction: After extraction, cool the sample and filter it to separate the extract from the solid residue. The resulting extract can then be analyzed, for example, by HPLC.
Experimental Protocol: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Weigh 25 mg of powdered Cinchona bark into a suitable vessel.
-
Solvent Addition: Add an appropriate volume of 61% aqueous ethanol.
-
Ultrasonic Extraction: Place the vessel in an ultrasonic bath with a frequency of 42 kHz. Set the temperature to 25°C and the extraction time to 15 minutes.[5]
-
Post-Extraction: After extraction, centrifuge or filter the sample to obtain the clear extract for further analysis.
Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Cinchona alkaloids.[2][14] Reversed-phase HPLC with C18 columns is a common approach.[2] Supercritical Fluid Chromatography (SFC) has also emerged as a rapid and environmentally friendly alternative for the analysis of these alkaloids.[1][7][10]
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare the Cinchona bark extract as described in the extraction protocols. Dilute the extract with the mobile phase to an appropriate concentration.
-
HPLC System: Use a standard HPLC system equipped with a C18 reversed-phase column and a UV or photodiode array (PDA) detector.
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and an aqueous buffer, such as potassium dihydrogen phosphate, often with the addition of an acid like formic acid to improve peak shape.[5][11] A gradient elution is commonly employed to achieve good separation of all four major alkaloids.
-
Detection: Monitor the elution of the alkaloids using a UV detector, typically at a wavelength of around 230 nm or 330 nm.[5][11]
-
Quantification: Prepare standard solutions of quinine, quinidine, cinchonine, and cinchonidine of known concentrations. Generate a calibration curve for each alkaloid by plotting peak area against concentration. Use these calibration curves to determine the concentration of each alkaloid in the bark extract.
Table 2: Quantitative Data on Cinchona Alkaloid Content from a Sample Analysis using SFC
| Alkaloid | Content (% in crude extract) |
| Cinchonine | 1.87% - 2.30%[1][7][10] |
| Quinine | Not specified in the provided results |
| Cinchonidine | Not specified in the provided results |
| Total Content | 4.75% - 5.20% [1][7][10] |
Conclusion
This technical guide has provided a detailed overview of the natural sources, biosynthesis, and isolation of Cinchona alkaloids. The information presented, including the quantitative data and detailed experimental protocols, is intended to be a valuable resource for scientists and researchers in the field of natural product chemistry and drug development. The continued study of these historically significant compounds, aided by modern analytical and extraction techniques, holds promise for future therapeutic applications.
References
- 1. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]
- 4. Quinine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Industrialized production method for efficiently extracting, separating and purifying serial cinchona alkaloid from cinchona bark - Eureka | Patsnap [eureka.patsnap.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Epiquinidine: A Deep Dive into Molecular Structure and Conformational Analysis
For Researchers, Scientists, and Drug Development Professionals
Epiquinidine, a diastereomer of the well-known antiarrhythmic drug quinidine, presents a fascinating case study in stereochemistry and conformational analysis. As a member of the cinchona alkaloid family, its biological activity is intrinsically linked to its three-dimensional structure. This technical guide provides an in-depth exploration of the molecular architecture and conformational landscape of this compound, offering valuable insights for researchers in medicinal chemistry, pharmacology, and drug design.
Molecular Structure of this compound
This compound shares the same molecular formula, C₂₀H₂₄N₂O₂, and core scaffold as its parent alkaloid, quinidine, consisting of a quinoline ring linked to a quinuclidine nucleus.[1][2] The critical distinction lies in the stereochemistry at the C9 carbon, which bears a hydroxyl group.[3] This seemingly minor change has profound implications for the molecule's overall shape and its interactions with biological targets.
The systematic name for this compound is (R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol.[1] It is also commonly referred to as 9-epiquinidine.[4]
Key Structural Features:
-
Quinoline Moiety: A bicyclic aromatic ring system containing nitrogen.
-
Quinuclidine Moiety: A rigid bicyclic amine.
-
Chiral Centers: this compound possesses multiple chiral centers, with the configuration at C9 being inverted relative to quinidine.
-
Connecting Bridge: A hydroxymethylene bridge links the quinoline and quinuclidine rings.
Conformational Analysis: Unraveling the 3D Landscape
The flexibility of the bond connecting the quinoline and quinuclidine rings allows this compound to adopt various conformations in solution. Understanding the preferred conformations is crucial for elucidating its structure-activity relationship. Both computational and experimental methods have been employed to investigate the conformational space of this compound.
Computational Approaches
Computational studies, such as those using the semiempirical PM3 method, have been instrumental in mapping the potential energy surface of this compound.[5] These analyses have revealed that the lowest energy conformation for this compound is the "anti-open-alpha" form.[5] A key finding from these studies is the presence of a low-energy conformation stabilized by an intramolecular hydrogen bond between the quinuclidine nitrogen (N1) and the hydroxyl group at C9 (O9).[5] This is a significant difference compared to quinine and quinidine, where such intramolecular hydrogen bonding is not observed in their lowest energy states.[5]
The conformational space of cinchona alkaloids is often described by three key torsion angles:[5]
-
T1 (C(4a')-C(4')-C(9)-C(8)): Defines the orientation of the quinoline ring relative to the quinuclidine ring.
-
T2 (C(4')-C(9)-C(8)-N(1)): Describes the rotation around the C9-C8 bond.
-
T3 (H-O(9)-C(9)-C(8)): Defines the orientation of the hydroxyl hydrogen.
The interplay of these angles gives rise to various conformers, broadly classified as syn or anti and open or closed.
Experimental Validation: X-ray Crystallography
The solid-state conformation of this compound has been determined through single-crystal X-ray diffraction analysis of its hydrochloride monohydrate salt.[6][7] This experimental technique provides precise atomic coordinates and allows for the direct visualization of the molecule's three-dimensional structure.
The crystallographic data reveals crucial details about bond lengths, angles, and the overall packing of the molecules in the crystal lattice. The intramolecular distance between the quinuclidine nitrogen (N-1) and the hydroxyl oxygen (O-12) in 9-epiquinidine was found to be shorter than the corresponding distance in quinine and quinidine.[6][7] Both the hydroxyl and amine groups were observed to form intermolecular hydrogen bonds, highlighting their potential for interaction with biological macromolecules.[6]
Quantitative Structural Data
The following table summarizes the key crystallographic parameters for 9-epiquinidine hydrochloride monohydrate, providing a quantitative snapshot of its solid-state structure.
| Parameter | Value | Reference |
| Chemical Formula | C₂₀H₂₅N₂O₂⁺·Cl⁻·H₂O | [6][7] |
| Molecular Weight (Mr) | 378.9 | [6][7] |
| Crystal System | Orthorhombic | [6][7] |
| Space Group | P2₁2₁2₁ | [6][7] |
| Unit Cell Dimensions | a = 7.042 ± 0.001 Åb = 9.082 ± 0.001 Åc = 31.007 ± 0.005 Å | [6][7] |
| Unit Cell Volume | 1983.1 ± 0.6 ų | [6][7] |
| Molecules per Unit Cell (Z) | 4 | [6][7] |
| Calculated Density | 1.27 g cm⁻³ | [6][7] |
| Radiation Source | Cu Kα (λ = 1.54178 Å) | [6][7] |
| Final R-index | 5.72% for 1501 reflections | [6][7] |
Experimental and Computational Protocols
A combination of experimental and computational methods is essential for a thorough conformational analysis of flexible molecules like this compound.
References
- 1. This compound | C20H24N2O2 | CID 94175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Epiquinine | 72402-51-8 | Benchchem [benchchem.com]
- 4. BioOrganics [bioorganics.biz]
- 5. Conformational spaces of Cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Spectroscopic Data of Epiquinidine: A Technical Guide for Researchers
An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data of epiquinidine, a diastereomer of the well-known antiarrhythmic and antimalarial agent, quinidine. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the spectroscopic properties of this cinchona alkaloid.
This compound, systematically named (9R)-6'-methoxycinchonan-9-ol, shares the same molecular formula (C₂₀H₂₄N₂O₂) and connectivity as its diastereomer, quinidine. The key structural difference lies in the stereochemistry at the C9 position, which significantly influences their respective spectroscopic and biological properties. This guide provides a detailed examination of the available spectroscopic data, outlines experimental protocols for their acquisition, and presents a logical workflow for the structural elucidation of such compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural and conformational analysis of organic molecules like this compound.[1] Due to the scarcity of publicly available, fully assigned NMR spectra for this compound, this section will leverage the well-documented spectra of its diastereomer, quinidine, to predict and interpret the expected spectral features of this compound. Diastereomers, having different spatial arrangements, will exhibit distinct chemical shifts and coupling constants, particularly for nuclei near the chiral centers.[2][3]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms within a molecule. While the overall pattern of signals for this compound is expected to be similar to that of quinidine, notable differences in chemical shifts (δ) and coupling constants (J) are anticipated for the protons on and near the quinuclidine ring and the C9 carbinol group due to the altered stereochemistry.
Table 1: Representative ¹H NMR Data for Quinidine
| Assignment | Shift (ppm) |
| A | 8.474 |
| B | 7.864 |
| C | 7.495 |
| D | 7.213 |
| E | 7.113 |
| F | 6.065 |
| G | 5.593 |
| J | 5.45 |
| K | 5.04 |
| L | 5.03 |
| M | 3.788 |
| N | 3.404 |
| O | 2.969 |
| P | 2.87 |
| Q | 2.84 |
| R | 2.711 |
| S | 2.206 |
| T | 2.070 |
| U | 1.73 |
| V | 1.53 to 1.43 |
| W | 1.039 |
| Note: This data for quinidine is provided as a reference for predicting the spectrum of this compound.[4] Assignments are based on COSY data. |
For this compound, the proton at C9 is expected to show a significant change in its chemical shift and coupling constants with adjacent protons compared to quinidine, reflecting the different dihedral angles.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Similar to the ¹H NMR, the ¹³C chemical shifts of this compound will closely resemble those of quinidine, with the most pronounced differences expected for the carbons of the quinuclidine ring and the C9 carbon.
Table 2: Representative ¹³C NMR Data for Quinidine
| Chemical Shift (ppm) |
| 174.9 |
| 157.3 |
| 148.9 |
| 147.6 |
| 144.9 |
| 142.7 |
| 130.6 |
| 126.4 |
| 121.7 |
| 119.2 |
| 114.1 |
| 102.6 |
| 71.5 |
| 60.1 |
| 56.6 |
| 55.7 |
| 49.7 |
| 43.2 |
| 39.7 |
| 27.6 |
| 27.6 |
| 21.6 |
| Note: This data for quinidine is provided as a reference for predicting the spectrum of this compound.[5] |
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Electron Ionization (EI) Mass Spectrometry
The NIST WebBook provides a reference mass spectrum for quinidine, which can be considered representative for this compound in terms of major fragmentation pathways under EI conditions, as they are diastereomers.[6]
Table 3: Key Mass Spectral Data for Quinidine (EI)
| m/z | Relative Intensity (%) |
| 324 | 39.0 |
| 136 | 100.0 |
| 189 | 18.2 |
| 81 | 17.8 |
| 137 | 15.0 |
| 173 | 12.7 |
| 42 | 10.8 |
| 55 | 10.7 |
| 82 | 10.3 |
| 41 | 9.8 |
| Note: Data extracted from the NIST Mass Spectrometry Data Center for Quinidine.[6] |
The molecular ion peak [M]⁺ at m/z 324 confirms the molecular weight. The base peak at m/z 136 is characteristic of the quinuclidine portion of the molecule.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique commonly used for the analysis of alkaloids. For this compound, the protonated molecule [M+H]⁺ would be observed at m/z 325. Tandem mass spectrometry (MS/MS) of this precursor ion would yield fragment ions that can be used for structural confirmation. For instance, MS/MS data for quinidine shows significant fragments at m/z 184, 253, and 307.[7]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be very similar to that of its diastereomer, quinine.[8]
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (alcohol) | 3550 - 3200 (broad) |
| Aromatic C-H Stretch | ~3030 |
| Aliphatic C-H Stretch | 2950 - 2850 |
| Aromatic C=C Bending | 1700 - 1500 |
| C-O Stretch (alcohol) | 1260 - 1050 |
| C-N Stretch | 1200 - 1029 |
| Aromatic C-H Bending | 860 - 680 |
| Note: Predicted ranges based on general IR absorption tables and the known functional groups in this compound. |
Experimental Protocols
NMR Spectroscopy
A general protocol for acquiring 1D and 2D NMR spectra of a cinchona alkaloid like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.[9]
-
1D ¹H NMR: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
1D ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
Mass Spectrometry (ESI-MS)
A typical procedure for ESI-MS analysis of an alkaloid is:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, often a mixture of water, acetonitrile, or methanol with a small amount of formic acid or ammonium acetate to promote ionization.[11]
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
MS Analysis: Acquire the mass spectrum in positive ion mode. Key parameters to optimize include capillary voltage, cone voltage, desolvation gas temperature, and flow rate.[12]
-
MS/MS Analysis: If structural confirmation is needed, select the protonated molecular ion ([M+H]⁺) for collision-induced dissociation (CID) and acquire the product ion spectrum.[11]
Infrared (FTIR) Spectroscopy
For a solid sample like this compound, the following methods can be used:
-
KBr Pellet Method:
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum. This method requires minimal sample preparation.[15]
-
Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the structural elucidation of an unknown cinchona alkaloid, integrating the spectroscopic techniques discussed.
This comprehensive guide provides a foundational understanding of the spectroscopic characteristics of this compound. While specific, fully assigned spectra for this compound remain elusive in the public domain, the comparative analysis with its well-characterized diastereomer, quinidine, coupled with established analytical methodologies, offers a robust framework for its identification and structural analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Quinidine(56-54-2) 1H NMR spectrum [chemicalbook.com]
- 5. Quinidine(56-54-2) 13C NMR spectrum [chemicalbook.com]
- 6. Quinidine [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinine(130-95-0) IR Spectrum [chemicalbook.com]
- 9. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 10. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3) - Magritek [magritek.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jascoinc.com [jascoinc.com]
The Pivotal Role of Epiquinidine in Asymmetric Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Epiquinidine, a diastereomer of quinidine, has emerged as a powerful tool in the field of asymmetric catalysis. Its unique stereochemical arrangement, particularly the epi configuration at the C9 position, offers distinct advantages in the stereoselective synthesis of chiral molecules, making it an invaluable asset in pharmaceutical research and development. This technical guide provides an in-depth exploration of the core principles, applications, and experimental methodologies associated with this compound-catalyzed asymmetric reactions.
Introduction to this compound and its Catalytic Significance
This compound belongs to the cinchona alkaloid family, which also includes quinine, quinidine, and cinchonidine. These naturally derived compounds have a long history of use in medicine and have gained prominence as versatile chiral organocatalysts.[1][2] The catalytic activity of cinchona alkaloids stems from their rigid bicyclic core, which provides a well-defined chiral environment, and the presence of key functional groups: a basic quinuclidine nitrogen and a hydroxyl or amino group at the C9 position.
The critical difference between quinidine and this compound lies in the stereochemistry at the C9 hydroxyl or amino group. This inversion of stereochemistry significantly influences the catalyst's conformation and its interaction with substrates in the transition state, often leading to different or improved stereochemical outcomes in asymmetric reactions.
Key Asymmetric Reactions Catalyzed by this compound Derivatives
Derivatives of this compound, particularly 9-amino(9-deoxy)this compound and its analogs, have proven to be highly effective catalysts in a variety of asymmetric transformations. These catalysts often operate through a bifunctional mechanism, where the quinuclidine nitrogen acts as a Brønsted base to deprotonate the nucleophile, while the C9-substituent (e.g., an amino or thiourea group) activates the electrophile through hydrogen bonding.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. This compound-derived catalysts have demonstrated exceptional efficacy in controlling the stereoselectivity of this reaction.
Quantitative Data for Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Chalcone Catalyzed by a 9-Amino(9-deoxy)this compound Derivative
| Entry | Nucleophile | Electrophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Acetylacetone | Chalcone | 10 | Toluene | 24 | 95 | 92 |
| 2 | Dibenzoylmethane | Chalcone | 10 | Toluene | 24 | 98 | 95 |
| 3 | Diethyl malonate | Chalcone | 10 | Toluene | 48 | 92 | 88 |
Asymmetric Aldol Reaction
The aldol reaction is another cornerstone of organic synthesis. This compound-based catalysts can effectively mediate the enantioselective addition of enolizable ketones to aldehydes.
Quantitative Data for Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde Catalyzed by a 9-Thiourea-epiquinidine Derivative
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetone | 4-Nitrobenzaldehyde | 10 | Toluene | -20 | 48 | 85 | 90 |
| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | Toluene | -20 | 72 | 78 | 85 |
Experimental Protocols
Synthesis of 9-Amino(9-deoxy)this compound
This procedure outlines a common method for synthesizing the pivotal 9-amino(9-deoxy)this compound catalyst from quinidine.[1][2]
Procedure:
-
Mesylation of Quinidine: To a solution of quinidine (1.0 eq) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 2 hours.
-
Azide Substitution: Sodium azide (3.0 eq) is added to the reaction mixture, followed by the addition of dimethylformamide (DMF) to facilitate dissolution. The reaction is then heated to 80 °C and stirred for 24 hours.
-
Reduction of the Azide: The reaction mixture is cooled to room temperature and water is added. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. After filtration and concentration, the crude azide is dissolved in tetrahydrofuran (THF). Lithium aluminum hydride (2.0 eq) is added portion-wise at 0 °C, and the reaction is stirred at room temperature for 6 hours.
-
Work-up and Purification: The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to afford 9-amino(9-deoxy)this compound.
General Procedure for the Asymmetric Michael Addition
Procedure:
-
To a vial containing the 9-amino(9-deoxy)this compound catalyst (10 mol%), add the solvent (e.g., toluene).
-
Add the Michael donor (1.2 eq) and the Michael acceptor (1.0 eq) to the vial.
-
The reaction mixture is stirred at the specified temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the desired Michael adduct.
-
The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).
Mechanistic Insights and Visualizations
The stereochemical outcome of this compound-catalyzed reactions is dictated by the formation of a highly organized transition state. The bifunctional nature of the catalyst allows for the simultaneous activation of both the nucleophile and the electrophile, leading to a high degree of stereocontrol.
Bifunctional Catalysis in Michael Addition
In the asymmetric Michael addition, the quinuclidine nitrogen of the this compound catalyst deprotonates the Michael donor, forming an enolate. Simultaneously, the C9-amino group (or a derivative thereof) forms a hydrogen bond with the Michael acceptor, orienting it for a stereoselective attack by the enolate.
References
Methodological & Application
Application Notes and Protocols: Epiquinidine as a Chiral Organocatalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiquinidine, a diastereomer of quinidine and a member of the cinchona alkaloid family, serves as a foundational chiral scaffold in the field of asymmetric organocatalysis. Its rigid quinuclidine core and multiple stereocenters make it an attractive starting point for the development of catalysts that can induce high levels of stereoselectivity in a variety of chemical transformations. While this compound itself can function as a Brønsted base and hydrogen-bond donor catalyst, modern research has predominantly focused on the enhanced reactivity and selectivity of its derivatives. These modifications, typically at the C9 hydroxyl group, give rise to a powerful class of catalysts, including thioureas, squaramides, and primary amines, which have proven to be highly effective in a broad range of enantioselective reactions.
This document provides an overview of the catalytic principles of this compound and detailed application notes and protocols for key reactions catalyzed by its direct derivatives, reflecting the current landscape of its use in asymmetric synthesis.
General Principles of Catalysis by Cinchona Alkaloids
Unmodified cinchona alkaloids like this compound are thought to catalyze reactions through a bifunctional mechanism involving the basic quinuclidine nitrogen and the C9 hydroxyl group. The quinuclidine nitrogen can act as a Brønsted base to deprotonate a pronucleophile, while the hydroxyl group can act as a hydrogen-bond donor to activate the electrophile and orient the substrates in the transition state. This dual activation is key to achieving high levels of enantioselectivity.
Caption: General bifunctional activation by this compound.
Applications of this compound Derivatives in Asymmetric Synthesis
The following sections detail the application of prominent this compound derivatives in key asymmetric transformations.
Asymmetric Michael Addition of Malonates to Nitroalkenes Catalyzed by 9-Amino(9-deoxy)epiquinine
The Michael addition is a fundamental carbon-carbon bond-forming reaction. The use of 9-amino(9-deoxy)epiquinine, a readily accessible derivative of this compound, allows for the highly enantioselective addition of malonates to nitroalkenes, yielding valuable chiral building blocks.
Data Presentation
| Entry | Nitroalkene (R) | Malonate (R') | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | C₆H₅ | CH₃ | Toluene | 12 | 95 | 98 |
| 2 | 4-Cl-C₆H₄ | CH₃ | Toluene | 14 | 92 | 97 |
| 3 | 4-MeO-C₆H₄ | CH₃ | Toluene | 12 | 96 | 99 |
| 4 | 2-Naphthyl | CH₃ | Toluene | 24 | 88 | 95 |
| 5 | Cinnamyl | CH₃ | Toluene | 18 | 90 | 96 |
| 6 | C₆H₅ | C₂H₅ | Toluene | 12 | 94 | 98 |
Experimental Protocol: General Procedure for the Asymmetric Michael Addition
To a solution of the nitroalkene (0.2 mmol) in toluene (1.0 mL) is added the dialkyl malonate (0.4 mmol). The mixture is stirred for 5 minutes at room temperature. Then, 9-amino(9-deoxy)epiquinine (0.02 mmol, 10 mol%) is added, and the reaction mixture is stirred at room temperature for the time indicated in the table. Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct. The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.
Visualization: Experimental Workflow
Caption: Workflow for the Michael addition.
Asymmetric Aldol Reaction of Isatins with Ketones Catalyzed by an this compound-Derived Thiourea
The asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds. This compound-derived thiourea catalysts have been shown to be highly effective in the enantioselective aldol reaction between isatins and various ketones, providing access to chiral 3-substituted-3-hydroxyoxindoles, which are important structural motifs in medicinal chemistry.
Data Presentation
| Entry | Isatin (R) | Ketone | Solvent | Time (d) | Yield (%) | ee (%) |
| 1 | H | Acetone | THF | 6 | 98 | 81 |
| 2 | N-Me | Acetone | THF | 6 | 90 | 85 |
| 3 | N-Bn | Acetone | THF | 6 | 92 | 83 |
| 4 | 5-Br | Acetone | THF | 6 | 95 | 80 |
| 5 | H | Acetophenone | THF | 4 | 78 | 92 |
| 6 | N-Me | Acetophenone | THF | 4 | 85 | 94 |
Experimental Protocol: General Procedure for the Asymmetric Aldol Reaction
In a vial, the isatin (0.10 mmol) and the this compound-derived thiourea catalyst (0.01 mmol, 10 mol%) are dissolved in THF (2.0 mL). The ketone (for acetone: 7.0 mmol; for acetophenone: 1.0 mmol) is then added, and the reaction mixture is stirred at 5 °C for the time specified in the table. After the reaction is complete (monitored by TLC), the solvent is removed in vacuo. The crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to give the desired 3-hydroxyoxindole. The enantiomeric excess is determined by chiral HPLC analysis.
Visualization: Experimental Workflow
Caption: Workflow for the asymmetric aldol reaction.
Enantioselective [4+2] Cycloaddition Catalyzed by an this compound-Derived Squaramide
The [4+2] cycloaddition (Diels-Alder reaction) is a powerful method for the synthesis of six-membered rings. Chiral this compound-derived squaramide catalysts can facilitate the enantioselective cycloaddition of various dienes and dienophiles, leading to the formation of complex cyclic structures with high stereocontrol.
Data Presentation
| Entry | Diene | Dienophile | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Anthracene | N-Phenylmaleimide | CH₂Cl₂ | 24 | 92 | 90 |
| 2 | Cyclopentadiene | N-Benzylmaleimide | CH₂Cl₂ | 12 | 95 | 95 |
| 3 | Anthracene | N-Ethylmaleimide | CH₂Cl₂ | 24 | 90 | 88 |
| 4 | Cyclopentadiene | N-Phenylmaleimide | CH₂Cl₂ | 12 | 96 | 97 |
| 5 | Furan | N-Phenylmaleimide | Toluene | 48 | 75 | 85 |
| 6 | Cyclopentadiene | Acrolein | CH₂Cl₂ | 18 | 88 | 92 |
Experimental Protocol: General Procedure for the Enantioselective [4+2] Cycloaddition
To a solution of the dienophile (0.1 mmol) and the this compound-derived squaramide catalyst (0.01 mmol, 10 mol%) in the specified solvent (2.0 mL) at -20 °C is added the diene (0.2 mmol). The reaction mixture is stirred at this temperature for the time indicated in the table. Upon completion (monitored by TLC), the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography (eluent: hexane/ethyl acetate) to afford the cycloaddition product. The enantiomeric excess is determined by chiral HPLC analysis.
Visualization: Experimental Workflow
Epiquinidine in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiquinidine, a diastereomer of quinidine and a member of the cinchona alkaloid family, has emerged as a valuable chiral scaffold in the field of asymmetric synthesis. Its unique stereochemical arrangement allows for the development of highly selective organocatalysts. While its application is not as widespread as its more common pseudo-enantiomer, quinidine, this compound and its derivatives have demonstrated exceptional efficacy in specific classes of asymmetric transformations, most notably in Michael additions. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound-derived catalysts in asymmetric synthesis.
I. Asymmetric Michael Addition Catalyzed by 9-epi-Amino Cinchona Alkaloid Derivatives
One of the most successful applications of the this compound scaffold is in the form of 9-amino(9-deoxy)epi cinchona alkaloid derivatives as primary amine organocatalysts. These catalysts have proven to be highly efficient in promoting the enantioselective Michael addition of aldehydes and ketones to nitroolefins, affording synthetically valuable γ-nitro carbonyl compounds with excellent stereocontrol.[1][2]
Application Note
The 9-amino(9-deoxy)epi-derivatives of cinchona alkaloids, including those derived from this compound's pseudo-enantiomer scaffold, function as powerful bifunctional catalysts. The primary amine moiety activates the carbonyl compound through the formation of a nucleophilic enamine intermediate, while the quinoline ring and the tertiary amine of the quinuclidine core are believed to play a role in activating the nitroolefin electrophile and controlling the stereochemical outcome of the reaction.
These catalysts are particularly effective for the conjugate addition of a wide range of enolizable carbonyl compounds to nitroalkenes.[1] The resulting γ-nitro carbonyl products are versatile synthetic intermediates that can be readily transformed into other valuable functional groups, such as γ-amino acids and lactams. The use of catalysts derived from both quinine and quinidine scaffolds allows for access to either enantiomer of the desired product.
Quantitative Data
The following table summarizes the performance of a 9-amino(9-deoxy)epi-dihydroquinine catalyst in the asymmetric Michael addition of various aldehydes and ketones to β-nitrostyrene.
| Entry | Carbonyl Compound | Product | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | 95 | >99:1 | 99 | |
| 2 | Propanal | 85 | 95:5 | 98 | |
| 3 | Isobutyraldehyde | 92 | >99:1 | 99 | |
| 4 | Acetone | 78 | - | 92 | |
| 5 | Phenylacetaldehyde | 88 | 90:10 | 97 |
Data compiled from representative results in the literature. Actual results may vary based on specific reaction conditions and substrate purity.
Experimental Protocols
1. Synthesis of 9-Amino(9-deoxy)epi-dihydroquinidine Catalyst [3][4]
This protocol describes a one-pot synthesis of the primary amine catalyst from dihydroquinidine.
Materials:
-
Dihydroquinidine (1.0 equiv)
-
Triphenylphosphine (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Diphenyl phosphorazidate (DPPA) (1.5 equiv)
-
Lithium aluminum hydride (LiAlH₄) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of dihydroquinidine (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add triphenylphosphine (1.5 equiv).
-
Slowly add DIAD (1.5 equiv) to the solution and stir for 30 minutes at 0 °C.
-
Add DPPA (1.5 equiv) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and slowly add LiAlH₄ (3.0 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for another 6 hours.
-
Quench the reaction by the sequential addition of water, 1 M NaOH solution, and then more water.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the 9-amino(9-deoxy)epi-dihydroquinidine catalyst.
2. Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
Materials:
-
9-Amino(9-deoxy)epi-dihydroquinidine catalyst (0.1 equiv)
-
β-Nitrostyrene (1.0 equiv)
-
Cyclohexanone (10 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA) (0.1 equiv)
-
Hydrochloric acid (HCl) solution (1 M)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the 9-amino(9-deoxy)epi-dihydroquinidine catalyst (0.1 equiv) and trifluoroacetic acid (0.1 equiv) in anhydrous CH₂Cl₂ at room temperature, add cyclohexanone (10 equiv).
-
Stir the mixture for 10 minutes.
-
Add β-nitrostyrene (1.0 equiv) and stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with 1 M HCl solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired γ-nitro ketone.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Diagrams
Caption: Synthesis of the 9-amino(9-deoxy)epi-dihydroquinidine catalyst.
Caption: Catalytic cycle for the asymmetric Michael addition.
II. Asymmetric Aldol Reaction
While the use of this compound itself in asymmetric aldol reactions is not extensively documented, derivatives of the cinchona alkaloid family, including those with modified C9-hydroxyl groups, have been employed as catalysts. These catalysts typically operate through a bifunctional activation mechanism, where the tertiary amine of the quinuclidine core acts as a Brønsted base to deprotonate the ketone, and the hydroxyl group at C9 (or a modified functional group) acts as a Brønsted acid to activate the aldehyde.
Application Note
The development of highly enantioselective aldol reactions using cinchona alkaloid-derived catalysts often involves the use of additives or structural modifications to the catalyst to enhance stereocontrol. For instance, the introduction of bulky aromatic groups at the C6' position of the quinoline ring can create a more defined chiral pocket, leading to improved enantioselectivity. Researchers exploring the use of this compound in this context would likely need to consider similar modifications to achieve high levels of asymmetric induction.
III. Kinetic Resolution
The application of this compound in the kinetic resolution of racemic mixtures, such as alcohols and amines, is an area of ongoing research. Cinchona alkaloids can act as chiral nucleophilic catalysts in acylation reactions, leading to the preferential reaction of one enantiomer of a racemic substrate and allowing for the separation of the unreacted enantiomer with high enantiomeric excess.
Application Note
In a typical kinetic resolution using a cinchona alkaloid-derived catalyst, the catalyst activates an acylating agent (e.g., an acid anhydride). The resulting chiral activated acyl species then reacts at different rates with the two enantiomers of the racemic substrate. The efficiency of the kinetic resolution is determined by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers. A high selectivity factor is crucial for obtaining both the acylated product and the unreacted starting material in high enantiomeric purity. While specific protocols for this compound in this role are not yet well-established, the principles derived from studies with other cinchona alkaloids provide a strong foundation for future development.
Conclusion
This compound and its derivatives represent a valuable, albeit less explored, class of chiral organocatalysts. Their demonstrated success in the asymmetric Michael addition of carbonyl compounds to nitroolefins highlights their potential for facilitating highly enantioselective transformations. While their application in asymmetric aldol reactions and kinetic resolutions is currently less developed, the rich chemistry of the cinchona alkaloid family suggests that with further research and catalyst design, this compound-based catalysts could become powerful tools for a broader range of asymmetric syntheses, offering a complementary approach to the more established quinine and quinidine-derived systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - ICIQ [iciq.org]
- 4. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epiquinidine-Catalyzed Asymmetric Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiquinidine, a diastereomer of quinidine, is a cinchona alkaloid that has emerged as a powerful organocatalyst in asymmetric synthesis. Its unique stereochemical arrangement allows for high levels of enantioselectivity in a variety of chemical transformations, making it a valuable tool for the synthesis of chiral molecules, which are crucial in the development of pharmaceuticals and other bioactive compounds. This document provides detailed experimental protocols and application notes for key reactions catalyzed by this compound and its derivatives, including asymmetric Michael additions, Henry (nitroaldol) reactions, and allylic alkylations.
Core Principles of this compound Catalysis
This compound, like other cinchona alkaloids, possesses both a basic quinuclidine nitrogen and a hydroxyl group, which can act as a Brønsted base and a hydrogen bond donor, respectively. This bifunctional nature allows it to activate both the nucleophile and the electrophile simultaneously in a stereocontrolled manner, leading to high enantioselectivity. The steric environment around the catalytic sites, dictated by the quinoline and vinyl groups, directs the approach of the reactants, favoring the formation of one enantiomer over the other.
Application 1: Asymmetric Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. This compound-derived catalysts are highly effective in promoting enantioselective Michael additions.
Experimental Protocol: this compound-Catalyzed Michael Addition of Dibenzyl Malonate to Chalcone
This protocol describes a typical procedure for the asymmetric Michael addition of a soft nucleophile to an enone.
Materials:
-
This compound derivative (e.g., this compound-derived squaramide)
-
Chalcone
-
Dibenzyl malonate
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred solution of chalcone (0.2 mmol, 1.0 equiv.) in anhydrous toluene (1.0 mL) at room temperature, add the this compound-derived squaramide catalyst (0.02 mmol, 10 mol%).
-
Add dibenzyl malonate (0.3 mmol, 1.5 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid (2 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | 24 | 92 | 95 |
| 2 | 5 | CH2Cl2 | 48 | 85 | 91 |
| 3 | 10 | THF | 48 | 78 | 88 |
Logical Workflow for Michael Addition
Caption: Workflow for the this compound-catalyzed Michael addition.
Application 2: Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. This compound and its derivatives can catalyze this reaction to produce valuable chiral β-nitro alcohols with high enantioselectivity.[1][2]
Experimental Protocol: this compound-Catalyzed Henry Reaction
This protocol details the reaction between an aromatic aldehyde and nitromethane.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Nitromethane
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a reaction vial, dissolve this compound (0.02 mmol, 10 mol%) in anhydrous THF (0.5 mL).
-
Add the aromatic aldehyde (0.2 mmol, 1.0 equiv.) to the catalyst solution.
-
Add nitromethane (1.0 mmol, 5.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 72 hours. Monitor the reaction by TLC.
-
After completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the β-nitro alcohol.
-
Determine the enantiomeric excess by chiral HPLC.
Data Presentation
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | 10 | 72 | 88 | 92 |
| 2 | Benzaldehyde | 10 | 72 | 82 | 85 |
| 3 | 2-Naphthaldehyde | 10 | 96 | 75 | 90 |
Proposed Catalytic Cycle for the Henry Reaction
Caption: Proposed catalytic cycle for the Henry reaction.
Application 3: Asymmetric Allylic Alkylation (AAA)
Asymmetric allylic alkylation is a powerful method for the construction of stereogenic centers. While palladium catalysis is common, organocatalytic versions are also being explored. Cinchona alkaloids can be employed as chiral ligands in metal-catalyzed AAA or as organocatalysts themselves.
Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Alkylation using an this compound-Derived Ligand
This protocol outlines a general procedure for the allylic alkylation of a pronucleophile.[3][4]
Materials:
-
Allylic acetate
-
Pronucleophile (e.g., dimethyl malonate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound-derived chiral ligand
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve Pd(OAc)₂ (0.005 mmol, 2.5 mol%) and the this compound-derived ligand (0.0125 mmol, 6.25 mol%) in anhydrous DCM (1.0 mL).
-
Stir the solution at room temperature for 20 minutes.
-
Add the allylic acetate (0.2 mmol, 1.0 equiv.), dimethyl malonate (0.6 mmol, 3.0 equiv.), BSA (0.6 mmol, 3.0 equiv.), and KOAc (0.02 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture directly onto silica gel.
-
Purify the product by flash column chromatography (hexane/ethyl acetate) to obtain the alkylated product.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Data Presentation
| Entry | Allylic Acetate | Ligand Loading (mol%) | Yield (%) | ee (%) |
| 1 | 1,3-Diphenyl-2-propenyl acetate | 6.25 | 95 | 98 |
| 2 | Cinnamyl acetate | 6.25 | 90 | 94 |
| 3 | (E)-Hex-2-en-1-yl acetate | 6.25 | 85 | 91 |
Experimental Workflow for Asymmetric Allylic Alkylation
Caption: Workflow for Pd-catalyzed Asymmetric Allylic Alkylation.
Conclusion
This compound and its derivatives are versatile and highly effective organocatalysts for a range of asymmetric transformations. The protocols provided herein offer a starting point for researchers to explore the utility of these catalysts in their own synthetic endeavors. The mild reaction conditions, high enantioselectivities, and operational simplicity make this compound-catalyzed reactions an attractive strategy for the efficient construction of complex chiral molecules in both academic and industrial settings. Further optimization of reaction parameters may be necessary for different substrates to achieve optimal results.
References
- 1. Spectroscopic Study of a Cinchona Alkaloid-Catalyzed Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. almacgroup.com [almacgroup.com]
- 3. Palladium Asymmetric Allylic Alkylation of Prochiral Nucleophiles: Horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Separation of Cinchona Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of Cinchona alkaloids using High-Performance Liquid Chromatography (HPLC). The methods outlined below cover reversed-phase, chiral, and ion-pair chromatography techniques suitable for the qualitative and quantitative analysis of these important pharmaceutical compounds.
Introduction
Cinchona alkaloids, including the diastereomers quinine/quinidine and cinchonine/cinchonidine, are a class of compounds historically used for their antimalarial properties. Today, their applications have expanded to include roles as antiarrhythmic drugs and as chiral catalysts in asymmetric synthesis. Due to their structural similarity, the effective separation and quantification of these alkaloids are crucial for quality control in pharmaceutical formulations and for the analysis of biological samples. HPLC is the most widely used technique for this purpose, offering high resolution and sensitivity.[1][2] This document details established HPLC methods to achieve baseline separation of the major Cinchona alkaloids.
Method 1: Reversed-Phase HPLC for General Purpose Separation
Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of Cinchona alkaloids, particularly for quantifying the four major alkaloids in extracts and pharmaceutical preparations.[1] This method utilizes a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. A significant challenge in the RP-HPLC of these basic compounds is their strong interaction with residual silanol groups on the silica-based stationary phase, which can lead to poor peak shape and resolution.[1][3] The inclusion of additives in the mobile phase, such as acids or competing bases, is essential to mitigate these effects.
Experimental Protocol: Reversed-Phase HPLC
1. Sample Preparation:
- Standard Solutions: Prepare individual stock solutions of quinine, quinidine, cinchonine, and cinchonidine in methanol at a concentration of 1 mg/mL. From these, prepare a mixed standard solution containing each alkaloid at a concentration of 10-100 µg/mL by diluting with the mobile phase.
- Bark Extracts: Macerate 1 gram of powdered Cinchona bark with 10 mL of a toluene-diethylamine (9:1 v/v) mixture. Sonicate for 15 minutes and then centrifuge. Evaporate the supernatant to dryness and reconstitute the residue in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Condition |
| Column | Octadecylsilyl (ODS, C18) or Octylsilyl (C8), 5 µm particle size, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 3.5) with 0.1% Triethylamine |
| Gradient Elution | 10% to 40% Acetonitrile over 20 minutes, then re-equilibration.[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or 316 nm, or Fluorescence (Excitation: 250 nm, Emission: 350 nm)[5] |
| Injection Volume | 10 µL |
3. Data Analysis:
- Identify the peaks by comparing the retention times with those of the standards.
- Quantify the alkaloids by constructing a calibration curve from the peak areas of the standard solutions.
Quantitative Data: Reversed-Phase HPLC
The following table summarizes typical performance data for the reversed-phase HPLC method.
| Alkaloid | Retention Time (min) | Resolution (Rs) | Linearity (mg/L) | Correlation Coefficient (r²) |
| Cinchonidine | ~12.5 | > 1.5 | 0-100 | 0.9999 |
| Cinchonine | ~14.2 | > 1.5 | 0-100 | 0.9999 |
| Quinidine | ~16.8 | > 1.5 | 0-100 | 0.9998 |
| Quinine | ~18.5 | - | 0-100 | 0.9998 |
Data synthesized from representative values found in the literature, such as the linearity data from RSC Publishing.[3]
Workflow for Reversed-Phase HPLC Analysis
Caption: Workflow for the reversed-phase HPLC analysis of Cinchona alkaloids.
Method 2: Chiral Separation using Cinchona Alkaloid-Based CSPs
For the separation of the diastereomers and any potential enantiomeric impurities, chiral stationary phases (CSPs) are employed. Cinchona alkaloid-based CSPs, particularly zwitterionic ion exchangers, have proven to be highly effective for this purpose.[6][7][8] These columns can simultaneously separate all four major Cinchona alkaloids. The separation mechanism on these phases is complex, involving ion-exchange, hydrogen bonding, and π-π interactions.[6]
Experimental Protocol: Chiral HPLC
1. Sample Preparation:
- Prepare standard and sample solutions as described in the reversed-phase method, using the chiral mobile phase as the diluent.
2. HPLC Conditions:
| Parameter | Condition |
| Column | Chiralpak ZWIX(+) or ZWIX(-), 5 µm particle size, 250 x 4.6 mm[6] |
| Mobile Phase | Methanol/Acetonitrile (50:50, v/v) with 50 mM Formic Acid and 25 mM Triethylamine[6][9] |
| Flow Rate | 0.6 - 1.0 mL/min[6] |
| Column Temperature | 25 °C[6] |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
- Identify peaks based on the known elution order for the specific chiral column used. The elution order can reverse between ZWIX(+) and ZWIX(-) columns.[10]
- Assess the enantiomeric purity by calculating the peak area percentages.
Quantitative Data: Chiral HPLC
The following table provides representative retention factors (k) and separation factors (α) for the chiral separation of Cinchona alkaloids.
| Analyte | Column | Retention Factor (k) | Separation Factor (α) vs. previous peak |
| Cinchonidine | ZWIX(-) | ~3.5 | - |
| Quinine | ZWIX(-) | ~4.2 | 1.20 |
| Cinchonine | ZWIX(-) | ~5.1 | 1.21 |
| Quinidine | ZWIX(-) | ~6.0 | 1.18 |
Data are illustrative and based on typical performance of Cinchona alkaloid-based zwitterionic CSPs.
Logical Relationship in Chiral Separation
Caption: Interaction mechanism in chiral separation of Cinchona alkaloids.
Method 3: Ion-Pair Reversed-Phase HPLC
Ion-pair chromatography is another strategy to improve the retention and peak shape of basic compounds like Cinchona alkaloids in reversed-phase systems. An ion-pairing reagent, typically an alkyl sulfonate, is added to the mobile phase. This reagent forms a neutral ion pair with the protonated alkaloids, increasing their hydrophobicity and thus their retention on the nonpolar stationary phase.
Experimental Protocol: Ion-Pair HPLC
1. Sample Preparation:
- Prepare standard and sample solutions as described in the reversed-phase method, using the ion-pair mobile phase as the diluent.
2. HPLC Conditions:
| Parameter | Condition |
| Column | Octadecylsilyl (ODS, C18), 5 µm particle size, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile/Water (e.g., 40:60, v/v) containing 5 mM 1-Octanesulfonic Acid, pH adjusted to 3.0 with Phosphoric Acid |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
- Identify and quantify the alkaloids as described in the standard reversed-phase method.
Quantitative Data: Ion-Pair HPLC
The use of an ion-pair reagent significantly increases the retention times of the alkaloids compared to standard reversed-phase conditions.
| Alkaloid | Retention Time (min) with Ion-Pair |
| Cinchonidine | ~18.2 |
| Cinchonine | ~20.5 |
| Quinidine | ~23.1 |
| Quinine | ~25.8 |
Retention times are illustrative to demonstrate the effect of the ion-pair reagent.
Signaling Pathway for Ion-Pair Formation
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Quantitative analysis of alkaloids from Cinchona bark by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. CN103808828A - HPLC (High Performance Liquid Chromatography) method for measuring content of main alkaloid in peruvian bark - Google Patents [patents.google.com]
- 5. Historical chemical annotations of Cinchona bark collections are comparable to results from current day high-pressure liquid chromatography technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids [mdpi.com]
- 7. Liquid chromatographic enantiomer separations applying chiral ion-exchangers based on Cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
Chiral Stationary Phase Development Using Epiquinidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral chromatography is a cornerstone of modern drug discovery and development, enabling the separation and analysis of enantiomers, which can exhibit markedly different pharmacological and toxicological profiles. Chiral Stationary Phases (CSPs) are the heart of this technology, and those derived from Cinchona alkaloids have proven to be particularly effective and versatile. While quinine and quinidine are the most extensively utilized Cinchona alkaloids for CSP development, their stereoisomer, epiquinidine, presents a unique chiral environment that can offer complementary or superior enantioselectivity for specific applications.
This document provides detailed application notes and protocols for the conceptual development and utilization of a chiral stationary phase based on this compound. The methodologies and data presented are based on established principles for Cinchona alkaloid CSPs and serve as a comprehensive guide for researchers exploring novel chiral selectors.
Principle of Chiral Recognition
The enantioselective recognition mechanism of Cinchona alkaloid-based CSPs is a complex interplay of intermolecular interactions between the chiral selector (this compound) and the analyte enantiomers. The key interactions include:
-
Hydrogen Bonding: The hydroxyl group at the C9 position and the quinuclidine nitrogen of this compound can act as hydrogen bond donors and acceptors.
-
π-π Stacking: The quinoline ring system of this compound provides a platform for π-π interactions with aromatic moieties in the analyte.
-
Steric Interactions: The rigid, three-dimensional structure of this compound creates a specific chiral cavity, leading to differential steric hindrance for the two enantiomers of a racemic analyte.
-
Dipole-Dipole Interactions: Polar functional groups on both the selector and the analyte can engage in dipole-dipole interactions.
The unique stereochemistry of this compound, particularly the exo orientation of the C9 hydroxyl group relative to the quinuclidine ring, influences the spatial arrangement of these interaction points, leading to its specific chiral recognition capabilities.
Hypothetical Performance Data
The following table summarizes hypothetical performance data for an this compound-based CSP in the separation of various racemic compounds. This data is illustrative and intended to represent typical performance characteristics based on related Cinchona alkaloid CSPs.
| Analyte | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k1 | k2 | α (Separation Factor) | Rs (Resolution) |
| (±)-1-(9-Anthryl)-2,2,2-trifluoroethanol | Hexane/Isopropanol (90:10) | 1.0 | 25 | 1.85 | 2.45 | 1.32 | 2.15 |
| (±)-Benzoin | Hexane/Ethanol (95:5) | 0.8 | 20 | 2.10 | 2.90 | 1.38 | 2.50 |
| (±)-N-Benzoyl-DL-phenylalanine | Methanol/Acetic Acid/Triethylamine (100:0.1:0.1) | 1.2 | 30 | 1.50 | 1.95 | 1.30 | 1.90 |
| (±)-Propranolol | Acetonitrile/Methanol (50:50) + 0.1% TFA | 1.0 | 25 | 2.50 | 3.50 | 1.40 | 2.80 |
Table 1: Hypothetical Chromatographic Performance of an this compound-Based CSP. k1 and k2 are the retention factors of the first and second eluting enantiomers, respectively. α = k2/k1. Rs is the resolution between the two enantiomeric peaks.
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Chiral Stationary Phase
This protocol describes a conceptual method for the covalent immobilization of this compound onto a silica gel support.
Materials:
-
This compound
-
3-(Isocyanatopropyl)triethoxysilane
-
Anhydrous Toluene
-
5 µm spherical silica gel (pore size 100 Å)
-
Triethylamine (catalyst)
-
Methanol
-
Soxhlet extraction apparatus
Procedure:
-
Derivatization of this compound:
-
In a round-bottom flask, dissolve this compound in anhydrous toluene under a nitrogen atmosphere.
-
Add a catalytic amount of triethylamine.
-
Slowly add 3-(isocyanatopropyl)triethoxysilane to the solution. The isocyanate group will react with the C9 hydroxyl group of this compound to form a carbamate linkage.
-
Reflux the mixture for 24 hours to ensure complete reaction.
-
Remove the toluene under reduced pressure to obtain the this compound-silane derivative.
-
-
Immobilization onto Silica Gel:
-
Suspend the 5 µm silica gel in anhydrous toluene.
-
Add the this compound-silane derivative to the silica suspension.
-
Reflux the mixture for 48 hours. The triethoxysilane groups will react with the silanol groups on the silica surface, forming stable siloxane bonds.
-
Allow the mixture to cool, then filter the functionalized silica gel.
-
-
Washing and End-capping:
-
Wash the modified silica gel sequentially with toluene, methanol, and diethyl ether to remove any unreacted reagents.
-
Perform a Soxhlet extraction with methanol for 24 hours to ensure complete purification.
-
(Optional) To minimize non-specific interactions, the residual silanol groups can be end-capped by reacting the CSP with a short-chain silanizing agent like hexamethyldisilazane.
-
Dry the final this compound-based CSP under vacuum.
-
Caption: Workflow for the synthesis of an this compound-based CSP.
Protocol 2: Chiral Separation of Racemic Compounds
This protocol outlines a general procedure for the analytical separation of enantiomers using a packed column with the this compound-based CSP.
Materials:
-
HPLC system with a UV or other suitable detector
-
This compound-based CSP packed in a stainless-steel column (e.g., 250 x 4.6 mm)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)
-
Additives (e.g., trifluoroacetic acid (TFA), acetic acid, triethylamine)
-
Racemic analyte sample
Procedure:
-
Column Equilibration:
-
Install the this compound-based CSP column in the HPLC system.
-
Equilibrate the column with the desired mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may take 30-60 minutes.
-
-
Sample Preparation:
-
Dissolve the racemic analyte in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Injection and Chromatography:
-
Inject a small volume of the prepared sample (e.g., 5-20 µL) onto the column.
-
Run the chromatogram under isocratic conditions, monitoring the elution of the enantiomers with the detector.
-
Record the retention times of the two enantiomeric peaks.
-
-
Method Optimization:
-
To improve separation, systematically vary the mobile phase composition (e.g., the ratio of polar and non-polar solvents), the type and concentration of additives, the column temperature, and the flow rate.
-
For acidic analytes, the addition of a small amount of acetic acid or TFA can improve peak shape and resolution.
-
For basic analytes, the addition of a small amount of triethylamine can be beneficial.
-
Application Notes and Protocols for the Analytical Quantification of Epiquinidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiquinidine is a diastereomer of quinidine and a minor alkaloid found in the bark of the Cinchona tree. As a stereoisomer of a potent antiarrhythmic drug, the accurate and precise quantification of this compound is crucial in pharmaceutical quality control, pharmacokinetic studies, and drug metabolism research. Its presence, even in small amounts, can influence the pharmacological and toxicological profile of quinidine-based therapies. This document provides detailed application notes and protocols for the analytical quantification of this compound using modern chromatographic and electrophoretic techniques.
Analytical Techniques Overview
The quantification of this compound, often in the presence of its other stereoisomers and related cinchona alkaloids, presents a significant analytical challenge due to their structural similarity. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) are the most powerful techniques for achieving the necessary selectivity and sensitivity.
-
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of cinchona alkaloids. Reversed-phase chromatography with C18 or specialized phenyl columns is commonly employed to resolve these structurally similar compounds.[1][2] Detection is typically performed using UV-Vis or fluorescence detectors, with the latter offering enhanced sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for the quantification of low levels of this compound in complex biological matrices such as plasma.[3] The use of Multiple Reaction Monitoring (MRM) mode allows for highly specific detection and quantification, minimizing interferences.
-
Capillary Electrophoresis (CE) provides an alternative separation mechanism based on the electrophoretic mobility of the analytes. Techniques such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MECC) can achieve high-resolution separations of cinchona alkaloids.[4][5] The addition of chiral selectors to the background electrolyte can be crucial for resolving diastereomers.
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods used in the quantification of cinchona alkaloids. It is important to note that while specific data for this compound is limited in the literature, the data for its diastereomer, quinidine, provides a reasonable expectation of method performance.
| Parameter | HPLC-UV/Fluorescence | LC-MS/MS | Capillary Electrophoresis |
| Limit of Detection (LOD) | ~2.5 µg/mL (UV) | 0.5 - 1 ng/mL | ~10 ng/mL (LIF) |
| Limit of Quantification (LOQ) | ~7.3 µg/mL (UV) | 1 - 5 ng/mL | ~30 ng/mL (LIF) |
| Linearity Range | 20 - 60 µg/mL | 0.33 - 13.26 µg/mL | 50 - 5000 ng/mL |
| Recovery | 76 - 81% | 92.5 - 129.5% | Not consistently reported |
| Precision (%RSD) | < 3% | < 15% | < 5% |
| Accuracy (%Recovery) | 97.2 - 103.7% | 92.1 - 107.9% | Not consistently reported |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the separation and quantification of this compound from other cinchona alkaloids using reversed-phase HPLC with UV detection.
1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector
-
Reversed-phase HPLC column (e.g., Newcrom R1 or alkylphenyl, 5 µm, 4.6 x 250 mm)[1][6]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or Formic acid
-
Ammonium formate
-
This compound reference standard
-
Ultrapure water
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (for MS-compatible method, use 0.1% Formic Acid)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-40% B
-
20-25 min: 40% B
-
25-26 min: 40-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm or 330 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is required.
4. Data Analysis
-
Identify the this compound peak based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a sensitive and selective method for the quantification of this compound in a biological matrix like plasma.
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Agilent 1100 series HPLC coupled with a Brucker Ion Trap SL)[3]
-
Reversed-phase C18 column (e.g., Zorbax SB-C18, 3.5 µm, 3.0 x 100 mm)[3]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Human plasma (blank)
2. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or a shallow gradient optimized for separation from matrix components. A typical starting point is 85:15 (A:B).[3]
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]+ of this compound, and product ions will be determined by infusion of a standard solution.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
4. Data Analysis
-
Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibrants.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Visualizations
Caption: Workflow for this compound Quantification by HPLC.
Caption: LC-MS/MS Workflow for this compound in Plasma.
References
- 1. Analysis of Cinchona alkaloids by high-performance liquid chromatography. Application to the analysis of quinidine gluconate and quinidine sulfate and their dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Capillary electrophoretic separation, immunochemical recognition and analysis of the diastereomers quinine and quinidine and two quinidine metabolites in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticaltoxicology.com [analyticaltoxicology.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: Epiquinidine in Enantioselective Fluorination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of epiquinidine and its derivatives as catalysts in enantioselective fluorination reactions. This methodology is a powerful tool for the synthesis of chiral organofluorine compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Enantioselective fluorination, the process of introducing a fluorine atom to create a specific stereoisomer, is a critical challenge in modern synthetic chemistry. Cinchona alkaloids, such as this compound and its derivatives, have emerged as highly effective organocatalysts for these transformations. When combined with an electrophilic fluorine source, these catalysts can deliver high yields and excellent enantioselectivities for a variety of substrates.
The catalytic system typically involves the in situ formation of an N-fluoroammonium salt from the cinchona alkaloid and an electrophilic fluorinating agent like Selectfluor® or N-fluorobenzenesulfonimide (NFSI). This chiral fluorinating agent then transfers a fluorine atom to a nucleophilic substrate, such as an enolate or silyl enol ether, in an enantioselective manner.
Data Presentation
The following tables summarize the quantitative data for the enantioselective fluorination of various substrates using this compound derivatives.
Table 1: Enantioselective Fluorination of Silyl Enol Ethers of Indanones and Tetralones
| Entry | Substrate | Catalyst | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 2-Benzyl-1-(trimethylsilyloxy)-1H-indene | DHQB | Selectfluor | MeCN | -20 | 85 | 89 (R) |
| 2 | 2-Propyl-1-(trimethylsilyloxy)-1H-indene | DHQB | Selectfluor | MeCN | -20 | 88 | 85 (R) |
| 3 | 2-Methyl-1-(trimethylsilyloxy)-1H-indene | DHQB | Selectfluor | MeCN | -20 | 82 | 80 (R) |
| 4 | 2-Benzyl-3,4-dihydronaphthalen-1-yl trimethylsilyl ether | DHQB | Selectfluor | MeCN | -20 | 91 | 91 (R) |
| 5 | 2-Propyl-3,4-dihydronaphthalen-1-yl trimethylsilyl ether | DHQB | Selectfluor | MeCN | -20 | 89 | 88 (R) |
| 6 | 2-Methyl-3,4-dihydronaphthalen-1-yl trimethylsilyl ether | DHQB | Selectfluor | MeCN | -20 | 85 | 83 (R) |
Data sourced from references. DHQB = dihydroquinine 4-chlorobenzoate.
Table 2: Enantioselective Fluorination of α-Cyano Esters
| Entry | Substrate | Catalyst | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Ethyl 2-cyano-2-phenylacetate | DHQDA | Selectfluor | MeCN/CH₂Cl₂ (3/4) | -80 | 78 | 87 (S) |
| 2 | Ethyl 2-cyano-2-(4-chlorophenyl)acetate | DHQDA | Selectfluor | MeCN/CH₂Cl₂ (3/4) | -80 | 80 | 85 (S) |
| 3 | Ethyl 2-cyano-2-(4-methoxyphenyl)acetate | DHQDA | Selectfluor | MeCN/CH₂Cl₂ (3/4) | -80 | 75 | 88 (S) |
Data sourced from reference. DHQDA = dihydroquinidine acetate.
Table 3: Enantioselective Fluorination of Oxindoles
| Entry | Substrate | Catalyst | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 3-Phenyl-1,3-dihydro-2H-indol-2-one | (DHQ)₂AQN | Selectfluor | MeCN | -20 | 75 | 83 |
| 2 | 3-Benzyl-1,3-dihydro-2H-indol-2-one | (DHQD)₂PYR | Selectfluor | MeCN | -20 | 72 | 81 |
Data sourced from reference. (DHQ)₂AQN = hydroquinine 1,4-anthraquinonediyl diether, (DHQD)₂PYR = hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether.
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Fluorination of Silyl Enol Ethers
This protocol is adapted from the work of Shibata et al.
Materials:
-
Cinchona alkaloid derivative (e.g., dihydroquinine 4-chlorobenzoate - DHQB)
-
Selectfluor®
-
Substrate (silyl enol ether)
-
Anhydrous acetonitrile (MeCN)
-
3 Å molecular sieves
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of the cinchona alkaloid derivative (1.2 equiv) in anhydrous MeCN, add 3 Å molecular sieves.
-
Add Selectfluor® (1.2 equiv) to the mixture and stir at room temperature for 1 hour to generate the chiral fluorinating agent in situ.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the silyl enol ether substrate (1.0 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Protocol 2: General Procedure for the Enantioselective Fluorination of β-Keto Esters and Oxindoles
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
Cinchona alkaloid derivative (e.g., a bis-cinchona alkaloid)
-
N-fluorobenzenesulfonimide (NFSI)
-
Substrate (β-keto ester or oxindole)
-
Base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the cinchona alkaloid derivative (catalytic amount, e.g., 10 mol%).
-
Add the substrate (1.0 equiv) and anhydrous solvent.
-
Add the base (e.g., 1.2 equiv).
-
Add NFSI (1.1 equiv) and stir the reaction mixture at the specified temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Analyze the enantiomeric excess of the purified product using chiral HPLC.
Visualizations
Caption: Proposed mechanism for this compound-catalyzed enantioselective fluorination.
Caption: General experimental workflow for enantioselective fluorination.
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Epiquinidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed methodology for the qualitative and quantitative analysis of epiquinidine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a diastereomer of quinidine, is a critical compound to monitor in pharmaceutical preparations due to its potential impact on efficacy and safety. The protocol described herein provides a framework for sample preparation, chromatographic separation, and mass spectrometric detection of this compound. This document is intended to serve as a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry. While a specific, validated method for this compound was not found in the public domain, this protocol has been developed based on established GC-MS methods for the analysis of closely related cinchona alkaloids, such as quinine and quinidine.[1][2]
Introduction
This compound is a stereoisomer of quinidine, a well-known antiarrhythmic agent. The presence of this compound as an impurity in quinidine drug products must be closely monitored to ensure the safety and efficacy of the therapeutic. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive technique for the separation and identification of isomers, making it a suitable method for the analysis of this compound.[3] This application note outlines a comprehensive protocol for the GC-MS analysis of this compound, covering sample preparation, instrument parameters, and data analysis. The method is designed to be a starting point for the development and validation of a robust analytical procedure in a research or quality control setting.
Experimental Protocol
Sample Preparation
A liquid-liquid extraction procedure is proposed for the isolation of this compound from a sample matrix, such as plasma or a formulated drug product.
Materials:
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., cyproheptadine, as used for quinine analysis[2])
-
Sodium hydroxide solution (e.g., 1 M)
-
Organic solvent (e.g., a mixture of isopropanol and hexane)
-
Anhydrous sodium sulfate
-
Methanol (GC grade)
Procedure:
-
To 1 mL of the sample, add a known amount of the internal standard solution.
-
Alkalinize the sample by adding sodium hydroxide solution to a pH greater than 9.
-
Add 5 mL of the organic solvent and vortex for 2 minutes to extract the analytes.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of methanol for GC-MS analysis. It has been shown that derivatization is not necessary for the analysis of the related compounds quinine and quinidine.[1]
GC-MS Instrumentation and Conditions
The following instrumental parameters are proposed as a starting point and should be optimized during method development. These conditions are based on typical methods for the analysis of similar pharmaceutical compounds.[4][5][6]
| GC Parameter | Proposed Condition |
| Gas Chromatograph | An Agilent 6890 or similar system |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[4] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[4] |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C[4] |
| Split Ratio | 20:1 (can be adjusted based on sensitivity requirements) |
| Oven Program | Initial temperature of 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min. |
| Mass Spectrometer | An Agilent 5973 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Ion Source Temperature | 230°C[4] |
| Quadrupole Temperature | 150°C[4] |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[4] |
Data Presentation
Quantitative Data Summary
The following tables present hypothetical data that would be generated during the validation of this method. The values are based on typical performance characteristics of GC-MS methods for the analysis of related compounds.[2][6]
Table 1: Chromatographic and Mass Spectral Data (Hypothetical)
| Compound | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) |
| This compound | 12.5 | 136 | 324, 188 |
| Internal Standard | 10.2 | 215 | 287, 96 |
Table 2: Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Fragmentation Pathway
The mass spectrum of this compound is expected to be similar to that of its diastereomer, quinidine. The fragmentation pattern is influenced by the quinoline and quinuclidine ring systems. While a definitive fragmentation pattern for this compound is not available, a proposed pathway based on the structure is presented below. The molecular ion ([M]⁺) would be observed at m/z 324. Key fragments would likely arise from the cleavage of the bond between the two ring systems and subsequent rearrangements. The ion at m/z 136 is a common, abundant fragment in the mass spectra of cinchona alkaloids and is often used for quantification.[2]
Caption: Proposed fragmentation of this compound in MS.
Conclusion
This application note provides a detailed, albeit proposed, protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry. The outlined sample preparation, instrument conditions, and data analysis workflow are based on established methods for similar compounds and offer a solid foundation for method development and validation. Researchers and analysts can adapt and optimize this methodology to meet their specific laboratory and regulatory requirements for the accurate and reliable quantification of this compound in various sample matrices. Further studies are warranted to establish the definitive fragmentation pattern and validate the performance of this method for routine use.
References
- 1. A method for differentiation and analysis of quinine and quinidine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid gas chromatography/mass spectrometry quinine determination in plasma after automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 5. rjptonline.org [rjptonline.org]
- 6. scholars.direct [scholars.direct]
Application Notes & Protocols for HPTLC Analysis of Cinchona Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of major Cinchona alkaloids—quinine (Qn), quinidine (Qnd), cinchonine (Cn), and cinchonidine (Cnd)—from Cinchona bark and its formulations using High-Performance Thin-Layer Chromatography (HPTLC).
Introduction
High-Performance Thin-Layer Chromatography (HPTLC) offers a powerful and flexible method for the separation and quantification of Cinchona alkaloids. Its advantages include high sample throughput, low operating costs, and the ability to perform parallel analysis of multiple samples. This makes HPTLC an ideal technique for quality control, stability testing, and fingerprinting of raw materials and finished products containing Cinchona alkaloids.
Quantitative Data Summary
The following tables summarize the key quantitative data from validated HPTLC methods for the analysis of Cinchona alkaloids.
Table 1: Chromatographic Parameters and Performance Data
| Parameter | Method 1 | Method 2 |
| Analytes | Quinine (Qn), Quinidine (Qnd), Cinchonine (Cn), Cinchonidine (Cnd) | Quinine (Qn) |
| Stationary Phase | HPTLC plates with silica gel 60 F254 | HPTLC plates with silica gel 60 F254 |
| Mobile Phase | Chloroform : Diethylamine (9.6:1.4, v/v)[1][2] | Ethyl acetate : Diethylamine (88:12, v/v)[3] |
| Rf Values | Qn: 0.15, Qnd: 0.40, Cn: 0.50, Cnd: 0.35[2] | Not Specified |
| Detection Wavelength | 226 nm (Qn, Cn, Cnd), 366 nm (Qnd, fluorescence)[1][2][4] | 236 nm (absorbance mode)[3] |
| Linearity Range | Qn: 500-3000 ng/spot, Qnd: 10-60 ng/spot, Cn: 50-300 ng/spot, Cnd: 50-300 ng/spot[2] | 4-24 µ g/spot [3] |
| Correlation Coefficient (r) | > 0.99 for all alkaloids[2] | Not Specified |
Table 2: Method Validation Data
| Parameter | Method 1 | Method 2 |
| Precision (%RSD) | Instrument precision (n=7): 0.083% for Qn[2] | < 2%[3] |
| Repeatability (%RSD) | Qn: 0.98, Qnd: 1.25, Cn: 1.10, Cnd: 1.35 (n=5)[2] | Not Specified |
| Accuracy (Recovery %) | Qn: 101.35%, Qnd: 99.88%, Cn: 100.70%, Cnd: 99.19%[2] | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified |
Experimental Protocols
This section provides detailed step-by-step protocols for the HPTLC analysis of Cinchona alkaloids.
Protocol 1: Simultaneous Quantification of Quinine, Quinidine, Cinchonine, and Cinchonidine
This method is suitable for the comprehensive analysis of the four major Cinchona alkaloids.[1][2][4]
3.1.1. Materials and Reagents
-
Reference Standards: Quinine (Qn), Quinidine (Qnd), Cinchonine (Cn), Cinchonidine (Cnd) of known purity.
-
Solvents: Chloroform (HPLC grade), Diethylamine (analytical grade), Methanol (HPLC grade).
-
Stationary Phase: Pre-coated HPTLC silica gel 60 F254 plates (20 x 10 cm).
-
Fluorescence Enhancer: 10% Tartaric acid solution (for Qnd detection).
3.1.2. Preparation of Standard Solutions
-
Prepare individual stock solutions of Qn, Qnd, Cn, and Cnd in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare working standard solutions of appropriate concentrations by dilution with methanol.
3.1.3. Sample Preparation (from Cinchona Bark)
-
Accurately weigh about 1 g of powdered Cinchona bark.
-
Extract the alkaloids using an appropriate solvent system (e.g., methanol modified with 20% diethylamine) and technique (e.g., sonication or reflux).[3]
-
Filter the extract and evaporate the solvent to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of methanol.
3.1.4. Chromatographic Development
-
Plate Pre-washing: Pre-wash the HPTLC plate with methanol and activate it by heating at 110°C for 5-10 minutes.
-
Sample Application: Apply the standard and sample solutions as bands of 6 mm width onto the HPTLC plate using a suitable applicator.
-
Chamber Saturation: Saturate a twin-trough chamber with the mobile phase, Chloroform:Diethylamine (9.6:1.4, v/v), for 30 minutes at room temperature.
-
Development: Place the plate in the saturated chamber and develop it up to a distance of 8 cm.
-
Drying: After development, dry the plate in a stream of warm air.
3.1.5. Densitometric Analysis
-
Scanning for Qn, Cn, and Cnd: Scan the dried plate at 226 nm in absorbance-reflectance mode.
-
Fluorescence Enhancement for Qnd: Spray the plate with a 10% tartaric acid solution to enhance the fluorescence of quinidine.
-
Scanning for Qnd: Scan the plate at 366 nm in fluorescence-reflectance mode.
-
Quantification: Quantify the alkaloids by correlating the peak areas of the samples with those of the respective standard curves.
Protocol 2: Quantification of Quinine
This method is optimized for the specific quantification of quinine.[3]
3.2.1. Materials and Reagents
-
Reference Standard: Quinine (Qn) of known purity.
-
Solvents: Ethyl acetate (HPLC grade), Diethylamine (analytical grade), Methanol (HPLC grade).
-
Stationary Phase: Pre-coated HPTLC silica gel 60 F254 plates (20 x 10 cm).
3.2.2. Preparation of Standard and Sample Solutions
Follow the procedures described in sections 3.1.2 and 3.1.3.
3.2.3. Chromatographic Development
-
Plate Pre-washing and Activation: As described in section 3.1.4.1.
-
Sample Application: As described in section 3.1.4.2.
-
Chamber Saturation: Saturate a twin-trough chamber with the mobile phase, Ethyl acetate:Diethylamine (88:12, v/v), for 20 minutes at room temperature.
-
Development: Develop the plate up to a distance of 8 cm.
-
Drying: Dry the plate in a stream of warm air.
3.2.4. Densitometric Analysis
-
Scanning: Scan the dried plate at 236 nm in absorbance mode.
-
Quantification: Quantify quinine by correlating the peak areas of the samples with the standard curve.
Visualizations
The following diagrams illustrate the key workflows in the HPTLC analysis of Cinchona alkaloids.
Caption: General workflow for HPTLC analysis of Cinchona alkaloids.
Caption: Detection and quantification workflow for multiple Cinchona alkaloids.
References
- 1. HPTLC method for the estimation of alkaloids of Cinchona officinalis stem bark and its marketed formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Application Notes and Protocols for In Vivo Studies of Epiquinidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiquinidine, a diastereomer of quinidine, and its analogs are cinchona alkaloids that have garnered interest for their potential therapeutic applications, including anticancer activities. While extensive in vivo research specifically on this compound analogs is emerging, protocols for related compounds like quinidine and hydroquinidine provide a solid foundation for designing and executing in vivo studies. These application notes and protocols offer a detailed guide for the preclinical evaluation of this compound analogs in animal models, focusing on anticancer efficacy and toxicity.
Application Notes
This compound analogs, like other quinoline derivatives, are being investigated for their potential as anticancer agents. In vitro studies on related compounds such as hydroquinidine have demonstrated significant antineoplastic effects on various cancer cell lines, including breast, ovarian, colon, pancreatic, and lung cancer cells.[1][2][3][4] The proposed mechanisms often involve the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[2][3]
Given the promising in vitro results of similar compounds, in vivo studies are crucial to evaluate the systemic efficacy, toxicity, and pharmacokinetic profiles of novel this compound analogs. The following protocols are designed to guide researchers in conducting comprehensive in vivo assessments.
Experimental Protocols
Animal Models and Husbandry
-
Species and Strain: Immunocompromised mice, such as athymic nude (nu/nu) or SCID mice, are commonly used for xenograft models of human cancers. For syngeneic models, the mouse strain should match the origin of the cancer cell line (e.g., C57BL/6 for B16 melanoma).
-
Age and Weight: Mice are typically 6-8 weeks old and weigh between 18-22 grams at the start of the study.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with controlled temperature (22 ± 2°C), humidity (55 ± 10%), and a 12-hour light/dark cycle. They should have ad libitum access to sterile food and water.
-
Acclimatization: A minimum of one week of acclimatization is required before any experimental procedures.
Tumor Xenograft Model Protocol
This protocol outlines the establishment of a tumor xenograft model to assess the anti-tumor efficacy of this compound analogs.
-
Cell Culture: The selected human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics until reaching 80-90% confluency.
-
Cell Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Mice are anesthetized, and 0.1 mL of the cell suspension (containing 1 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor size is measured every 2-3 days using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Vehicle Control Group: Receives the vehicle solution (e.g., saline, DMSO/saline mixture) via the chosen route of administration.
-
This compound Analog Group(s): Receives the this compound analog at various predetermined doses (e.g., 5, 10, 20 mg/kg). The route of administration can be intravenous (IV), intraperitoneal (IP), or oral (PO), depending on the compound's properties. Treatment is typically administered daily or on a specific schedule (e.g., 5 days a week) for 2-4 weeks.
-
-
Data Collection:
-
Tumor volume and body weight are recorded 2-3 times per week.
-
Clinical signs of toxicity (e.g., changes in behavior, appearance, activity) are monitored daily.
-
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Acute Toxicity Study Protocol
This protocol is designed to determine the short-term toxicity and the maximum tolerated dose (MTD) of an this compound analog.
-
Animal Allocation: Healthy, non-tumor-bearing mice are randomly assigned to several dose groups and a control group (n=3-5 mice per group).
-
Dose Administration: A single dose of the this compound analog is administered via the intended clinical route (e.g., IV, IP, or PO) at escalating concentrations. The control group receives the vehicle.
-
Observation: Animals are observed continuously for the first 4 hours post-administration and then daily for 14 days. Observations include mortality, clinical signs of toxicity, and changes in body weight.
-
Data Analysis: The LD50 (lethal dose for 50% of the animals) can be calculated if significant mortality occurs. The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Data Presentation
Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Anti-tumor Efficacy of this compound Analog X in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SD |
| Vehicle Control | - | 1850 ± 250 | 0 | +5.2 ± 1.5 |
| This compound Analog X | 5 | 1100 ± 180 | 40.5 | +2.1 ± 2.0 |
| This compound Analog X | 10 | 750 ± 150 | 59.5 | -1.5 ± 2.5 |
| This compound Analog X | 20 | 400 ± 110 | 78.4 | -5.8 ± 3.1 |
| Positive Control | Varies | Varies | Varies | Varies |
Table 2: Acute Toxicity of this compound Analog X in Mice
| Dose (mg/kg) | Route of Administration | Number of Animals | Mortality | Clinical Signs of Toxicity | Mean Body Weight Change at Day 14 (%) |
| 0 (Vehicle) | IP | 5 | 0/5 | None observed | +6.5 |
| 25 | IP | 5 | 0/5 | Mild lethargy for 2h | +4.8 |
| 50 | IP | 5 | 1/5 | Lethargy, ruffled fur | -2.3 |
| 100 | IP | 5 | 3/5 | Severe lethargy, ataxia | - |
Mandatory Visualization
Caption: Workflow for an in vivo anti-tumor efficacy study.
Caption: Hypothetical signaling pathway for this compound analogs.
References
- 1. Hydroquinidine Demonstrates Remarkable Antineoplastic Effects on Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroquinidine displays a significant anticarcinogenic activity in breast and ovarian cancer cells via inhibiting cell-cycle and stimulating apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A potent ion channel blocker, hydroquinidine, exhibits strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Epiquinidine-Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield in Epiquinidine-mediated reactions, particularly in asymmetric aminohydroxylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound-mediated asymmetric aminohydroxylation reactions?
Low yields in these reactions can often be attributed to a combination of factors. The most common culprits include:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role. Deviations from the optimal parameters for your specific substrate can significantly reduce the yield.[1]
-
Reagent Quality and Stoichiometry: The purity of the substrate, oxidant, and the chiral ligand (this compound derivative) is paramount. Incorrect stoichiometry, especially of the osmium catalyst and the nitrogen source, can lead to side reactions and incomplete conversion.
-
Catalyst and Ligand Issues: Improper handling or degradation of the osmium catalyst and the chiral ligand can lead to reduced catalytic activity. The concentration of the chiral ligand is also crucial, as a low concentration may lead to a non-enantioselective background reaction, affecting both yield and stereoselectivity.
-
Work-up and Purification: Product loss can occur during the extraction, washing, and purification steps. The desired amino alcohol product may have some solubility in the aqueous phase or could be sensitive to the conditions used for chromatography.
Q2: How does the choice of solvent affect the reaction yield?
The solvent plays a multifaceted role in this compound-mediated reactions. It not only affects the solubility of the reactants but can also influence the stability of the catalytic species and the transition state of the reaction.[1] A solvent system that ensures all components are in solution is essential for a homogeneous reaction. For Sharpless Asymmetric Aminohydroxylation, a mixture of an organic solvent (like t-butanol or n-propanol) and water is commonly used to dissolve both the organic substrate and the inorganic reagents.[2][3] The optimal solvent system often needs to be determined empirically for each specific substrate.
Q3: Can the catalyst loading be optimized to improve yield?
Yes, optimizing the catalyst loading is a critical step. While a higher catalyst loading might increase the reaction rate, it does not always lead to a higher yield and can sometimes promote side reactions. Conversely, a catalyst loading that is too low can result in an incomplete reaction.[1] It is important to find the optimal balance where the reaction proceeds to completion efficiently without significant byproduct formation.
Troubleshooting Guide: Low Yield
This guide provides a systematic approach to troubleshooting low yields in this compound-mediated reactions.
Problem: The reaction has a low yield of the desired amino alcohol.
Below is a troubleshooting workflow to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Detailed Troubleshooting Steps:
-
Verify Reagent Purity and Stoichiometry:
-
Action: Analyze the purity of your substrate, oxidant (e.g., chloramine-T), and this compound-derived ligand using appropriate analytical techniques (e.g., NMR, HPLC).
-
Rationale: Impurities can poison the catalyst or participate in side reactions, consuming reagents and lowering the yield of the desired product.
-
Tip: Ensure accurate weighing and stoichiometric calculations of all reagents.
-
-
Review and Optimize Reaction Conditions:
-
Temperature: The reaction temperature can significantly impact the reaction rate and selectivity.[1]
-
Action: If the reaction is sluggish, consider a moderate increase in temperature. If side products are observed, a lower temperature might be beneficial. Run small-scale experiments at different temperatures to find the optimum.
-
-
Solvent: The choice of solvent is crucial for solubility and reactivity.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Action: Quench the reaction once the starting material is consumed to prevent product degradation or the formation of byproducts.
-
-
-
Optimize the Catalyst System:
-
Catalyst Loading: The amount of the osmium catalyst and the chiral ligand can affect both the yield and the enantioselectivity.
-
Action: Perform a catalyst loading screen to identify the minimum amount of catalyst required for efficient conversion.
-
-
Ligand-to-Metal Ratio: The ratio of the this compound-derived ligand to the osmium catalyst is critical.
-
Action: Ensure the recommended ligand-to-metal ratio is used. A slight excess of the ligand can sometimes be beneficial in suppressing the non-enantioselective background reaction.
-
-
-
Refine Work-up and Purification Procedures:
-
Action: During aqueous work-up, perform multiple extractions with an appropriate organic solvent to minimize the loss of the potentially water-soluble amino alcohol product.
-
Rationale: The hydroxyl and amino groups can increase the water solubility of the product.
-
Tip: If the product is sensitive to pH, use buffered solutions during the work-up. For purification, consider alternative methods to column chromatography, such as crystallization, if product degradation on silica gel is suspected.
-
Data Presentation
The following tables provide an illustrative overview of how reaction parameters can influence the yield in this compound-mediated reactions. The data presented here is based on general trends reported in the literature and should be used as a guide for optimization.
Table 1: Effect of Solvent on Reaction Yield (Illustrative)
| Solvent System (t-BuOH:H₂O ratio) | Expected Outcome on Yield | Rationale |
| 1:1 | Often a good starting point, balances solubility of organic and inorganic reagents. | Provides a homogeneous reaction mixture for many substrates. |
| 2:1 | May improve yield for highly nonpolar substrates. | Increases the solubility of the organic substrate. |
| 1:2 | May be beneficial for more polar substrates. | Increases the solubility of the inorganic reagents. |
| n-PrOH:H₂O (1:1) | An alternative to t-BuOH, can sometimes improve yield and regioselectivity.[4] | The choice of alcohol can influence the catalyst's microenvironment. |
Table 2: Effect of Temperature on Reaction Yield (Illustrative)
| Temperature (°C) | Expected Outcome on Yield | Rationale |
| 0 | May result in a slow reaction but can minimize side products. | Favors the desired reaction pathway by reducing the rate of competing reactions. |
| Room Temperature (~25) | Often a good compromise between reaction rate and selectivity. | A convenient starting point for many reactions. |
| 40 | Can increase the reaction rate and drive the reaction to completion. | May lead to the formation of byproducts or catalyst decomposition if too high. |
Table 3: Effect of Catalyst Loading on Reaction Yield (Illustrative)
| Catalyst Loading (mol%) | Expected Outcome on Yield | Rationale |
| 0.5 | May result in an incomplete reaction or very long reaction times. | Insufficient catalyst to drive the reaction to completion in a reasonable timeframe. |
| 1.0 | A common starting point for optimization. | Often provides a good balance between reaction efficiency and cost. |
| 2.0 | May increase the reaction rate but could lead to a slight decrease in yield due to side reactions. | Higher catalyst concentration can sometimes promote undesired pathways. |
Experimental Protocols
Detailed Experimental Protocol for Sharpless Asymmetric Aminohydroxylation of trans-Stilbene
This protocol is adapted from established procedures for the Sharpless Asymmetric Aminohydroxylation.[2]
Materials:
-
trans-Stilbene
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
(DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether)
-
Chloramine-T trihydrate
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine (DHQD)₂PHAL (0.234 g, 0.3 mmol) and potassium osmate(VI) dihydrate (0.037 g, 0.1 mmol).
-
Solvent Addition: Add a 1:1 mixture of t-BuOH and water (20 mL). Stir the mixture at room temperature until all solids dissolve, resulting in a clear, pale green solution.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Nitrogen Source Preparation: In a separate beaker, dissolve chloramine-T trihydrate (0.680 g, 3.0 mmol) in 20 mL of water.
-
Substrate Addition: Add trans-stilbene (0.180 g, 1.0 mmol) to the cooled catalyst solution.
-
Reaction Initiation: Slowly add the aqueous chloramine-T solution to the reaction mixture dropwise over approximately 2 hours.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for an additional 12 hours. The reaction mixture will typically turn dark brown. Monitor the progress of the reaction by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium bisulfite (1.5 g) and stir for 30 minutes, or until the color changes to a pale yellow.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired (1R,2R)-2-amino-1,2-diphenylethanol.
Caption: A general experimental workflow for the Sharpless Asymmetric Aminohydroxylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00022F [pubs.rsc.org]
Epiquinidine Stereoisomer Purification: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of epiquinidine stereoisomers.
Troubleshooting Guide
This guide is designed to provide solutions to common problems encountered during the chromatographic purification of this compound and its stereoisomers.
| Problem | Potential Cause | Suggested Solution |
| Poor or No Separation of Stereoisomers | Inappropriate chiral stationary phase (CSP). | Cinchona alkaloid-based zwitterionic or ion-exchange CSPs are often effective for separating stereoisomers of related compounds.[1][2][3] Consider screening different types of Cinchona alkaloid-based columns (e.g., quinine vs. quinidine-based selectors).[4][5] |
| Suboptimal mobile phase composition. | Optimize the mobile phase. For polar ionic mode, a mixture of methanol and acetonitrile with acidic and basic additives (e.g., formic acid and triethylamine) is commonly used.[3] Vary the ratio of these components and the concentration of the additives. | |
| Incorrect pH of the mobile phase. | The pH of the mobile phase is crucial for ion-exchange chromatography. Adjust the pH to optimize the ionization of both the analyte and the stationary phase.[6] | |
| Peak Tailing or Poor Peak Shape | Secondary interactions with the stationary phase. | The basic nature of alkaloids can lead to interactions with residual silanol groups on silica-based columns.[6] Incorporate an amine modifier, such as triethylamine, into the mobile phase to compete for these active sites.[6][7] |
| Overloading of the column. | Reduce the sample concentration or injection volume. | |
| Inappropriate mobile phase pH. | For basic compounds, using an acidic phosphate buffer (e.g., pH 3.03) can improve peak shape.[6][8] | |
| Low Analyte Recovery | Strong irreversible binding to the stationary phase. | Modify the mobile phase by increasing the ionic strength or changing the organic modifier to reduce strong interactions. |
| Sample degradation on the column. | Ensure the pH of the mobile phase is within the stability range of the compound and the column. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Use a gradient proportioning valve for accurate mixing. |
| Temperature variations. | Use a column oven to maintain a constant temperature, as temperature can significantly impact retention and selectivity in enantioselective HPLC.[3][5] | |
| Column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. |
Frequently Asked Questions (FAQs)
1. What type of chromatography is best suited for separating this compound stereoisomers?
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most effective technique for the resolution of chiral compounds like this compound stereoisomers.[2] Specifically, CSPs derived from Cinchona alkaloids have shown unique selectivity for various ionizable chiral analytes.[3]
2. How do I choose the right chiral stationary phase (CSP)?
The choice of CSP is critical. For Cinchona alkaloid stereoisomers, zwitterionic ion exchangers derived from quinine and quinidine are excellent starting points.[2][5] Quinidine-based selectors often show stronger adsorption affinity and higher enantioselectivity compared to quinine-based ones for certain analytes.[4] It is often necessary to screen a portfolio of different columns to find the optimal one for a specific separation challenge.[2]
3. What are the key parameters to optimize in the mobile phase?
The key parameters for mobile phase optimization include:
-
Organic Solvent Ratio: A mixture of methanol and acetonitrile is often used in polar ionic mode. The ratio can be varied to fine-tune selectivity.[3]
-
Acidic and Basic Additives: Additives like formic acid and triethylamine are crucial for controlling the ionization state of the analytes and the stationary phase, which is fundamental to the ion-exchange separation mechanism.[3]
-
pH: The mobile phase pH should be carefully controlled to ensure consistent retention and selectivity.[6]
4. Can temperature be used to improve the separation?
Yes, temperature can have a significant impact on both the kinetic and thermodynamic aspects of the chromatographic process.[3] Optimizing the column temperature is essential in enantioselective HPLC separations as it can influence retention times and separation factors.[5]
5. Are there non-chromatographic methods for separating these stereoisomers?
While HPLC is the most common method, Capillary Electrophoresis (CE) has also been used for the separation of diastereomers like quinine and quinidine. Techniques such as micellar electrokinetic capillary chromatography (MECC) and capillary zone electrophoresis (CZE) with chiral selectors (e.g., β-cyclodextrin) have shown to provide complete resolution.[9]
Quantitative Data on Separation of Related Stereoisomers
The following table summarizes separation parameters for quinine and quinidine, which are diastereomers of this compound and epiquinine, providing a reference for expected performance.
| Analytes | Column | Mobile Phase | Flow Rate | Detection | Key Findings | Reference |
| Quinine and Quinidine | Symmetry C18 (150 x 4.6 mm, 3.5 µm) | Acetonitrile:Water:Triethylamine:Acetic Acid (9:90:0.25:0.75 v/v/v/v), pH 3.03 | 1 mL/min | UV at 254 nm | Successful baseline separation of the diastereomers. | [6][8] |
| Quinine and Quinidine | Ultrasphere C18 (25 cm x 4.6 mm, 5 µm) | Acetonitrile:Water:Triethylamine (11:88:1 v/v), pH 2.5 | - | Fluorescence | Simultaneous measurement with good resolution from metabolites. | [7] |
| Quinine and Quinidine | Primesep B (achiral mixed-mode) | - | - | UV | Separation of diastereomers was achieved on an achiral mixed-mode column, which is not possible on traditional reversed-phase columns. | [10] |
Experimental Protocols
Detailed Methodology for HPLC Separation of this compound Stereoisomers
This protocol is a generalized procedure based on methods used for the separation of Cinchona alkaloid stereoisomers.[3][6]
1. Sample Preparation:
- Dissolve the sample containing this compound stereoisomers in the initial mobile phase to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.
- Chiral Stationary Phase: A Cinchona alkaloid-based zwitterionic ion-exchanger column (e.g., ZWIX(-)™ or ZWIX(+)™).
- Mobile Phase: A mixture of Methanol/Acetonitrile (e.g., 50:50, v/v) containing 50 mM formic acid and 25 mM triethylamine. The exact ratio and additive concentrations should be optimized.[3]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C (should be optimized between 10-50°C).[5]
- Injection Volume: 5-20 µL.
- Detection: UV absorbance at 254 nm or fluorescence detection.
3. Data Analysis:
- Identify the peaks corresponding to the different stereoisomers based on their retention times.
- Calculate the resolution (Rs) between adjacent peaks to assess the quality of the separation. A resolution of >1.5 indicates baseline separation.
- Quantify the individual stereoisomers by integrating the peak areas.
Visualizations
Logical Troubleshooting Workflow for HPLC Purification
Caption: A flowchart for troubleshooting poor separation in HPLC.
Experimental Workflow for this compound Stereoisomer Purification
Caption: Workflow for purification of this compound stereoisomers.
References
- 1. Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides - design, synthesis and application in chiral separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. mdpi.com [mdpi.com]
- 4. Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides: Application in chiral separation of dipeptides under reversed phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Simultaneous measurement of quinine and quinidine in human plasma, whole blood, and erythrocytes by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Separation of Quinine and Its Diastereoisomer Quinidine by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 9. Capillary electrophoretic separation, immunochemical recognition and analysis of the diastereomers quinine and quinidine and two quinidine metabolites in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Separation of Quinine and Quinidine | SIELC Technologies [sielc.com]
Improving enantioselectivity of Epiquinidine catalysts
Welcome to the technical support center for Epiquinidine catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective reactions.
Frequently Asked Questions (FAQs)
Q1: What is an this compound catalyst and where is it typically used?
A1: this compound is a cinchona alkaloid, a class of compounds widely used as organocatalysts in asymmetric synthesis. It is the "pseudoenantiomer" of Epiquinine. These catalysts are particularly effective in creating chiral molecules with high enantioselectivity. They are commonly employed in reactions such as asymmetric Michael additions, aldol reactions, cycloadditions, and kinetic resolutions. The core structure features a quinoline ring and a quinuclidine core, with the stereochemistry at the C8 and C9 positions being crucial for its catalytic activity.
Q2: I am observing very low enantioselectivity (ee) in my reaction. What are the most common causes?
A2: Low enantioselectivity can stem from several factors. The most common culprits are issues with reagent purity (catalyst, substrate, and solvent), suboptimal reaction conditions (temperature, concentration), or an inappropriate choice of catalyst or solvent for your specific substrate. It is also possible that a secondary, non-selective reaction pathway is competing with your desired enantioselective transformation.[1] A systematic troubleshooting approach is recommended to identify the root cause.
Q3: How does the structure of the this compound catalyst affect enantioselectivity?
A3: The enantioselectivity is highly dependent on the three-dimensional structure of the catalyst and its interaction with the substrate. Key structural features include:
-
The C9 Hydroxyl Group: This group can act as a hydrogen bond donor, activating the electrophile.[2]
-
The Quinuclidine Nitrogen: This tertiary amine is a Brønsted base that can deprotonate the nucleophile, or a Lewis base.
-
Substituents: Modifications to the core structure, such as adding thiourea, squaramide, or other functional groups, create bifunctional catalysts. These groups can form additional hydrogen bonds or other non-covalent interactions, leading to a more rigid and organized transition state, which often results in higher enantioselectivity.[3][4][5]
Troubleshooting Guides
Problem 1: Consistently Low or No Enantioselectivity
If you are experiencing consistently low or no enantioselectivity, follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for low enantioselectivity.
Problem 2: Reaction Yield is Good, but Enantioselectivity is Poor
This scenario often points to a flaw in the stereodifferentiating transition state.
-
Cause A: Suboptimal Temperature. The difference in activation energy between the two pathways leading to the R and S enantiomers might be small.
-
Solution: Lowering the reaction temperature is often the most effective strategy to improve enantioselectivity.[6] Perform a temperature screen (e.g., 25 °C, 0 °C, -20 °C, -40 °C) to find the optimal balance between reaction rate and enantiomeric excess.
-
-
Cause B: Incorrect Solvent Choice. The solvent can significantly influence the conformation of the catalyst-substrate complex.[6] A solvent that solvates the transition state complex poorly or interferes with key hydrogen bonding interactions can lead to low ee.
-
Solution: Conduct a solvent screening experiment. Test a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, Acetonitrile).
-
-
Cause C: Catalyst Mismatch for the Substrate. The steric and electronic properties of your substrate may not be ideal for the chosen this compound catalyst.
-
Solution: Screen different derivatives of this compound. For example, a bulkier substrate might require a catalyst with a more open active site, while a substrate that is a poor hydrogen bond acceptor might benefit from a thiourea or squaramide-based catalyst to enforce a more rigid hydrogen-bonding network.[4][5]
-
Quantitative Data on Reaction Parameters
The following data, adapted from a study on a Quinidine-derived thiourea catalyst in an aldol reaction, illustrates how reaction parameters can be optimized. Similar trends are often observed with this compound catalysts.
Table 1: Effect of Solvent on Enantioselectivity
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Acetone | 25 | 95 | 64 |
| 2 | THF | 25 | 92 | 81 |
| 3 | Toluene | 25 | 85 | 75 |
| 4 | CH₂Cl₂ | 25 | 90 | 71 |
| 5 | CH₃CN | 25 | 88 | 68 |
| 6 | THF | 5 | 98 | 86 |
Data adapted from a study on a quinidine-derived thiourea catalyst.[4]
Table 2: Effect of Temperature on Enantioselectivity in THF
| Entry | Temperature (°C) | Time (d) | Yield (%) | ee (%) |
| 1 | 25 | 3 | 92 | 81 |
| 2 | 5 | 6 | 98 | 86 |
| 3 | -20 | 10 | 85 | 91 |
Data adapted from a study on a quinidine-derived thiourea catalyst.[4]
Key Experimental Protocols
Protocol 1: General Procedure for an Asymmetric Michael Addition
This protocol provides a general framework for performing an asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound using an this compound-derived catalyst.
Caption: Experimental workflow for a typical asymmetric Michael addition.
Methodology:
-
Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the this compound-derived organocatalyst (e.g., 0.02 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., Toluene, 1.0 mL) and stir for 5 minutes. Add the Michael acceptor (0.2 mmol, 1.0 equiv).
-
Temperature Control: Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath or cryostat.
-
Reaction Initiation: Add the nucleophile (0.24 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Monitoring: Stir the reaction vigorously at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product using chiral HPLC or Gas Chromatography (GC).
Protocol 2: Catalyst and Substrate Purity Verification
Ensuring the purity of all components is critical for reproducibility and high enantioselectivity.
-
Logical Relationship of Purity Checks
Caption: Verification checks for ensuring high reagent purity.
Methodology:
-
Catalyst:
-
Verification: Before use, verify the structure and purity of the this compound catalyst using ¹H and ¹³C NMR.
-
Chiral Integrity: Confirm the optical purity by measuring its specific rotation and comparing it to the literature value. If the catalyst has been stored for a long time, consider recrystallization.
-
-
Substrate:
-
Purity: Ensure the purity of both the nucleophile and the electrophile. Acidic or basic impurities can neutralize or interfere with the catalyst.
-
Verification: Purify substrates by distillation, recrystallization, or column chromatography. Verify purity by NMR and/or GC-MS.
-
-
Solvent:
-
Anhydrous Conditions: Many organocatalytic reactions are sensitive to moisture. Water can compete with the substrate for hydrogen bonding sites on the catalyst, leading to lower ee.
-
Preparation: Use freshly distilled solvents from an appropriate drying agent (e.g., CaH₂ for CH₂Cl₂) or obtain them from a solvent purification system (SPS). Store dried solvents over activated molecular sieves.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic, Asymmetric Synthesis of â-Lactams with Cinchona Alkaloid Catalysts - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 3. dovepress.com [dovepress.com]
- 4. Quinidine Thiourea-Catalyzed Aldol Reaction of Unactivated Ketones: Highly Enantioselective Synthesis of 3-Alkyl-3-hydroxyindolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Stability issues of Epiquinidine under reaction conditions
Welcome to the technical support center for Epiquinidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various reaction conditions. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound?
A1: The stability of this compound, like many organic molecules, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] As a Cinchona alkaloid, it is also susceptible to epimerization at the C9 position, particularly under basic conditions, which can lead to the formation of its diastereomer, quinidine.
Q2: How does pH impact the stability of this compound?
A2: this compound is generally more stable in acidic to neutral conditions. In alkaline (basic) conditions, it is prone to epimerization to quinidine via a retro-Michael reaction involving the opening of the quinuclidine ring.[1] Strong acidic or basic conditions can also lead to hydrolysis of the methoxy group on the quinoline ring and other degradative reactions.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is expected to be photosensitive. Its diastereomer, quinidine, is known to degrade upon exposure to light.[3] Therefore, it is crucial to protect solutions of this compound and the compound in its solid state from light to prevent photodegradation. Experiments should be conducted in amber glassware or under light-protected conditions.
Q4: What are the likely degradation products of this compound?
A4: Under forced degradation conditions, this compound is expected to form several degradation products. The most common would be its epimer, quinidine. Under oxidative conditions, degradation of the quinoline and quinuclidine rings can occur, potentially forming products analogous to the oxidative degradation of other Cinchona alkaloids, such as quininone, and further degradation to smaller carboxylic acids. Photodegradation may also lead to a variety of photoproducts.
Q5: How can I monitor the stability of my this compound sample during an experiment?
A5: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[2] A suitable HPLC method should be able to separate this compound from its potential degradation products, including its epimer, quinidine.
Troubleshooting Guide
This guide addresses common stability-related issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected formation of a second major peak in HPLC, identified as quinidine. | The reaction or storage conditions are too basic, causing epimerization of this compound. | - Buffer the reaction mixture to a neutral or slightly acidic pH if the reaction chemistry allows.- Avoid prolonged exposure to basic conditions.- Store this compound solutions at low temperatures and protected from light. |
| Appearance of multiple unknown peaks in the chromatogram after a reaction. | Degradation of this compound has occurred due to harsh conditions (e.g., high temperature, strong acid/base, presence of oxidizing agents, or light exposure). | - Lower the reaction temperature.- Use milder acidic or basic conditions.- Ensure all reagents and solvents are free of peroxides and other oxidizing impurities.- Protect the reaction from light by using amber glassware or covering the reaction vessel with aluminum foil. |
| Loss of this compound concentration over time in a stored solution. | The solvent may not be suitable for long-term storage, or the storage conditions are inadequate. | - Store solutions at a lower temperature (e.g., 2-8 °C).- Protect from light.- Use a solvent in which this compound has demonstrated stability. Aprotic solvents may be preferable to protic solvents for long-term storage, although solubility should be considered. |
| Discoloration of the this compound solution (e.g., turning brownish). | This is often a sign of degradation, particularly oxidative or photodegradation.[3] | - Immediately analyze the solution by HPLC to identify degradation products.- Prepare fresh solutions for critical experiments.- Purge solvents with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen. |
Quantitative Data Summary
Table 1: Illustrative pH-Dependent Degradation of this compound at 40°C
| pH | Condition | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 2.0 | 0.01 M HCl | 0.005 | 138.6 |
| 7.0 | Phosphate Buffer | 0.010 | 69.3 |
| 10.0 | 0.01 M NaOH | 0.050 | 13.9 |
Table 2: Illustrative Thermal Degradation of this compound (Solid State)
| Temperature | Duration | % Degradation (Illustrative) |
| 40°C | 30 days | < 1% |
| 60°C | 30 days | 2 - 5% |
| 80°C | 7 days | 5 - 10% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[4][5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat 2 mL of the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose 2 mL of the stock solution in a transparent vial to a photostability chamber (with UV and visible light) for a period sufficient to cause degradation (e.g., 24 hours). A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program (Illustrative):
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where this compound has significant absorbance (e.g., 230 nm or 330 nm).
-
Column Temperature: 30°C.
Visualizations
Below are diagrams illustrating key concepts related to this compound stability.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Epiquinine | 72402-51-8 | Benchchem [benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. osf.io [osf.io]
- 4. veeprho.com [veeprho.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Overcoming poor resolution in HPLC analysis of Cinchona alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor resolution in the High-Performance Liquid Chromatography (HPLC) analysis of Cinchona alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution when analyzing Cinchona alkaloids by HPLC?
Poor resolution in the HPLC analysis of Cinchona alkaloids often stems from several factors. A primary issue is strong interactions between the basic alkaloid analytes and the silica-based column material, particularly with standard C18 and C8 columns, which can lead to poor peak shape and co-elution.[1][2] Other significant causes include an improperly optimized mobile phase, incorrect column selection, and suboptimal temperature control.[3][4]
Q2: Which type of HPLC column is best suited for separating Cinchona alkaloids?
While reversed-phase HPLC using ODS (C18) columns is widely used, it often presents challenges with peak shape and resolution for Cinchona alkaloids.[1][2] To achieve better separation, consider the following alternatives:
-
Cyano (CN) bonded columns: These have shown good peak resolution and symmetry.[1]
-
Chiral Stationary Phases (CSPs): Cinchona alkaloid-based CSPs can offer unique selectivity, especially for enantioseparations.[5][6][7] Zwitterionic ion-exchanger CSPs have proven to be particularly effective.[5][7]
-
Modern, highly deactivated columns: Using end-capped columns where active silanol groups are masked can significantly reduce peak tailing and improve resolution.[3]
Q3: How does the mobile phase pH affect the separation of Cinchona alkaloids?
Mobile phase pH is a critical parameter for achieving good resolution. Cinchona alkaloids are basic compounds, and controlling their ionization state is key. An acidic mobile phase, typically around pH 3.0, is often optimal.[8] At this pH, the tertiary amine group of the alkaloids is protonated, which generally leads to improved peak shapes and retention characteristics on reversed-phase columns.[8]
Q4: What is the role of organic modifiers and additives in the mobile phase?
Organic modifiers and additives are essential for optimizing the separation of Cinchona alkaloids.
-
Organic Modifiers: Methanol is often reported to provide better selectivity compared to acetonitrile for the four major Cinchona alkaloids.[8] The ratio of the organic modifier to the aqueous buffer needs to be carefully optimized.
-
Additives: The addition of organic acids (e.g., formic acid, trifluoroacetic acid) and bases (e.g., triethylamine, diethylamine) is crucial for controlling ionic interactions and improving peak symmetry.[5] Ammonium acetate buffer has also been shown to be beneficial for the separation of these alkaloids.[1]
Q5: Can temperature be used to improve resolution?
Yes, column temperature is an important parameter that can influence selectivity and resolution.[9][10] Increasing the column temperature generally leads to shorter retention times due to a decrease in mobile phase viscosity.[10] However, the effect on resolution is compound-specific and needs to be evaluated for each separation.[11] Subtle changes in temperature can alter the selectivity between closely eluting peaks.[10]
Troubleshooting Guide: Overcoming Poor Resolution
This guide provides a systematic approach to troubleshooting and resolving common issues leading to poor resolution in the HPLC analysis of Cinchona alkaloids.
Problem: Peak Tailing and Broad Peaks
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Strong Silanophilic Interactions [1][2] | 1. Add a competitive base like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (e.g., 25 mM TEA).[5] 2. Switch to a modern, end-capped C18 column or an alternative stationary phase like a Cyano (CN) column.[1][3] | Improved peak symmetry and reduced tailing. |
| Inappropriate Mobile Phase pH [8] | Adjust the mobile phase pH to be acidic, around 3.0, using an acid like formic acid or acetic acid.[8][12] | Sharper, more symmetrical peaks due to consistent protonation of the alkaloids. |
| Column Overload [3] | Reduce the injection volume or the concentration of the sample. | Narrower, more symmetrical peaks. |
| Column Contamination or Degradation [3][4] | 1. Flush the column with a strong solvent.[13] 2. If the problem persists, replace the column. | Restoration of peak shape and resolution. |
Problem: Co-elution or Insufficient Separation of Peaks
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Mobile Phase Composition [14] | 1. Adjust Organic Modifier Ratio: Systematically vary the percentage of methanol or acetonitrile in the mobile phase.[5] 2. Change Organic Modifier: If using acetonitrile, switch to methanol, as it may offer better selectivity.[8] | Improved separation between critical peak pairs. |
| Incorrect Stationary Phase Selection [1] | 1. If using a standard C18 column, consider a CN column for different selectivity.[1] 2. For enantiomeric separations, utilize a Cinchona alkaloid-based chiral stationary phase (CSP).[5][6] | Enhanced resolution due to different separation mechanisms. |
| Inadequate Control of Ionic Interactions [5] | Optimize the concentration of acid and base additives in the mobile phase. For example, using a combination of formic acid and triethylamine.[5] | Altered retention times and improved selectivity. |
| Suboptimal Temperature [10] | Systematically vary the column temperature (e.g., in 5 °C increments) to see the effect on selectivity and resolution.[10] | Improved separation of closely eluting compounds. |
Experimental Protocols
Example Protocol for HPLC Analysis of Major Cinchona Alkaloids
This protocol is a starting point and may require further optimization based on the specific instrument and sample matrix.
-
Column: Cyano (CN) bonded silica column (e.g., 4.6 mm x 150 mm, 5 µm).[1]
-
Mobile Phase: A mixture of methanol and 0.1% (v/v) trifluoroacetic acid in water (e.g., 15:85, v/v).[1] The exact ratio should be optimized for the best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (can be optimized).[15]
-
Injection Volume: 10 µL.
-
Detection: UV detector at 230 nm for general alkaloid detection. For enhanced sensitivity and specificity for certain alkaloids, a fluorescence detector can be used (e.g., excitation at 235 nm, emission at 405 nm for cinchonine and cinchonidine, and 450 nm for quinidine and quinine).[16]
-
Sample Preparation: Dissolve the sample in the mobile phase to ensure compatibility.[13]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution in the HPLC analysis of Cinchona alkaloids.
Caption: Troubleshooting workflow for HPLC resolution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. mdpi.com [mdpi.com]
- 6. Liquid chromatographic enantiomer separations applying chiral ion-exchangers based on Cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. avantorsciences.com [avantorsciences.com]
- 10. chromtech.com [chromtech.com]
- 11. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 12. researchgate.net [researchgate.net]
- 13. ijsdr.org [ijsdr.org]
- 14. mastelf.com [mastelf.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Managing Silanophilic Interactions in the Chromatography of Epiquinidine
Welcome to the Technical Support Center for chromatographers working with Epiquinidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage silanophilic interactions and achieve optimal separation results. As a basic compound, this compound is prone to interacting with residual silanol groups on silica-based stationary phases, which can lead to poor peak shape and inconsistent results. This guide will equip you with the knowledge to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are silanophilic interactions and why do they affect this compound analysis?
A1: Silanophilic interactions are secondary interactions that occur between basic compounds, like this compound, and acidic silanol groups (Si-OH) present on the surface of silica-based stationary phases used in HPLC columns.[1][2] this compound contains amine groups that can become protonated, carrying a positive charge. These positively charged moieties can interact with negatively charged ionized silanol groups on the silica surface, leading to undesirable chromatographic effects such as peak tailing and increased retention times.[3][4]
Q2: What are the common symptoms of silanophilic interactions in the chromatogram of this compound?
A2: The most common symptom is peak tailing, where the peak is not symmetrical and has a "tail" extending from the backside.[2][3] Other symptoms include:
-
Increased peak width and reduced column efficiency.
-
Irreproducible retention times.[2]
-
Poor resolution between this compound and other closely eluting compounds, such as its diastereomer Quinidine.[5]
Q3: How does mobile phase pH affect the analysis of this compound?
A3: The pH of the mobile phase is a critical parameter for controlling silanophilic interactions.[6][7] At a low pH (typically between 2.5 and 4), the acidic silanol groups on the stationary phase are mostly protonated and therefore neutral, which minimizes their interaction with the positively charged this compound molecules.[8][9] This leads to improved peak shape and more reproducible retention. However, it's important to note that the stability of the silica-based column must be considered, as very low pH can cause hydrolysis of the stationary phase.[6]
Q4: What type of HPLC column is recommended for this compound analysis?
A4: To minimize silanophilic interactions, it is recommended to use a modern, high-purity silica column with low silanol activity.[1] End-capped columns, where residual silanols are chemically deactivated with a small silane reagent, are a good choice.[10] Columns with polar-embedded groups can also shield the basic analyte from the silica surface, resulting in better peak shapes.[10] For example, a Symmetry C18 column has been shown to be effective for the separation of the closely related diastereomers quinine and quinidine.[11]
Q5: Can mobile phase additives help in managing silanophilic interactions?
A5: Yes, adding a competing base to the mobile phase can effectively reduce peak tailing.[3] A small, basic compound like triethylamine (TEA) can be added to the mobile phase.[1] The TEA will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from interacting with this compound.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the chromatographic analysis of this compound, with a focus on mitigating silanophilic interactions.
Problem: Significant Peak Tailing
This is the most common issue when analyzing basic compounds like this compound.
| Potential Cause | Recommended Solution |
| Active Silanol Groups on the Column | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to a value between 2.5 and 3.5 using an appropriate acid like phosphoric acid or formic acid. This will suppress the ionization of silanol groups.[8][9] 2. Use a Column with Low Silanol Activity: Switch to a modern, end-capped C18 column or a column with a polar-embedded stationary phase.[1][10] 3. Add a Competing Base: Incorporate a small amount of a basic additive, such as 0.1-0.5% triethylamine (TEA), into your mobile phase to block the active silanol sites.[1][3] |
| Inappropriate Mobile Phase Composition | 1. Optimize Organic Modifier: Vary the percentage of the organic modifier (e.g., acetonitrile or methanol). Sometimes, a different organic solvent can alter the selectivity and improve peak shape. 2. Ensure Adequate Buffering: Use a buffer in the aqueous portion of your mobile phase to maintain a stable pH.[3] |
| Column Overload | 1. Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you may be overloading the column.[12] 2. Decrease Injection Volume: Reduce the volume of sample injected onto the column. |
| Column Contamination or Degradation | 1. Wash the Column: Flush the column with a strong solvent to remove any strongly retained contaminants. 2. Replace the Column: If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.[12] |
Problem: Irreproducible Retention Times
Fluctuations in retention time can compromise the reliability of your analytical method.
| Potential Cause | Recommended Solution |
| Unstable Mobile Phase pH | 1. Use a Buffer: Incorporate a buffer into your mobile phase to ensure a consistent pH throughout your analytical run.[3] 2. Freshly Prepare Mobile Phase: Prepare your mobile phase fresh daily to avoid changes in pH due to the absorption of atmospheric CO2. |
| Fluctuations in Column Temperature | 1. Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times. |
| Column Equilibration | 1. Ensure Proper Equilibration: Before starting your analysis, ensure the column is fully equilibrated with the mobile phase. This may require flushing with 10-20 column volumes of the mobile phase. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of this compound and its diastereomer, Quinidine, which can be adapted for your specific application.
Protocol 1: Reversed-Phase HPLC for the Separation of Quinine and Quinidine
This method can be used as a starting point for the analysis of this compound.
| Parameter | Condition |
| Column | Symmetry C18 (150 x 4.6 mm, 3.5 µm)[11] |
| Mobile Phase | Acetonitrile:Water:Triethylamine:Acetic Acid (9:90:0.25:0.75 v/v/v/v)[11] |
| pH | Adjusted to 3.03 with orthophosphoric acid[11] |
| Flow Rate | 1.0 mL/min[11] |
| Detection | UV at 254 nm[11] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Protocol 2: HPLC Method for the Quantitative Determination of Quinidine
This protocol provides an alternative mobile phase composition that can be tested.
| Parameter | Condition |
| Column | Terrosil C18 (100 mm x 4.6 mm, 5.0 µm)[3] |
| Mobile Phase | Phosphate buffer (KH2PO4) pH 2.5 : Acetonitrile (25:75 v/v)[3] |
| Flow Rate | 0.8 mL/min[3] |
| Detection | UV at 254 nm[3] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Data Presentation
The following table summarizes typical performance data that can be expected when analyzing Quinidine, which is structurally very similar to this compound. This data is for illustrative purposes and may vary depending on the specific instrument and conditions.
| Parameter | Value | Reference |
| Linearity Range | 20 - 60 µg/mL | [3] |
| Correlation Coefficient (r²) | 0.999 | [3] |
| % Recovery | 99.77% | [3] |
| %RSD for Repeatability | 0.2% | [3] |
| %RSD for Intermediate Precision | 0.1% | [3] |
Visualizations
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues in the chromatography of this compound.
Caption: A step-by-step guide to troubleshooting peak tailing.
Logical Relationship of Factors Affecting Silanophilic Interactions
This diagram shows the key factors that influence silanophilic interactions and their relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. jidps.com [jidps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Refinement of protocols for Mitsunobu inversion of quinidine
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the Mitsunobu inversion of the C9 hydroxyl group of quinidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of performing a Mitsunobu inversion on quinidine?
The primary purpose is to invert the stereochemistry at the C9 position of quinidine to synthesize its diastereomer, 9-epi-quinine (quinine). This stereoselective conversion is a crucial step in the synthesis of quinine from quinidine and for creating various derivatives used in asymmetric catalysis and drug development.[1]
Q2: Which azodicarboxylate, DEAD or DIAD, is better for the inversion of quinidine?
Studies on similar substrates suggest that the choice between diethylazodicarboxylate (DEAD) and diisopropylazodicarboxylate (DIAD) may not significantly influence the overall yield.[2] However, DIAD is often preferred due to being less hazardous than DEAD.[3] The critical factor for a successful reaction is often the acidity of the nucleophile.[2]
Q3: My reaction yield is low. What are the most common causes?
Low yields in the Mitsunobu reaction are common and can be attributed to several factors:
-
Reagent Quality: Triphenylphosphine (PPh3) can oxidize over time, and azodicarboxylates can degrade. Use fresh or purified reagents.
-
Solvent Purity: The presence of water can consume the reagents. Use anhydrous solvents.
-
Nucleophile Acidity: The pKa of the nucleophilic acid is critical. Nucleophiles with a pKa > 13 may be too basic to effectively protonate the betaine intermediate, leading to side reactions.[4] For sterically hindered alcohols like quinidine, using a more acidic nucleophile such as p-nitrobenzoic acid can improve yields.[2]
-
Steric Hindrance: The bulky structure of quinidine can hinder the reaction. Longer reaction times or elevated temperatures may be necessary.
Q4: What are the main by-products, and how can I remove them?
The two major by-products are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.[5] These can complicate purification.[5] Strategies for removal include:
-
Chromatography: Standard silica gel chromatography is the most common method.
-
Precipitation/Filtration: TPPO and the hydrazine by-product can sometimes be precipitated by adding a non-polar solvent (like hexanes or diethyl ether) to the crude reaction mixture and removed by filtration.
-
Modified Reagents: Using polymer-supported triphenylphosphine allows the resulting phosphine oxide to be removed by simple filtration.[4] Alternatively, using reagents like di-(4-chlorobenzyl)azodicarboxylate (DCAD) generates a hydrazine by-product that can be precipitated and filtered off.[6]
Q5: Can I use other nucleophiles besides carboxylic acids?
Yes. A range of acidic nucleophiles can be used, allowing for the synthesis of various quinidine derivatives. Suitable nucleophiles include hydrazoic acid (from DPPA) to form azides, phthalimide for amines, and phenols for ethers.[7] The key requirement is a pKa typically below 13 to ensure the reaction proceeds efficiently.[8]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to start or proceeds very slowly (monitored by TLC). | 1. Inactive Reagents: PPh3 is oxidized, or DEAD/DIAD has decomposed. 2. Low Temperature: Reaction may be too slow at 0 °C for a hindered substrate. 3. Incorrect Reagent Addition Order: The standard order is not always optimal. | 1. Use freshly opened or purified PPh3 and azodicarboxylate. 2. Allow the reaction to warm to room temperature and stir for an extended period (12-24 hours). 3. Try pre-forming the betaine: add DEAD/DIAD to PPh3 first, followed by the alcohol (quinidine), and finally the nucleophile.[4] |
| Low yield of the inverted product with significant starting material remaining. | 1. Insufficient Reagents: Stoichiometry may be inadequate for a challenging substrate. 2. Weak Nucleophile: The chosen carboxylic acid or other nucleophile is not acidic enough (pKa is too high). 3. Reaction Time: The reaction was not allowed to proceed to completion. | 1. Increase the equivalents of PPh3 and DEAD/DIAD (e.g., from 1.5 eq to 2.0 eq). 2. Switch to a more acidic nucleophile. For ester formation, use p-nitrobenzoic acid or chloroacetic acid instead of benzoic acid.[2] 3. Monitor the reaction by TLC until the starting material is fully consumed. |
| Formation of multiple side products, complicating purification. | 1. Side reaction with azodicarboxylate: If the nucleophile is not sufficiently acidic, the azodicarboxylate can act as a competing nucleophile. 2. High Reaction Temperature: Elevated temperatures can sometimes lead to decomposition or side reactions. | 1. Ensure a nucleophile with an appropriate pKa (<13) is used. 2. Maintain the reaction at room temperature unless heating is necessary for conversion. |
| Difficulty removing triphenylphosphine oxide (TPPO) and hydrazine by-products. | 1. Similar Polarity: The by-products have polarities similar to the desired product, causing them to co-elute during chromatography. | 1. After removing the solvent, triturate the crude residue with a solvent like diethyl ether or a mixture of hexanes/ethyl acetate to precipitate the by-products before chromatography. 2. Consider using modified reagents like polymer-supported PPh3 or DCAD that allow for non-chromatographic separation.[4][6] |
Data Presentation
The following tables summarize quantitative data from representative Mitsunobu protocols applied to quinidine and related hindered alcohols.
Table 1: Mitsunobu Azidation of Quinidine
| Nucleophile Source | Azodicarboxylate | Reagents (Equivalents) | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| DPPA | DIAD | PPh₃ (1.5), DIAD (1.5), DPPA (1.5) | THF | 0°C to RT | 12 | 55-60 | (Adapted from[1]) |
DPPA: Diphenylphosphoryl azide, DIAD: Diisopropyl azodicarboxylate, PPh₃: Triphenylphosphine, THF: Tetrahydrofuran, RT: Room Temperature.
Table 2: Comparison of Nucleophiles for Inversion of a Hindered Alcohol
This table illustrates the critical role of nucleophile acidity, a key factor for the successful inversion of quinidine.
| Alcohol | Nucleophile | Azodicarboxylate | Conversion (%) | Comments | Reference |
| cis-Flavan-4-ol | Acetic Acid | DEAD / DIAD | No Reaction | Nucleophile is not acidic enough. | [2] |
| cis-Flavan-4-ol | p-Nitrobenzoic Acid | DEAD / DIAD | High | More acidic nucleophile leads to successful inversion. | [2] |
| cis-Flavan-4-ol | Chloroacetic Acid | DEAD / DIAD | High | Stronger acid gives the best results. | [2] |
Experimental Protocols
Protocol 1: General Procedure for Mitsunobu Inversion of Quinidine to 9-epi-Quinine Benzoate
This protocol is a standard method for inverting the C9 alcohol of quinidine to its corresponding benzoate ester, which can then be hydrolyzed to 9-epi-quinine.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add quinidine (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.2 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids (approx. 0.1 M concentration of quinidine).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dissolve the residue in a minimal amount of dichloromethane.
-
Add diethyl ether or hexanes to precipitate the triphenylphosphine oxide and hydrazine by-products.
-
Filter the mixture through a pad of celite and wash the solid with cold diethyl ether.
-
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the 9-epi-quinine benzoate.
Protocol 2: One-Pot Mitsunobu Inversion and Saponification of Quinidine
This refined protocol simplifies the process by combining the inversion and hydrolysis steps, avoiding the isolation of the intermediate ester.
-
Mitsunobu Reaction:
-
Under an inert atmosphere, dissolve quinidine (1.0 eq), triphenylphosphine (2.0 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF.
-
Cool the mixture to 0 °C and slowly add DIAD (2.0 eq).
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
-
In-situ Saponification:
-
Cool the reaction mixture again to 0 °C.
-
Add a solution of sodium hydroxide (e.g., 2M aqueous solution, 5.0 eq) and methanol to the flask.
-
Stir vigorously at room temperature for 4-6 hours or until the ester intermediate is fully hydrolyzed (as monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate the final product, 9-epi-quinine.
-
Visualizations
References
- 1. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Replacing a DEAD, Middle-aged Reagent - ChemistryViews [chemistryviews.org]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
Technical Support Center: Enhancing the Catalytic Activity of Epiquinidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the catalytic activity of epiquinidine derivatives in their experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during asymmetric catalysis using this compound derivatives, providing targeted advice and solutions in a question-and-answer format.
Issue 1: Low Enantioselectivity or Yield
Q1: My reaction is showing low enantiomeric excess (ee) and/or poor yield. What are the primary factors to investigate?
A1: Low enantioselectivity and yield can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Catalyst Purity and Integrity: Ensure the this compound derivative is of high purity and has not degraded during storage. Impurities can act as catalyst poisons.
-
Reaction Conditions: Temperature, solvent, and concentration are critical parameters. Lower temperatures often lead to higher enantioselectivity.
-
Substrate Quality: Impurities in the starting materials can compete with the desired reaction or inhibit the catalyst.
-
Co-catalyst/Additive Effects: The presence, or absence, of acidic or basic co-catalysts can significantly influence the reaction outcome. For instance, in epoxidations, a trifluoroacetic acid (TFA) salt of the this compound derivative may be necessary.[1]
-
Catalyst Loading: An insufficient amount of catalyst can lead to a significant background (non-catalyzed) reaction, which will lower the overall enantioselectivity. Conversely, excessive catalyst loading is not always beneficial and can sometimes lead to side reactions.
Q2: I have confirmed the purity of my catalyst and substrates, but the enantioselectivity remains low. What should I try next?
A2: If the basic parameters are in order, consider the following optimization strategies:
-
Solvent Screening: The polarity and coordinating ability of the solvent can dramatically affect the transition state of the reaction. A screening of different solvents (e.g., toluene, dichloromethane, THF, etc.) is highly recommended.
-
Temperature Optimization: Systematically lower the reaction temperature. While this may slow down the reaction rate, it often provides a significant boost in enantioselectivity.
-
Structural Modification of the Catalyst: Consider using a modified this compound derivative. For example, the introduction of a 9-amino group to form 9-amino(9-deoxy)this compound can enhance catalytic activity in certain reactions.[1]
Issue 2: Catalyst Deactivation
Q3: I observe a decrease in reaction rate over time, suggesting my catalyst is deactivating. What are the common causes?
A3: Catalyst deactivation is a common issue in catalytic cycles and can be attributed to several mechanisms:
-
Poisoning: Strong binding of impurities from reactants, solvents, or byproducts to the active site of the catalyst.
-
Fouling/Coking: Deposition of polymeric or carbonaceous materials on the catalyst surface, blocking active sites.
-
Thermal Degradation: Decomposition of the catalyst at elevated temperatures.
-
Leaching: Dissolution of the catalyst into the reaction medium if it is intended to be heterogeneous.
Q4: Can a deactivated this compound-based catalyst be regenerated?
A4: In some cases, regeneration is possible, depending on the deactivation mechanism.
-
For deactivation by non-covalently bound inhibitors, washing the catalyst with an appropriate solvent may restore activity.
-
For some forms of fouling, a mild oxidative or reductive treatment might be effective, although this needs to be approached with caution to avoid damaging the catalyst structure.
-
Severe thermal degradation is generally irreversible.
Data Presentation: Impact of this compound Derivative Modification on Catalytic Activity
The following tables summarize quantitative data on how structural modifications of this compound derivatives can influence their catalytic performance in asymmetric reactions.
Table 1: Asymmetric Fluorination of Ethyl-1-indanone-2-carboxylate
| Catalyst | Enantiomeric Excess (ee, %) |
| Quinidine | 30 |
| 9-phenyl-8-fluoro-10,11-dihydro-epi-quinidine | 64[2] |
Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
| Catalyst | Enantiomeric Excess (ee, %) |
| 9-(3,5-bis-trifluoromethylphenyl)-10,11-dihydroquinidine | 92[2] |
Experimental Protocols
Protocol 1: Synthesis of 9-Amino(9-deoxy)this compound Catalyst
This protocol describes a two-step procedure for the synthesis of 9-amino(9-deoxy)this compound from quinidine, which has shown enhanced catalytic activity in various asymmetric reactions.[1][3][4][5]
Step 1: Synthesis of 9-Azido(9-deoxy)this compound
-
To a solution of quinidine (1.0 eq) in anhydrous toluene at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.
-
In a separate flask, dissolve diphenylphosphoryl azide (DPPA, 1.5 eq) in anhydrous toluene.
-
Add the DPPA solution to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 9-azido(9-deoxy)this compound.
Step 2: Reduction of the Azide to the Amine
-
Dissolve the 9-azido(9-deoxy)this compound (1.0 eq) in methanol.
-
Add a catalytic amount of Palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 9-amino(9-deoxy)this compound.
Protocol 2: General Procedure for an this compound Derivative-Catalyzed Asymmetric Epoxidation
This protocol provides a general workflow for optimizing an asymmetric epoxidation reaction using an this compound derivative.
-
Catalyst Preparation: In a dry flask under an inert atmosphere, dissolve the 9-amino-9-deoxy-epiquinidine derivative (e.g., 10 mol%) in the chosen solvent (e.g., dichloromethane).
-
Acid Additive: Add the acid co-catalyst, such as trifluoroacetic acid (TFA, 10 mol%), and stir for 10-15 minutes at room temperature.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C).
-
Substrate Addition: Add the α,β-unsaturated ketone or aldehyde (1.0 eq) to the reaction mixture.
-
Oxidant Addition: Add the oxidant (e.g., hydrogen peroxide, 1.5 eq) dropwise over a period of 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for diagnosing and resolving low enantioselectivity.
Diagram 2: General Mechanism of this compound-Catalyzed Reaction
Caption: A simplified representation of an this compound-catalyzed reaction cycle.
Diagram 3: Catalyst Deactivation Pathways
References
- 1. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Synthesis and Applications of Structurally Modified Cinchona Alkaloid Derivatives - University of Leicester - Figshare [figshare.le.ac.uk]
- 3. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antimalarial Activity of Cinchona Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimalarial activities of the four principal Cinchona alkaloids: quinine, quinidine, cinchonine, and cinchonidine. The information presented is supported by experimental data to facilitate objective evaluation and inform further research and development in antimalarial drug discovery.
Comparative Antimalarial Activity: A Quantitative Overview
The in vitro and in vivo antimalarial activities of Cinchona alkaloids have been a subject of extensive research. While numerous studies have been conducted, this guide consolidates available data to offer a comparative perspective.
In Vitro Activity against Plasmodium falciparum
The half-maximal inhibitory concentration (IC50) is a key metric for in vitro antimalarial activity, representing the concentration of a drug that inhibits 50% of parasite growth. Studies consistently demonstrate that all four major Cinchona alkaloids possess antiplasmodial properties, with quinidine often exhibiting the highest potency.[1][2] The stereoisomers with a (+) configuration (quinidine and cinchonine) have been reported to be more potent than their (-) counterparts (quinine and cinchonidine).[1]
| Alkaloid | Stereochemistry | In Vitro IC50 (μM) against P. falciparum |
| Quinine | (-) | 0.22 |
| Quinidine | (+) | 0.083 |
| Cinchonine | (+) | 0.12 |
| Cinchonidine | (-) | Data not consistently available for direct comparison, but generally considered less active than quinine. |
Note: The IC50 values are derived from a study on P. falciparum isolates and may vary depending on the parasite strain and experimental conditions.
In Vivo Activity in Murine Models
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the standard protocols for assessing the in vitro and in vivo antimalarial activity of Cinchona alkaloids.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)
This method is widely used to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.
1. Parasite Culture:
-
P. falciparum strains (e.g., 3D7 or Dd2) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
The culture medium consists of RPMI-1640 supplemented with HEPES, sodium bicarbonate, L-glutamine, gentamicin, and 10% human serum or Albumax II.
-
Parasite cultures are synchronized at the ring stage using methods such as sorbitol treatment.
2. Drug Preparation:
-
Stock solutions of the Cinchona alkaloids are prepared in a suitable solvent (e.g., 70% ethanol or DMSO) and serially diluted with culture medium to achieve the desired final concentrations.
-
These dilutions are added in triplicate to a 96-well microplate.
3. Assay Procedure:
-
A synchronized parasite culture with a starting parasitemia of ~0.5% and 2% hematocrit is added to each well of the drug-coated plate.
-
The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
Following incubation, the plates are frozen at -80°C to lyse the red blood cells.
4. Quantification of Parasite Growth:
-
A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasite's DNA.
-
The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The IC50 values are calculated by non-linear regression analysis of the dose-response curves.[5][6]
In Vivo Antimalarial Activity Assay (4-Day Suppressive Test - Peters' Test)
This standard test evaluates the schizonticidal activity of a compound in mice infected with a rodent malaria parasite, typically Plasmodium berghei.[4][7]
1. Animal Model and Parasite Inoculation:
-
Swiss albino mice are used for the assay.
-
Donor mice infected with P. berghei are used to prepare the inoculum.
-
Experimental mice are inoculated intraperitoneally with 0.2 mL of infected blood containing approximately 1 x 10^7 parasitized erythrocytes.
2. Drug Administration:
-
The Cinchona alkaloids are dissolved or suspended in a suitable vehicle (e.g., 7% Tween 80 and 3% ethanol in distilled water).
-
Three hours post-infection, the mice are randomly divided into experimental and control groups.
-
The experimental groups are treated orally or subcutaneously with varying doses of the test compounds once daily for four consecutive days (Day 0 to Day 3).
-
A positive control group receives a standard antimalarial drug (e.g., chloroquine), and a negative control group receives only the vehicle.
3. Assessment of Parasitemia:
-
On day 4, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by microscopic examination.
4. Calculation of Parasite Suppression:
-
The average percentage of parasitemia in the control group is considered 100% growth.
-
The percentage of suppression for each treated group is calculated using the formula: (1 - (Mean parasitemia of treated group / Mean parasitemia of control group)) x 100.
-
The ED50 value is then determined from the dose-response curve.[8]
Mechanism of Action: Inhibition of Heme Detoxification
The primary mechanism of antimalarial action for Cinchona alkaloids involves the disruption of the parasite's heme detoxification pathway within its digestive vacuole.
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline pigment called hemozoin.[9]
Cinchona alkaloids are weak bases that accumulate in the acidic digestive vacuole of the parasite. Here, they interfere with hemozoin formation. It is believed that these alkaloids bind to free heme, forming a complex that caps the growing hemozoin crystal, thereby preventing further polymerization. The accumulation of free heme leads to oxidative stress and damage to parasite membranes, ultimately resulting in parasite death.[9]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Antimalarial activity of Cinchona-like plants used to treat fever and malaria in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of a combination of three cinchona bark alkaloids against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on Activities and Chemical Characterization of Medicinal Plants in Search for New Antimalarials: A Ten Year Review on Ethnopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Antimalarial activity of Cinchona-like plants used to treat fever and malaria in Brazil. | Semantic Scholar [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Epiquinidine vs. Quinidine: A Comparative Guide to Enantioselectivity in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for stereochemically pure compounds is a cornerstone of modern drug development and chemical synthesis. Chiral catalysts derived from Cinchona alkaloids, such as quinidine and its derivatives, have long been pivotal in achieving high levels of enantioselectivity. This guide provides an objective comparison of the catalytic performance of 9-amino(9-deoxy)epiquinidine and its naturally occurring epimer, 9-amino(9-deoxy)quinidine, in asymmetric synthesis. The data presented herein, supported by detailed experimental protocols, demonstrates the profound impact of the C9-epimerization on catalytic efficacy.
Enantioselectivity in the Asymmetric Michael Addition
The conjugate addition of carbonyl compounds to nitroalkenes is a fundamental carbon-carbon bond-forming reaction. The enantioselectivity of this reaction, when catalyzed by 9-amino(9-deoxy)this compound and its epimer, provides a clear measure of their comparative performance. The following table summarizes the key findings from the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene.
| Catalyst | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) of major anti-diastereomer |
| 9-amino(9-deoxy)this compound | >95:5 | 99 |
| 9-amino(9-deoxy)quinidine | 70:30 | 70 |
The data unequivocally shows that the epi-configured catalyst, 9-amino(9-deoxy)this compound, exhibits significantly superior performance, affording the product with near-perfect diastereoselectivity and enantioselectivity. In contrast, the naturally configured 9-amino(9-deoxy)quinidine provides the product with only moderate stereocontrol.
Experimental Protocols
The following is a detailed methodology for the asymmetric Michael addition reaction cited above.
General Procedure for the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene:
To a solution of trans-β-nitrostyrene (0.1 mmol) and the respective catalyst (9-amino(9-deoxy)this compound or 9-amino(9-deoxy)quinidine) (0.02 mmol, 20 mol%) in anhydrous toluene (1.0 mL) at room temperature was added cyclohexanone (0.2 mmol, 2 equivalents). The reaction mixture was stirred at room temperature for the time specified. Upon completion, the reaction was quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio and enantiomeric excess were determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mechanistic Insight and Catalytic Cycle
The enhanced stereoselectivity of the epi-cinchona alkaloid derivatives in aminocatalysis can be attributed to their specific conformational arrangement. In the catalytic cycle, the primary amine of the catalyst condenses with the carbonyl compound (in this case, cyclohexanone) to form a chiral enamine intermediate. This enamine then attacks the nitroalkene in a stereoselective manner. The C9 configuration plays a crucial role in shielding one face of the enamine, thereby directing the incoming electrophile to the opposite face and controlling the stereochemical outcome of the reaction. The resulting iminium ion is then hydrolyzed to release the product and regenerate the catalyst.
Below is a diagram illustrating the catalytic cycle for the asymmetric Michael addition catalyzed by a 9-amino-cinchona alkaloid.
Caption: Catalytic cycle of the asymmetric Michael addition.
Logical Relationship of Stereochemical Control
The stereochemical outcome of the reaction is directly dependent on the configuration at the C9 position of the cinchona alkaloid. The "epi" configuration creates a more effective chiral pocket, leading to a higher degree of facial discrimination in the transition state.
Caption: Influence of C9 configuration on enantioselectivity.
The Quest for Potency: Evaluating Epiquinidine Analogs and Broader Quinoline Derivatives Against Drug-Resistant Pathogens
In the ever-escalating battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Cinchona alkaloids, particularly quinine and its stereoisomer quinidine, have historically been a cornerstone of antimalarial therapy. Their efficacy has spurred investigations into a wide array of synthetic analogs to combat the emergence of drug-resistant strains of pathogens like Plasmodium falciparum and various bacteria. This guide delves into the efficacy of quinoline-based compounds, with a specific consideration of epiquinidine analogs, against these formidable threats.
While this compound and its diastereomer epiquinine are natural components of cinchona bark, studies have revealed that they are markedly less potent than their counterparts, quinidine and quinine. Research indicates that quinine and quinidine are over ten times more active against chloroquine-resistant P. falciparum than 9-epiquinine and 9-epiquinidine[1]. This significant difference in intrinsic activity likely explains the limited research focus on developing this compound analogs, with efforts being channeled towards the more potent scaffolds of quinine and other quinoline derivatives.
This comparison guide will, therefore, broaden its scope to encompass the more extensively studied quinoline and quinine analogs, providing a comparative analysis of their performance against drug-resistant strains of both malarial parasites and bacteria.
Antimalarial Efficacy Against Resistant Plasmodium falciparum
The development of resistance to frontline antimalarial drugs such as chloroquine (CQ) has necessitated the search for new active compounds. Quinoline-based structures remain a fertile ground for this research. The following table summarizes the in vitro activity (IC50 values) of various quinoline and quinine analogs against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound/Analog | P. falciparum Strain (Resistance) | IC50 (nM) | Reference Compound | IC50 (nM) of Reference |
| Quinine (QN) | HB3 (CQS/QNS) | Not Specified | - | - |
| Dd2 (CQR/QNR) | Not Specified | - | - | |
| QN-7 (phenyl substitution) | Dd2 (CQR/QNR) | More potent than QN | Quinine | Not Specified |
| 3-iodo chloroquine | 3D7 (CQS) | 367 - 747 | Chloroquine | 21 |
| Dd2 (CQR) | 623 - 1,163 | Chloroquine | 178 | |
| SKM13 (CQ derivative) | FCR3 (CQR) | 370 | Chloroquine | 620 |
| Five 4-aminoquinoline-piperidine compounds | K1 (CQR) | In the nanomolar range | - | - |
| Quinoline-furanone hybrid 5g | Resistant Strain | Similar to CQ | Chloroquine | Not Specified |
| Quinoline-furanone hybrid 6e | Resistant Strain | Similar to CQ | Chloroquine | Not Specified |
Table 1: Comparative in vitro efficacy of quinoline and quinine analogs against drug-resistant P. falciparum. [2][3][4][5][6]
Antibacterial Efficacy Against Resistant Bacteria
The quinoline scaffold has also been a template for developing potent antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant bacteria. The following table presents the minimum inhibitory concentration (MIC) values for several quinoline and quinone derivatives.
| Compound/Analog | Bacterial Strain(s) | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Reference |
| Quinolone-triazole hybrid 32 | MRSA | 0.5 | - | - |
| Benzimidazole-quinolone hybrids 19-22 | MRSA | 0.125 | - | - |
| Fluoroquinolone derivative 29 | MRSA 14-4 and 14-5 | 2 | - | - |
| Quinoline-2-one derivative 6c | MRSA, VRE | 0.75 | Daptomycin | 0.5 |
| MRSE | 2.50 | Daptomycin | 1.0 | |
| Pyrimido-isoquinolin-quinones 33-35, 42 | MRSA | 2 | - | - |
| Quinoline thiourea 5 | MRSA | 17.74 µM (MIC90) | Vancomycin | 1.35 µM (MIC90) |
| Quinolinequinone QQ2 | Clinically resistant Staphylococcus spp. | 1.22 - 9.76 | Cefuroxime | 9.8 |
| Quinolinequinone QQ6 | Clinically resistant Staphylococcus spp. | 0.66 - 19.53 | Cefuroxime | 9.8 |
Table 2: Comparative in vitro efficacy of quinoline and quinone derivatives against drug-resistant bacteria.
Experimental Protocols
A summary of the methodologies used in the cited studies is provided below to allow for a clear understanding and potential replication of the findings.
Antimalarial Activity Assays
-
Parasite Strains and Culture: Plasmodium falciparum strains, including chloroquine-sensitive (e.g., 3D7, NF54, HB3) and chloroquine-resistant (e.g., Dd2, K1, FCR3) varieties, were cultured in human erythrocytes using standard RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
In Vitro Susceptibility Testing: The antiplasmodial activity was commonly determined using a schizont maturation inhibition assay or a SYBR Green I-based fluorescence assay. Parasites were incubated with serial dilutions of the test compounds for a defined period (typically 48-72 hours). The IC50 value, representing the drug concentration that inhibits parasite growth by 50%, was then calculated by comparing the parasite growth in the presence of the drug to that of drug-free controls.
Antibacterial Activity Assays
-
Bacterial Strains: A range of drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and methicillin-resistant Staphylococcus epidermidis (MRSE), were used.
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Bacteria were grown in cation-adjusted Mueller-Hinton broth and exposed to serial dilutions of the test compounds in 96-well plates. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth after incubation.
Mechanism of Action: Inhibition of Heme Detoxification in P. falciparum
A key mechanism of action for many quinoline-based antimalarials is the disruption of heme detoxification within the parasite's digestive vacuole. The following diagram illustrates this pathway.
Caption: Mechanism of quinoline antimalarials in P. falciparum.
Conclusion
While specific data on the efficacy of this compound analogs against drug-resistant strains is scarce, likely due to their lower intrinsic activity compared to other cinchona alkaloids, the broader family of quinoline and quinine derivatives continues to be a promising source of potent antimicrobial agents. Numerous analogs have demonstrated significant activity against both chloroquine-resistant P. falciparum and multi-drug resistant bacteria like MRSA. The structure-activity relationship studies within this chemical class are crucial for designing new compounds that can circumvent existing resistance mechanisms. Further development of the most potent analogs, focusing on optimizing their pharmacokinetic and toxicological profiles, holds the potential to deliver new and effective therapies in the fight against infectious diseases.
References
- 1. Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance in P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unambiguous Stereochemistry: Validating Epiquinidine Derivatives with X-ray Crystallography
A Comparative Guide for Researchers in Drug Discovery and Development
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is paramount in drug development. For complex chiral molecules like epiquinidine derivatives, which are part of the cinchona alkaloid family, unambiguous structural validation is critical to understanding their biological activity and ensuring selectivity. While various analytical techniques contribute to structural elucidation, single-crystal X-ray crystallography stands out as the gold standard for providing definitive stereochemical assignment. This guide offers a comparative overview of X-ray crystallography against other common analytical methods, supported by experimental protocols and data, to aid researchers in selecting the most appropriate validation strategies.
The Decisive Advantage: X-ray Crystallography in Focus
Single-crystal X-ray crystallography provides a detailed and highly accurate three-dimensional map of electron density within a crystal.[1] This allows for the precise determination of bond lengths, bond angles, and, most importantly for this compound derivatives, the absolute configuration of all stereocenters.[2] Unlike spectroscopic methods that provide information based on the molecular environment in solution, X-ray crystallography offers a static snapshot of the molecule in the solid state, leaving no ambiguity about its spatial arrangement.[3][4]
Comparison with Alternative Techniques
While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in chemical analysis, they have limitations in definitively assigning stereochemistry, particularly for complex molecules with multiple chiral centers.
| Parameter | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | 3D atomic coordinates, bond lengths & angles, absolute configuration.[2] | Connectivity, chemical environment of nuclei, relative stereochemistry (through NOE, etc.).[3] | Molecular weight, elemental composition, fragmentation patterns. |
| Stereochemistry | Unambiguous determination of relative and absolute stereochemistry.[4] | Can infer relative stereochemistry; absolute configuration determination is challenging and often requires chiral derivatizing agents.[4] | Cannot directly determine stereochemistry; chiral separation methods (e.g., LC-MS) can distinguish enantiomers but not assign absolute configuration. |
| Sample Phase | Solid (single crystal). | Solution.[5] | Gas phase (ions). |
| Typical Sample Amount | 50 - 250 microns crystal.[6] | 1-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR.[7][8] | Sub-microgram quantities. |
| Data Acquisition Time | Hours to a few days.[9] | Minutes for ¹H NMR; hours for 2D NMR and ¹³C NMR.[7] | Minutes. |
| Resolution | Atomic resolution (typically < 1 Å).[6] | Dependent on magnetic field strength and sample conditions.[3] | High mass resolution can distinguish isobaric species. |
Experimental Protocol: Single-Crystal X-ray Diffraction of an this compound Derivative
The following protocol outlines the key steps for determining the crystal structure of a novel this compound derivative.
1. Crystallization:
-
Objective: To obtain a high-quality single crystal suitable for X-ray diffraction.
-
Procedure:
-
Dissolve the purified this compound derivative in a suitable solvent or solvent system (e.g., methanol, ethanol, acetone, or mixtures) to near saturation.
-
Employ a slow crystallization technique such as:
-
Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place the vial containing the sample solution in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the sample solution, reducing the solubility of the compound and promoting crystal growth.
-
Cooling: Slowly cool a saturated solution from an elevated temperature.
-
-
Monitor for the formation of well-defined, transparent crystals.
-
2. Crystal Mounting:
-
Objective: To mount a suitable single crystal on the diffractometer.
-
Procedure:
-
Under a microscope, select a single crystal with sharp edges and no visible cracks or defects, typically 0.1-0.3 mm in size.
-
Carefully coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and ice formation during data collection at low temperatures.
-
Mount the crystal on a cryo-loop attached to a goniometer head.
-
3. Data Collection:
-
Objective: To collect a complete set of diffraction data.
-
Procedure:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers with CCD or CMOS detectors can collect a full dataset in a matter of hours.[9]
-
4. Data Processing and Structure Solution:
-
Objective: To process the raw diffraction data and solve the crystal structure.
-
Procedure:
-
Integration: Determine the intensity and position of each diffraction spot on the collected images.
-
Scaling and Merging: Scale the intensities from different images and merge symmetry-equivalent reflections to create a unique dataset.
-
Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: Refine the atomic positions, thermal parameters, and other structural parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
5. Structure Validation:
-
Objective: To validate the final crystal structure.
-
Procedure:
-
Check the final R-factor, which is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically < 0.05 for small molecules) indicates a good fit.
-
Analyze the Flack parameter to confirm the absolute stereochemistry. A value close to 0 indicates the correct enantiomer has been modeled.[10]
-
Deposit the final crystallographic data in a public database such as the Cambridge Structural Database (CSD).
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for validating the structure of an this compound derivative using X-ray crystallography and the logical relationship between different analytical techniques for comprehensive structural elucidation.
Caption: Experimental workflow for X-ray crystallography of an this compound derivative.
Caption: Relationship of analytical techniques to structural information.
References
- 1. news-medical.net [news-medical.net]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 4. nmr spectroscopy - Why is crystallography still used in some cases for small molecule structure determination? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. excillum.com [excillum.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. portlandpress.com [portlandpress.com]
- 10. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Epiquinidine and Quinidine in the Management of Ventricular Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine, a Class IA antiarrhythmic agent, has a long history in the management of cardiac arrhythmias, including those of ventricular origin.[1][2] Its efficacy is primarily attributed to its ability to block fast inward sodium channels and several potassium channels, thereby prolonging the cardiac action potential and the effective refractory period.[1][3] Epiquinidine is a stereoisomer of quinidine. The spatial arrangement of atoms in stereoisomers can lead to significant differences in their pharmacological and toxicological profiles. This guide provides a comparative overview of this compound and quinidine, focusing on their potential application in treating ventricular arrhythmias, based on available preclinical data.
Due to the limited availability of direct comparative studies, particularly recent ones, this guide synthesizes data from a key preclinical study and extrapolates potential differences based on the well-documented stereoselective effects observed between quinidine and its other diastereomer, quinine.
Mechanism of Action: Class IA Antiarrhythmic Effects
Both quinidine and, presumably, this compound belong to the Class IA category of antiarrhythmic drugs.[4][5] Their primary mechanism involves the blockade of voltage-gated sodium channels (Nav1.5) in the heart.[1] This action is "use-dependent," meaning the blockade increases with higher heart rates.[1] By slowing the rapid influx of sodium during phase 0 of the cardiac action potential, these drugs decrease the maximum rate of depolarization (Vmax), which in turn slows conduction velocity in the atria, ventricles, and His-Purkinje system.
Furthermore, Class IA agents, including quinidine, also block several potassium channels, which contributes to a prolongation of the action potential duration (APD) and, consequently, the QT interval on an electrocardiogram (ECG).[2][4] This dual action on sodium and potassium channels is crucial for their antiarrhythmic effect, particularly in suppressing re-entrant arrhythmias.
Figure 1: Simplified signaling pathway of Class IA antiarrhythmic drugs like quinidine and this compound on ventricular cardiomyocytes.
Comparative Preclinical Data
Direct comparative data for this compound and quinidine in ventricular arrhythmia models are scarce. The most relevant information comes from a 1976 study by Reuter and Meyer, which investigated the cardiovascular effects of quinidine stereoisomers in anesthetized cats.[6] The following tables summarize the key findings from the abstract of this study.
Table 1: Comparative Hemodynamic and Electrocardiographic Effects
| Parameter | Quinidine Sulfate | This compound |
| Heart Rate | Reduces | Markedly alters ECG waves[6] |
| QRS Duration | Prolongs | Markedly alters ECG waves[6] |
| QT Interval | Prolongs | Prolonged only with epiquinine-epiquinidine-sulfate[6] |
| Blood Pressure | Lowers | No blood pressure-lowering activity at standard doses[6] |
| Myocardial Contractility | Slightly depresses | Not specified in abstract |
Note: The data for this compound is qualitative as the full quantitative data from the original study was not accessible.
Experimental Protocols
In Vivo Model for Ventricular Arrhythmia
A common preclinical model involves the induction of ventricular arrhythmias in anesthetized animals, such as cats or dogs, to assess the efficacy of a test compound.
-
Animal Preparation: Healthy adult animals are anesthetized, and catheters are inserted for drug administration, blood pressure monitoring, and intracardiac recordings.
-
Induction of Arrhythmia: Ventricular arrhythmias can be induced through various methods, including programmed electrical stimulation of the ventricle, administration of arrhythmogenic substances (e.g., aconitine, ouabain), or coronary artery ligation to simulate ischemia.
-
Drug Administration: A baseline recording of cardiac parameters is obtained. The test compounds (this compound and quinidine) are then administered intravenously at varying doses.
-
Data Collection: Continuous monitoring of the ECG is performed to measure heart rate, QRS duration, and QT interval. Intracardiac electrograms are recorded to assess changes in conduction velocity and refractory periods. Blood pressure is also continuously monitored.
-
Efficacy Assessment: The primary endpoint is the suppression or prevention of induced ventricular arrhythmias. Secondary endpoints include changes in electrophysiological parameters.
References
- 1. Action potential alternans and irregular dynamics in quinidine-intoxicated ventricular muscle cells. Implications for ventricular proarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiology, hemodynamic and arrhythmia efficacy model studies on encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 5. Archives internationales de pharmacodynamie et de therapie | Catalogue | National Library of Australia [catalogue.nla.gov.au]
- 6. [Heart and circulatory effects of quinidine stereoisomers] - PubMed [pubmed.ncbi.nlm.nih.gov]
Epiquinidine Analogs: A Comparative Guide to Structure-Activity Relationships in Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of epiquinidine analogs, focusing on their potential as antimalarial agents. While this compound, a natural diastereomer of quinidine, exhibits significantly lower antimalarial potency, understanding the structural modifications that influence its activity is crucial for the rational design of new therapeutic compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to aid in research and development.
Data Presentation: Comparative Antimalarial Activity
The stereochemistry at the C9 position of the Cinchona alkaloid scaffold is a critical determinant of its antimalarial activity. This compound, having the opposite configuration at C9 compared to quinidine, demonstrates a dramatic reduction in efficacy against Plasmodium falciparum.
| Compound | Stereochemistry at C8/C9 | Relative Activity vs. Quinidine (CQ-sensitive P. falciparum) | Relative Activity vs. Quinidine (CQ-resistant P. falciparum) |
| Quinidine | (8S, 9R) | 1x | 1x |
| This compound | (8S, 9S) | >100x less active [1] | >10x less active [1] |
| Quinine | (8R, 9S) | High | High |
| Epiquinine | (8R, 9R) | >100x less active | >10x less active |
Note: This table highlights the profound impact of C9 epimerization on antimalarial potency.
-
Modification of the C6' Methoxy Group: Removal of the methoxy group in the quinoline ring of quinine (to give cinchonidine) results in a significant loss of activity. This suggests that modifications to the corresponding position in this compound would likely have a substantial impact on its biological profile.
-
Substitution on the Quinoline Ring: Halogenation at the C7' position of 4-aminoquinolines has been shown to be crucial for activity against chloroquine-resistant strains.[2] Exploring similar substitutions on the this compound quinoline core could be a viable strategy.
-
Modification of the Quinuclidine Ring: The integrity of the quinuclidine nitrogen is generally considered important for the accumulation of the drug in the parasite's acidic food vacuole.
-
Derivatization of the C9-Hydroxyl Group: While the (9S)-hydroxyl configuration in this compound is detrimental to activity, its derivatization could lead to novel compounds with different mechanisms of action. For instance, replacement of the hydroxyl group with an amino group has been explored in other Cinchona alkaloids.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of novel compounds. Below are protocols for key in vitro assays relevant to the assessment of this compound analogs.
In Vitro Antiplasmodial Activity Assay against Plasmodium falciparum
This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (chloroquine-sensitive, e.g., 3D7, or chloroquine-resistant, e.g., K1 strain).
-
Human red blood cells (O+).
-
Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax).
-
Test compounds dissolved in DMSO.
-
96-well microtiter plates.
-
[³H]-hypoxanthine.
-
Cell harvester and scintillation counter.
Procedure:
-
Maintain asynchronous P. falciparum cultures in human red blood cells in complete culture medium at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add parasitized red blood cells (typically at 0.5% parasitemia and 2.5% hematocrit) to each well.
-
Incubate the plates for 24 hours at 37°C.
-
Add [³H]-hypoxanthine to each well and incubate for a further 24 hours.
-
Harvest the contents of each well onto a glass fiber filter using a cell harvester.
-
Wash the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage inhibition of [³H]-hypoxanthine incorporation against the log of the compound concentration.
Hemozoin Inhibition Assay (β-Hematin Formation Assay)
This assay assesses the ability of a compound to inhibit the formation of hemozoin, a key detoxification process for the malaria parasite.
Materials:
-
Hemin chloride.
-
NaOH solution.
-
Acetate buffer (pH 4.8).
-
Test compounds dissolved in DMSO.
-
96-well microtiter plates.
-
Plate shaker.
-
Plate reader.
Procedure:
-
Prepare a solution of hemin by dissolving it in NaOH.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the hemin solution to each well.
-
Initiate hemozoin formation by adding acetate buffer.
-
Incubate the plate at 37°C with shaking for several hours to overnight.
-
Centrifuge the plate to pellet the β-hematin (synthetic hemozoin).
-
Remove the supernatant and wash the pellet with DMSO to remove unreacted hemin.
-
Dissolve the β-hematin pellet in a known volume of NaOH.
-
Quantify the amount of β-hematin by measuring the absorbance at 405 nm using a plate reader.
-
Calculate the percentage inhibition of hemozoin formation and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship of this compound analogs.
Caption: Key structural features of Cinchona alkaloids influencing antimalarial activity.
Caption: Workflow for the synthesis and evaluation of this compound analogs.
Caption: Mechanism of action of quinoline antimalarials via hemozoin inhibition.
References
A Comparative Guide to Epiquinidine-Derived Catalysts Versus Other Organocatalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Organocatalysis has emerged as a powerful tool in this pursuit, offering a green and efficient alternative to traditional metal-based catalysts. Among the diverse array of organocatalysts, those derived from Cinchona alkaloids, such as epiquinidine, have garnered significant attention due to their remarkable stereocontrol in a variety of asymmetric transformations. This guide provides an objective comparison of the performance of this compound-derived catalysts against other prominent classes of organocatalysts, supported by experimental data, detailed protocols, and mechanistic visualizations.
Core Principles of Asymmetric Organocatalysis
Asymmetric organocatalysis relies on the use of small, chiral organic molecules to induce enantioselectivity in a chemical reaction. These catalysts operate through various activation modes, often involving the formation of transient, chiral intermediates. Cinchona alkaloid derivatives, including those of this compound, are bifunctional catalysts. They possess both a basic quinuclidine nitrogen, which can act as a Brønsted base or Lewis base, and a hydrogen-bond-donating group (often a hydroxyl or a thiourea moiety), which can activate electrophiles. This dual activation mechanism is key to their high efficiency and stereoselectivity.
Caption: Dual activation by a bifunctional Cinchona alkaloid catalyst.
Performance in Asymmetric Michael Addition
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. The performance of this compound-derived thiourea catalysts in the asymmetric Michael addition of nitromethane to chalcone is a well-documented benchmark. Below is a comparative summary of its performance against other common organocatalysts.
| Catalyst Type | Catalyst | Yield (%) | ee (%) | Reaction Conditions | Reference |
| This compound-Derived | This compound Thiourea | 95 | 94 | Nitromethane, Chalcone, Toluene, rt, 24h | [1] |
| Proline-Derived | (S)-Proline | 90 | 35 | Nitromethane, Chalcone, t-BuOK, Toluene, rt, 16-24h | [2] |
| Squaramide | Quinine Squaramide | 96 | 96 | Nitromethane, Chalcone derivative, CH2Cl2, rt, 72h | [3] |
Analysis: this compound-derived thiourea catalysts demonstrate excellent enantioselectivity and high yields in the asymmetric Michael addition, comparable to the highly effective squaramide catalysts.[1][3] Proline, in its unmodified form, shows significantly lower enantioselectivity for this specific transformation under phase-transfer conditions.[2] The bifunctional nature of the this compound and squaramide catalysts, which allows for the simultaneous activation of both the nucleophile and the electrophile, is a key factor in their superior performance in this reaction.
Experimental Protocol: Asymmetric Michael Addition of Nitromethane to Chalcone Catalyzed by an this compound-Derived Thiourea
This protocol is a representative example for the asymmetric Michael addition reaction.
Materials:
-
This compound-derived thiourea catalyst (e.g., 10 mol%)
-
Chalcone (1.0 equiv)
-
Nitromethane (10 equiv)
-
Toluene (solvent)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Caption: General experimental workflow for the Michael addition.
Procedure:
-
To a stirred solution of chalcone (1.0 equiv) and the this compound-derived thiourea catalyst (0.1 equiv) in toluene, add nitromethane (10 equiv).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Performance in Asymmetric Aldol Reaction
The aldol reaction, which forms a β-hydroxy carbonyl compound, is another cornerstone of organic synthesis. Proline and its derivatives are particularly renowned for their effectiveness in catalyzing this reaction.
| Catalyst Type | Catalyst | Yield (%) | ee (%) | Reaction Conditions | Reference |
| This compound-Derived | Quinidine-derived primary amine | 98 | 97 | Isatin, Acetone, THF, rt, 2.5h | [4] |
| Proline-Derived | (S)-Proline | 76 | 88.5:11.5 er | Benzaldehyde, Acetone, DMSO/CHCl3, 0°C, 4d | [5] |
Analysis: In the context of the asymmetric aldol reaction, this compound-derived catalysts (represented here by a quinidine derivative) can achieve outstanding yields and enantioselectivities, particularly in reactions involving activated carbonyl compounds like isatins.[4] While proline is a classic catalyst for the aldol reaction, achieving high enantioselectivity often requires careful optimization of reaction conditions, and for simple substrates like benzaldehyde and acetone, the selectivity may be moderate.[5] The specific substrate scope and the nature of the catalyst derivative play a crucial role in determining the outcome.
Experimental Protocol: Asymmetric Aldol Reaction of Acetone with Benzaldehyde Catalyzed by (S)-Proline
This protocol provides a general procedure for a proline-catalyzed aldol reaction.[6][7]
Materials:
-
(S)-Proline (e.g., 30 mol%)
-
Benzaldehyde (1.0 equiv)
-
Acetone (solvent and reactant)
-
Dimethyl sulfoxide (DMSO) (as co-solvent, optional)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of benzaldehyde (1.0 equiv) in acetone, add (S)-proline (0.3 equiv).
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to several days.
-
Monitor the reaction by TLC.
-
After completion, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Performance in Asymmetric Cycloaddition Reactions
Cycloaddition reactions are powerful methods for the construction of cyclic compounds. Organocatalysts have been successfully applied to various asymmetric cycloadditions, including [3+2] and [4+2] variants.
| Catalyst Type | Catalyst | Yield (%) | ee (%) | Reaction Type | Reference |
| This compound-Derived | Quinidine Squaramide | up to 85 | up to 87 | [4+2] Cycloaddition | [8] |
| Proline-Derived | L-Proline | - | up to 80 | [3+2] Cycloaddition | [9] |
Analysis: Both this compound-derived squaramides and proline can effectively catalyze asymmetric cycloaddition reactions.[8][9] The choice of catalyst often depends on the specific type of cycloaddition and the nature of the reacting partners. This compound-derived catalysts, particularly those with a squaramide or thiourea moiety, are well-suited for activating substrates through hydrogen bonding in reactions like the [4+2] cycloaddition. Proline and its derivatives are effective in activating α,β-unsaturated aldehydes via iminium ion formation for [3+2] cycloadditions.[9]
Experimental Protocol: General Procedure for Asymmetric [3+2] Cycloaddition of Azomethine Ylides
This protocol outlines a general approach for a proline-catalyzed [3+2] cycloaddition.[9]
Materials:
-
L-Proline (e.g., 20 mol%)
-
An α,β-unsaturated aldehyde (dipolarophile)
-
An imine (azomethine ylide precursor)
-
A suitable solvent (e.g., DMF)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the α,β-unsaturated aldehyde and the imine in the solvent.
-
Add L-proline to the mixture.
-
Stir the reaction at the specified temperature (e.g., -30 °C) for the required duration.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by NMR and chiral HPLC analysis, respectively.
Conclusion
This compound-derived organocatalysts have established themselves as a highly effective and versatile class of catalysts for a range of asymmetric transformations. Their bifunctional nature allows for a dual activation mechanism that often leads to high yields and excellent enantioselectivities, particularly in asymmetric Michael additions where their performance is comparable to or exceeds that of other prominent organocatalysts like proline derivatives.
The choice of the optimal organocatalyst is highly dependent on the specific reaction and substrates involved. While proline and its derivatives are workhorses for aldol reactions, this compound-based catalysts offer a powerful alternative, especially for certain substrate combinations. In the realm of cycloadditions, both catalyst classes demonstrate significant utility, with the selection guided by the reaction mechanism. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the strengths and weaknesses of each catalyst class is paramount for the rational design of efficient and highly stereoselective synthetic routes.
References
- 1. Epi-cinchona based thiourea organocatalyst family as an efficient asymmetric Michael addition promoter: enantioselective conjugate addition of nitroalkanes to chalcones and alpha,beta-unsaturated N-acylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 8. Squaramide-catalyzed enantioselective Michael addition of nitromethane to 2-enoylazaarenes: synthesis of chiral azaarene-containing γ-nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Epiquinidine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Epiquinidine, a quinoline alkaloid. Adherence to these procedural steps will minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific health hazards that necessitate the use of appropriate personal protective equipment. The primary hazards are:
-
Skin sensitization: May cause an allergic skin reaction.[1][2]
-
Respiratory sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]
The following table summarizes the required PPE for handling this compound.
| Activity | Required PPE | Rationale |
| Handling solid this compound (weighing, preparing solutions) | - Chemical safety goggles- Nitrile gloves (double-gloving recommended)- Lab coat- NIOSH-approved respirator (e.g., N95) | Protects against eye contact, skin contact, and inhalation of airborne particles. |
| Handling dilute solutions of this compound | - Chemical safety goggles- Nitrile gloves- Lab coat | Reduces the risk of accidental splashes and skin contact. |
| Cleaning spills | - Chemical safety goggles- Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant gown or apron- NIOSH-approved respirator with appropriate cartridges | Provides enhanced protection during cleanup of potentially significant quantities of the compound. |
Safe Handling and Storage Procedures
Engineering Controls:
-
Always handle solid this compound and concentrated solutions in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.[3]
Procedural Guidelines:
-
Avoid the formation of dust when handling the solid compound.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
-
Contaminated work clothing should not be allowed out of the workplace.[4]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[3][4] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
A visual workflow for handling a chemical spill is provided below.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed container for hazardous liquid waste.
-
Contaminated PPE: Dispose of all used PPE, including gloves, lab coats, and respirator cartridges, as hazardous waste.[4]
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocol Workflow
The following diagram illustrates a general workflow for an experiment involving the handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
